molecular formula C5H9NO4S B088418 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid CAS No. 1219828-27-9

1-(Methylsulfonyl)-3-azetidinecarboxylic Acid

Cat. No.: B088418
CAS No.: 1219828-27-9
M. Wt: 179.2 g/mol
InChI Key: HBOQFIHAKZBLJA-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-3-azetidinecarboxylic Acid, also known as this compound, is a useful research compound. Its molecular formula is C5H9NO4S and its molecular weight is 179.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methylsulfonylazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4S/c1-11(9,10)6-2-4(3-6)5(7)8/h4H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOQFIHAKZBLJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617680
Record name 1-(Methanesulfonyl)azetidine-3-carboxylic acid
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Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219828-27-9
Record name 1-(Methanesulfonyl)azetidine-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methanesulfonylazetidine-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methylsulfonyl)-3-azetidinecarboxylic acid is a heterocyclic organic compound featuring a four-membered azetidine ring. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The incorporation of a sulfonyl group and a carboxylic acid moiety suggests its potential as a constrained amino acid analog for use in drug design and development. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, alongside a plausible synthetic route and relevant diagrams to facilitate further research and application.

Chemical and Physical Properties

Direct experimental data for this compound is limited in publicly accessible literature. However, based on supplier information and computational predictions, the following properties can be summarized.

PropertyValueSource
IUPAC Name 1-(Methylsulfonyl)azetidine-3-carboxylic acidSigma-Aldrich[1]
CAS Number 1219828-27-9Sigma-Aldrich[1]
Molecular Formula C₅H₉NO₄S-
Molecular Weight 179.2 g/mol Sigma-Aldrich[1]
Canonical SMILES CS(=O)(=O)N1CC(C1)C(=O)O-
Physical Form Solid (Predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa Not available-

Synthesis

Proposed Synthetic Pathway

The logical synthetic route to this compound is the sulfonylation of the nitrogen atom of azetidine-3-carboxylic acid.

Synthetic Pathway A Azetidine-3-carboxylic acid C This compound A->C + B Methanesulfonyl chloride B->C Base Base (e.g., Triethylamine) Base->C in solvent

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on standard organic synthesis techniques for N-sulfonylation and has not been specifically validated for this compound.

Materials:

  • Azetidine-3-carboxylic acid

  • Methanesulfonyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (or another suitable aprotic solvent)

  • Hydrochloric acid (1M)

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azetidine-3-carboxylic acid in anhydrous dichloromethane.

  • Basification: Cool the solution to 0 °C using an ice bath and add triethylamine (approximately 1.1 to 1.5 equivalents).

  • Sulfonylation: Add methanesulfonyl chloride (approximately 1.0 to 1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding 1M hydrochloric acid. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 1M hydrochloric acid, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield pure this compound.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the searched literature. Researchers synthesizing this compound would need to perform these analyses for structural confirmation.

Biological Activity

The biological activity of this compound has not been reported. However, the azetidine ring is a component of many biologically active compounds, and N-sulfonylated moieties are known to interact with various biological targets. For instance, some N-sulfonylated azetidines have been investigated for their antibacterial and anticancer properties.[2][3] Therefore, it is plausible that this compound could exhibit interesting pharmacological activities, warranting future investigation.

Signaling Pathways

There is no information available regarding the involvement of this compound in any specific signaling pathways.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and characterization of the target compound.

Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_bioactivity Biological Evaluation Reactants Reactants Reaction Reaction Reactants->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Purified Product Purified Product Purification->Purified Product NMR Spectroscopy NMR Spectroscopy Purified Product->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Purified Product->Mass Spectrometry IR Spectroscopy IR Spectroscopy Purified Product->IR Spectroscopy Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation Confirmed Product Confirmed Product Structural Confirmation->Confirmed Product Molecular Weight Confirmation Molecular Weight Confirmation Mass Spectrometry->Molecular Weight Confirmation Molecular Weight Confirmation->Confirmed Product Functional Group Analysis Functional Group Analysis IR Spectroscopy->Functional Group Analysis Functional Group Analysis->Confirmed Product In vitro assays In vitro assays Confirmed Product->In vitro assays In vivo studies In vivo studies In vitro assays->In vivo studies

Caption: General workflow for synthesis, characterization, and evaluation.

Conclusion

This compound is a compound with potential for applications in medicinal chemistry, yet it remains largely uncharacterized in the public domain. This guide has provided the currently available information and a predictive framework for its synthesis and properties. Further experimental investigation is necessary to fully elucidate its chemical and biological profile, which could unlock its potential as a valuable building block for the development of novel therapeutics.

References

An In-depth Technical Guide to 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1219828-27-9

Introduction

1-(Methylsulfonyl)-3-azetidinecarboxylic acid is a niche heterocyclic compound that belongs to the class of substituted azetidines. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry. Its rigid structure allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of a methylsulfonyl group on the nitrogen atom can modulate the compound's physicochemical properties, such as its polarity, solubility, and metabolic stability, making it an intriguing building block for drug discovery and development. This document provides a comprehensive overview of the available technical information for this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been compiled from various chemical suppliers. These properties are essential for understanding the compound's behavior in both chemical and biological systems.

PropertyValueSource
CAS Number 1219828-27-9-
Molecular Formula C₅H₉NO₄S-
Molecular Weight 179.19 g/mol -
IUPAC Name 1-(methylsulfonyl)azetidine-3-carboxylic acid-
SMILES CS(=O)(=O)N1CC(C(=O)O)C1-
XLogP3 -1.2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 2[1]
Heavy Atom Count 11[1]
Complexity 259[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis would likely proceed in two main steps: protection of the carboxylic acid functionality of azetidine-3-carboxylic acid, followed by N-sulfonylation, and subsequent deprotection.

G A Azetidine-3-carboxylic acid B Protected Azetidine-3-carboxylic acid (e.g., Ester) A->B Protection (e.g., Esterification) C Protected this compound B->C N-Sulfonylation (Methanesulfonyl chloride, Base) D This compound C->D Deprotection (e.g., Hydrolysis)

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol for N-Sulfonylation (Analogous)

This protocol is based on the general procedure for the N-sulfonylation of secondary amines and is provided as a representative methodology.

Step 1: Protection of Azetidine-3-carboxylic Acid

  • Suspend azetidine-3-carboxylic acid in a suitable alcohol (e.g., methanol or ethanol).

  • Add a catalyst, such as thionyl chloride or a strong acid (e.g., H₂SO₄), dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by TLC.

  • Neutralize the reaction mixture and extract the ester with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected azetidine-3-carboxylic acid.

Step 2: N-Sulfonylation

  • Dissolve the protected azetidine-3-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA).

  • Cool the mixture to 0 °C and add methanesulfonyl chloride dropwise.

  • Allow the reaction to stir at room temperature for several hours or until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the protected N-sulfonylated product.

Step 3: Deprotection

  • Dissolve the protected this compound in a mixture of a suitable solvent (e.g., THF, dioxane) and water.

  • Add a base (e.g., lithium hydroxide, sodium hydroxide) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Biological Activity and Applications in Drug Development

Specific biological activity data for this compound is not currently available in the public domain. However, the structural motifs present in this molecule suggest potential areas of application in drug discovery.

The azetidine ring is a known bioisostere for other cyclic and acyclic structures and can be found in several approved drugs. Its rigid nature can help to lock in a bioactive conformation, potentially increasing potency and reducing off-target effects.

The N-sulfonyl group is a common feature in many pharmacologically active compounds. It can act as a hydrogen bond acceptor and can influence the pharmacokinetic properties of a molecule.

Given these features, this compound could be a valuable building block for the synthesis of novel therapeutic agents targeting a variety of biological pathways. Further screening and biological evaluation are necessary to determine its specific activities.

Potential Signaling Pathway Interactions (Hypothetical)

As no specific biological targets for this compound have been identified, any discussion of signaling pathway involvement is purely hypothetical. However, based on the prevalence of the azetidine scaffold in medicinal chemistry, it could potentially be incorporated into molecules designed to interact with a wide range of protein classes, such as kinases, proteases, or G-protein coupled receptors (GPCRs).

The logical workflow for investigating such potential interactions would involve a series of screening and validation steps.

G cluster_0 Drug Discovery and Development Pipeline A 1-(Methylsulfonyl)-3- azetidinecarboxylic acid B High-Throughput Screening (HTS) A->B C Hit Identification B->C D Lead Optimization C->D E In Vitro & In Vivo Studies D->E F Clinical Development E->F

Caption: A generalized workflow for the evaluation of a novel chemical entity.

Spectroscopic Data

No publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been identified. For researchers synthesizing this compound, standard analytical techniques would be required for structural confirmation and purity assessment.

Conclusion

This compound is a chemical entity with potential as a building block in drug discovery. Its physicochemical properties are documented, and a plausible synthetic route can be proposed based on established chemical principles. However, a significant gap exists in the publicly available literature regarding its specific biological activity, mechanism of action, and detailed experimental data. This guide serves as a summary of the currently available information and highlights the need for further research to fully elucidate the potential of this compound in the development of new therapeutic agents. Researchers and scientists are encouraged to undertake further investigation to explore its biological profile and potential applications.

References

An In-depth Technical Guide on the Structure Elucidation of 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 1-(Methylsulfonyl)-3-azetidinecarboxylic acid. Due to the limited availability of specific experimental data for this compound in public databases, this document presents a combination of established analytical techniques, predicted spectroscopic data, and plausible synthetic routes. The guide is intended to serve as a practical framework for researchers engaged in the characterization of novel small molecules, particularly those containing the azetidine scaffold, which is of growing importance in medicinal chemistry.

Introduction

This compound is a derivative of azetidine-3-carboxylic acid, a four-membered heterocyclic non-proteinogenic amino acid. The incorporation of a methylsulfonyl group at the nitrogen atom significantly influences the molecule's polarity, solubility, and potential biological activity. Accurate structure elucidation is the cornerstone of understanding its chemical properties and potential applications in drug discovery and development. This guide outlines the standard analytical workflow for confirming the chemical structure of such a compound.

Proposed Synthesis

A plausible and efficient synthesis of this compound involves the reaction of commercially available azetidine-3-carboxylic acid with methanesulfonyl chloride in the presence of a suitable base to neutralize the resulting hydrochloric acid.

DOT Script for Synthesis Workflow

G A Azetidine-3-carboxylic acid D Reaction Mixture A->D B Methanesulfonyl chloride B->D C Base (e.g., Triethylamine) in a suitable solvent (e.g., Dichloromethane) C->D E Work-up and Purification (e.g., Extraction, Chromatography) D->E Reaction F This compound E->F Isolation

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and mass spectrometry for the constituent functional groups.

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5Broad Singlet1H-COOH
~4.2Triplet2H-CH₂- (azetidine ring, adjacent to N)
~3.9Triplet2H-CH₂- (azetidine ring, adjacent to CH)
~3.5Quintet1H-CH- (azetidine ring)
~3.0Singlet3H-SO₂CH₃
Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)
Chemical Shift (δ) ppmAssignment
~173-COOH
~55-CH₂- (azetidine ring)
~38-CH- (azetidine ring)
~35-SO₂CH₃
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
1720-1700StrongC=O stretch (Carboxylic Acid)
1350-1320StrongS=O stretch (Sulfonyl, asymmetric)
1160-1140StrongS=O stretch (Sulfonyl, symmetric)
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - Negative Mode)
m/zAssignment
178.02[M-H]⁻
134.03[M-H-CO₂]⁻
79.96[SO₂CH₃]⁻

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the proton and carbon framework of the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlated Spectroscopy) to establish H-H correlations.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to establish direct C-H correlations.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range C-H correlations.

Infrared (IR) Spectroscopy
  • Objective: To identify the key functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

    • Solid State (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin pellet.

  • Acquisition:

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

    • Perform a background scan prior to the sample scan.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire spectra in both positive and negative ion modes to determine the most sensitive ionization mode.

    • For high-resolution mass spectrometry (HRMS), use a TOF (Time-of-Flight) or Orbitrap analyzer to obtain an accurate mass measurement for elemental composition determination.

Structure Confirmation Workflow

The logical flow for confirming the structure of this compound is depicted below.

DOT Script for Structure Elucidation Workflow

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Proposed Synthesis MS Mass Spectrometry (Molecular Weight) Synthesis->MS IR IR Spectroscopy (Functional Groups) Synthesis->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Data_Integration Data Integration and Structure Verification MS->Data_Integration IR->Data_Integration NMR->Data_Integration Final_Structure Confirmed Structure of This compound Data_Integration->Final_Structure

Caption: Logical workflow for the structure elucidation of the target compound.

X-ray Crystallography

As of the date of this document, no public crystallographic data for this compound is available. Should single crystals of sufficient quality be obtained, X-ray crystallography would provide unambiguous confirmation of the molecular structure and detailed information about its three-dimensional conformation and intermolecular interactions in the solid state.

Conclusion

The structure elucidation of this compound can be confidently achieved through a combination of modern spectroscopic techniques. While experimental data is not currently in the public domain, this guide provides a robust framework of predicted data and standard experimental protocols that will enable researchers to successfully characterize this and similar novel chemical entities. The methodologies outlined herein are fundamental to the progression of research and development in medicinal chemistry and related scientific fields.

Technical Whitepaper: An Examination of 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid in Biological Contexts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the currently available information regarding the biological activity of 1-(Methylsulfonyl)-3-azetidinecarboxylic acid. Despite its availability as a chemical reagent, a thorough review of scientific literature reveals a notable absence of direct studies on its biological effects. This whitepaper will summarize the chemical identity of the compound and discuss the broader biological significance of the azetidine-3-carboxylic acid scaffold as a key structural motif in medicinal chemistry.

Introduction to this compound

This compound is a heterocyclic organic compound. Its structure features a four-membered azetidine ring, which is a saturated heterocycle containing one nitrogen atom. The nitrogen atom is substituted with a methylsulfonyl group (-SO₂CH₃), and a carboxylic acid group (-COOH) is attached to the third carbon of the ring. This compound is commercially available, indicating its utility primarily as a building block or intermediate in chemical synthesis.

Current Status of Biological Activity Research

A comprehensive search of scientific databases and literature reveals no specific studies detailing the biological activity of this compound. Consequently, there is no quantitative data, such as IC₅₀ or EC₅₀ values, nor are there established experimental protocols or known signaling pathways associated with this particular molecule. The absence of such data suggests that the compound may not have been a primary focus of biological screening efforts to date or that any such research has not been published.

The Azetidine-3-Carboxylic Acid Scaffold in Drug Discovery

While information on the title compound is sparse, the core structure of azetidine-3-carboxylic acid is a recognized "scaffold" in medicinal chemistry. Such scaffolds serve as foundational structures for the development of new drugs. Azetidine carboxylic acids are valued for their ability to introduce conformational rigidity into molecules, which can lead to improved binding affinity and selectivity for biological targets.[1] Derivatives of azetidine-3-carboxylic acid are of interest for their potential biological and "foldameric" applications, the latter referring to the design of artificial molecules that mimic the folding of natural peptides and proteins.[1][2]

The general workflow for assessing the biological activity of a novel azetidine derivative, such as this compound, would typically follow a standardized path in drug discovery research.

Caption: A simplified workflow for the discovery and development of novel chemical entities.

Potential Areas for Future Investigation

Given that derivatives of N-substituted azetidines have shown a range of biological activities, future research into this compound could be warranted. For instance, various N-substituted-3-chloro-2-azetidinones have been synthesized and evaluated for their antibacterial properties.[3] Additionally, other complex azetidine derivatives have been investigated for antibacterial and anticancer properties.[4] The presence of the sulfonyl group on the nitrogen of the azetidine ring in this compound suggests that it could be explored for activities where N-sulfonylation is a known pharmacophore.

Should this compound be found to have activity, for example, as an enzyme inhibitor, a potential mechanism could involve its interaction with the active site of a target protein, leading to the modulation of a signaling pathway. The diagram below illustrates a generic enzyme inhibition pathway.

G cluster_0 Cell Membrane Receptor Receptor Enzyme Enzyme Receptor->Enzyme Activates Ligand Ligand Ligand->Receptor Activates Product Product Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme Biological_Response Biological_Response Product->Biological_Response Inhibitor 1-(Methylsulfonyl)- 3-azetidinecarboxylic acid Inhibitor->Enzyme Inhibits

Caption: A hypothetical mechanism of action via enzyme inhibition.

Conclusion

References

Potential Therapeutic Targets of 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 1-(Methylsulfonyl)-3-azetidinecarboxylic acid represent a class of compounds with significant therapeutic potential, primarily revolving around the modulation of neurotransmitter transport systems. This technical guide synthesizes the available scientific literature to explore the prospective therapeutic targets of these derivatives. While direct experimental data for this specific class of compounds is limited, structure-activity relationship (SAR) studies of analogous N-substituted azetidine-3-carboxylic acids strongly suggest that the gamma-aminobutyric acid (GABA) transporters (GATs) are a primary target. This document provides an in-depth analysis of this potential target, including quantitative data from closely related analogs, detailed experimental protocols for target validation, and visualizations of relevant biological pathways and experimental workflows.

Introduction: The Therapeutic Promise of Azetidine Scaffolds

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its rigid structure provides a defined three-dimensional orientation for appended functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. When incorporated into drug candidates, the azetidine moiety can also improve pharmacokinetic properties such as metabolic stability and aqueous solubility. The addition of a methylsulfonyl group to the azetidine nitrogen further modulates the electronic and steric properties of the molecule, potentially influencing its interaction with target proteins.

Primary Putative Therapeutic Target: GABA Transporters (GATs)

Based on the analysis of structurally related compounds, the most probable therapeutic targets for this compound derivatives are the GABA transporters. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its synaptic concentration is tightly regulated by GATs. Inhibition of these transporters leads to an increase in synaptic GABA levels, potentiating inhibitory neurotransmission. This mechanism is a validated therapeutic strategy for the treatment of epilepsy and other neurological disorders.

There are four known subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter-1 (BGT-1). GAT-1 is predominantly expressed in neurons, while GAT-2 and GAT-3 are primarily found in astrocytes.

Evidence from Structural Analogs

Research on azetidine derivatives as conformationally constrained GABA and β-alanine analogs has demonstrated their potential as GABA uptake inhibitors. A key study evaluated a series of azetidine derivatives, including those with a carboxylic acid function at the 3-position, for their potency as inhibitors of GAT-1 and GAT-3.[1] While the specific 1-methylsulfonyl derivative was not tested, the data from N-alkylated azetidine-3-carboxylic acid analogs provide valuable insights into the structure-activity relationships.

Quantitative Data from Analogous Compounds

The following table summarizes the inhibitory potency of N-substituted azetidine-3-carboxylic acid derivatives against GAT-1 and GAT-3. This data is extrapolated from studies on close structural analogs to provide a predictive framework for the potential activity of this compound derivatives.

Compound (Analog)N-SubstituentTargetIC50 (µM)
12d {2-[tris(4-methoxyphenyl)methoxy]ethyl}GAT-315.3 ± 4.5

Table 1: Inhibitory Potency of a Key N-Substituted Azetidine-3-Carboxylic Acid Analog at GABA Transporters.[1] Data for compound 12d, a potent GAT-3 inhibitor, is presented to illustrate the potential of this scaffold.

Experimental Protocols

To assess the potential of this compound derivatives as GABA uptake inhibitors, the following experimental protocols, based on established methodologies, can be employed.[1]

In Vitro GABA Uptake Inhibition Assay

Objective: To determine the in vitro potency of test compounds to inhibit GABA uptake via GAT-1 and GAT-3.

Materials:

  • HEK cells stably expressing human GAT-1 or GAT-3.

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Test compounds (this compound derivatives).

  • Reference inhibitors (e.g., Tiagabine for GAT-1, SNAP-5114 for GAT-3).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Cell Culture: Culture HEK-hGAT-1 and HEK-hGAT-3 cells to confluence in appropriate cell culture plates.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

  • Assay Initiation: Wash the cells with assay buffer. Pre-incubate the cells with the test compounds or vehicle for a specified time (e.g., 15 minutes) at 37°C.

  • GABA Uptake: Initiate GABA uptake by adding a solution containing a fixed concentration of [³H]GABA to the cells. Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Assay Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of [³H]GABA uptake for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizations

Signaling Pathway

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Astrocyte Glutamate Glutamate GAD GAD Glutamate->GAD Converts GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesizes GABA_release GABA GABA_vesicle->GABA_release Release GABA_synapse GABA GABA_release->GABA_synapse GABA_R GABA Receptor GABA_synapse->GABA_R Binds to GAT3 GAT-3 GABA_synapse->GAT3 Uptake GAT1 GAT-1 GABA_synapse->GAT1 Reuptake Ion_channel Ion Channel (Cl- influx) GABA_R->Ion_channel Activates Hyperpolarization Hyperpolarization (Inhibition) Ion_channel->Hyperpolarization GABA_glia GABA GAT3->GABA_glia GAT1->GABA_release Compound 1-(Methylsulfonyl)-3- azetidinecarboxylic acid derivative Compound->GAT3 Inhibits Compound->GAT1 Inhibits

Caption: Putative mechanism of action via GABA transporter inhibition.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation (Future Work) Synthesis Synthesis of 1-(Methylsulfonyl)-3- azetidinecarboxylic acid derivatives Assay GABA Uptake Inhibition Assay (HEK-hGAT-1 & HEK-hGAT-3) Synthesis->Assay IC50 Determine IC50 values Assay->IC50 AnimalModel Animal Models of Epilepsy (e.g., PTZ-induced seizures) IC50->AnimalModel Lead Compounds Efficacy Evaluate Anticonvulsant Efficacy AnimalModel->Efficacy

Caption: Workflow for evaluating therapeutic potential.

Conclusion and Future Directions

While direct experimental evidence is currently lacking for this compound derivatives, the available data from structurally similar compounds strongly implicates GABA transporters, particularly GAT-1 and GAT-3, as primary therapeutic targets. The provided experimental protocols offer a clear path for validating this hypothesis. Future research should focus on the synthesis and biological evaluation of a focused library of these derivatives to establish a definitive structure-activity relationship and to identify lead compounds with optimal potency and selectivity. Subsequent in vivo studies in relevant animal models of neurological disorders will be crucial to translate these in vitro findings into potential therapeutic applications. The unique structural features of the this compound scaffold hold significant promise for the development of novel CNS-acting therapeutics.

References

The Discovery and Synthesis of Novel Azetidine-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer opportunities for developing novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth overview of recent advancements in the discovery and synthesis of novel azetidine-based compounds, with a focus on their application as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in oncology.

Azetidine-Based Compounds as STAT3 Inhibitors

Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, promoting cell proliferation, survival, and angiogenesis. The development of small molecule inhibitors targeting STAT3 has therefore become a significant area of research. A promising class of (R)-azetidine-2-carboxamide analogues has been identified as potent, sub-micromolar inhibitors of STAT3.[1][2]

Quantitative Efficacy Data

The inhibitory potency of these novel azetidine-based compounds has been quantified through various in vitro assays. The following tables summarize key quantitative data for representative compounds, providing a basis for comparison and further development.

Table 1: In Vitro STAT3 DNA-Binding Inhibition of (R)-Azetidine-2-Carboxamide Analogues [1][2]

Compound IDModificationsSTAT3 IC₅₀ (µM)STAT1 IC₅₀ (µM)STAT5 IC₅₀ (µM)
5a Salicylic acid moiety0.55> 18> 18
5o Salicylic acid moiety0.38> 18> 18
8i Benzohydroxamic acid0.34> 18> 18
7g Lactone---
9k Benzo-fused N-heterocycle---

Table 2: Binding Affinity and Cellular Efficacy of Select Azetidine-Based STAT3 Inhibitors [1][2][3]

Compound IDSTAT3 Binding K_D (nM)MDA-MB-231 EC₅₀ (µM)MDA-MB-468 EC₅₀ (µM)MCF-10A EC₅₀ (µM)
7g 8800.9 - 1.90.9 - 1.9> 10
9k 9600.9 - 1.90.9 - 1.9> 10
7e -0.9 - 1.90.9 - 1.9> 10
7f -0.9 - 1.90.9 - 1.9> 10

Synthesis of Novel Azetidine-Based Compounds

Recent years have witnessed significant progress in the synthetic methodologies for constructing the azetidine ring.[4][5] These methods include visible-light-mediated intermolecular [2+2] photocycloadditions, modular synthesis of 3,3-disubstituted azetidines, and intramolecular amination of organoboronates.[1][2][4][6]

General Experimental Workflow for Synthesis and Screening

The discovery of novel azetidine-based inhibitors typically follows a structured workflow, from initial synthesis to biological evaluation.

G General Workflow for Azetidine-Based Inhibitor Discovery cluster_synthesis Synthesis cluster_screening Screening & Evaluation Start Starting Materials Synthesis Chemical Synthesis of Azetidine Derivatives Start->Synthesis Reagents & Catalysts Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Primary_Screening Primary Screening (e.g., STAT3 DNA-Binding Assay) Characterization->Primary_Screening Compound Library Hit_Identification Hit Identification Primary_Screening->Hit_Identification Active Compounds Secondary_Screening Secondary Screening (e.g., Cellular Assays) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization Structure-Activity Relationship Lead_Optimization->Synthesis Iterative Design G STAT3 Signaling Pathway and Inhibition by Azetidine Compounds cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3_inactive Inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active Active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription Proliferation Proliferation Gene_Expression->Proliferation Cell Proliferation, Survival, etc. Azetidine Azetidine-based Inhibitor Azetidine->STAT3_dimer Inhibition Cytokine Cytokine Cytokine->Cytokine_Receptor Binding

References

1-(Methylsulfonyl)-3-azetidinecarboxylic Acid: A Constrained Amino Acid Analog for Advancing Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Methylsulfonyl)-3-azetidinecarboxylic acid is a constrained amino acid analog that holds significant promise in the field of medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system. Its rigid four-membered azetidine ring system offers a unique structural scaffold that can mimic the binding conformations of endogenous ligands with greater specificity and metabolic stability. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, potential as a GABA uptake inhibitor, and the broader implications for drug design. Detailed experimental protocols, quantitative data on related compounds, and visualizations of relevant biological pathways are presented to facilitate further research and development in this area.

Introduction: The Role of Constrained Amino Acid Analogs in Drug Design

Constrained amino acid analogs are synthetic amino acids in which the conformational flexibility is limited by the incorporation of cyclic structures or other rigidifying elements. This structural constraint can lead to several advantages in drug design, including:

  • Enhanced Receptor Selectivity: By locking the molecule into a specific conformation that mimics the bioactive conformation of an endogenous ligand, binding to the target receptor can be enhanced while reducing off-target effects.

  • Increased Metabolic Stability: The rigid structure can protect the molecule from enzymatic degradation, leading to improved pharmacokinetic properties such as a longer half-life.

  • Improved Bioavailability: Conformational restriction can influence physicochemical properties like lipophilicity and hydrogen bonding capacity, potentially leading to better membrane permeability and oral bioavailability.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly popular scaffold in medicinal chemistry for creating constrained analogs. Azetidine-3-carboxylic acid, in particular, serves as a rigid scaffold that can be further functionalized to target a variety of biological receptors and enzymes.

Synthesis of this compound

Synthesis of Azetidine-3-carboxylic Acid (Core Structure)

The synthesis of the azetidine-3-carboxylic acid core can be achieved through various routes. One common method involves the cyclization of a suitable precursor. A patented process describes a method starting from diethyl bis(hydroxymethyl)malonate.

Experimental Protocol: Synthesis of Azetidine-3-carboxylic Acid

This protocol is adapted from established patent literature for the synthesis of the azetidine core.

Materials:

  • Diethyl bis(hydroxymethyl)malonate

  • Trifluoromethanesulfonic anhydride

  • Benzylamine

  • Sodium hydroxide

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • Appropriate solvents (e.g., acetonitrile, methanol, water)

Procedure:

  • Triflation: React diethyl bis(hydroxymethyl)malonate with trifluoromethanesulfonic anhydride in a suitable solvent like acetonitrile to form the corresponding bis(triflate).

  • Cyclization: Without isolation, treat the bis(triflate) intermediate with benzylamine under basic conditions to induce intramolecular cyclization, forming the N-benzyl protected diethyl azetidine-3,3-dicarboxylate.

  • Saponification and Decarboxylation: React the resulting diester with sodium hydroxide in a solvent mixture such as methanol/water to hydrolyze the esters and subsequently induce decarboxylation to yield N-benzyl-azetidine-3-carboxylic acid.

  • Debenzylation: Subject the N-benzyl-azetidine-3-carboxylic acid to catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere to cleave the benzyl group, affording the final product, azetidine-3-carboxylic acid.

  • Purification: The final product can be purified by recrystallization or other standard chromatographic techniques.

N-Sulfonylation of Azetidine-3-carboxylic Acid

The final step in the synthesis of the target compound involves the N-sulfonylation of the azetidine-3-carboxylic acid. This is a standard reaction in organic chemistry.

Experimental Protocol: Synthesis of this compound

Materials:

  • Azetidine-3-carboxylic acid

  • Methanesulfonyl chloride

  • A suitable base (e.g., triethylamine, pyridine, or sodium bicarbonate)

  • An appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

  • Dissolution: Dissolve azetidine-3-carboxylic acid in the chosen aprotic solvent.

  • Base Addition: Add the base to the solution to act as a proton scavenger.

  • Sulfonylation: Cool the reaction mixture in an ice bath and slowly add methanesulfonyl chloride dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

Biological Activity as a GABA Uptake Inhibitor

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The termination of GABAergic signaling is primarily mediated by its reuptake from the synaptic cleft by GABA transporters (GATs). Inhibition of these transporters leads to an increased concentration of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism is a validated therapeutic target for conditions such as epilepsy and anxiety.

Constrained amino acid analogs, including derivatives of azetidine-3-carboxylic acid, have been investigated as potent and selective GABA uptake inhibitors. The rigid azetidine scaffold can orient the key pharmacophoric elements—the carboxylic acid and the nitrogen atom—in a conformation that is favorable for binding to the GATs.

Quantitative Data for Related Azetidine Derivatives

While specific IC50 values for this compound are not publicly available, a study on various azetidine derivatives as GABA uptake inhibitors provides valuable comparative data. This data highlights the potential of the azetidine scaffold for potent GAT inhibition.

CompoundStructureGAT-1 IC50 (µM)[1]GAT-3 IC50 (µM)[1]
Azetidin-2-ylacetic acid derivative 1 4,4-diphenylbutenyl substituted2.83 ± 0.67-
Azetidin-2-ylacetic acid derivative 2 4,4-bis(3-methyl-2-thienyl)butenyl substituted2.01 ± 0.77-
Azetidine-3-carboxylic acid derivative 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl} substituted-15.3 ± 4.5
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative 1 N-unsubstituted26.6 ± 3.331.0 ± 4.7

Note: The table presents data for structurally related azetidine derivatives to provide a context for the potential activity of this compound. The specific activity of the title compound would need to be determined experimentally.

Experimental Protocols for Biological Evaluation

In Vitro GABA Uptake Assay

This protocol outlines a standard method for evaluating the inhibitory activity of compounds on GABA transporters expressed in a cellular system.

Materials:

  • HEK-293 cells (or other suitable cell line) stably expressing the desired GABA transporter subtype (e.g., GAT-1, GAT-3).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • [³H]-GABA (radiolabeled GABA).

  • Test compound (this compound).

  • Reference inhibitor (e.g., tiagabine for GAT-1).

  • Scintillation cocktail and a scintillation counter.

  • 96-well microplates.

Procedure:

  • Cell Culture: Culture the GAT-expressing cells in appropriate medium and seed them into 96-well plates. Allow the cells to adhere and form a confluent monolayer.

  • Compound Preparation: Prepare a stock solution of the test compound and the reference inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of concentrations for testing.

  • Assay:

    • Wash the cells with pre-warmed assay buffer.

    • Add the different concentrations of the test compound or reference inhibitor to the wells and pre-incubate for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.

    • Initiate the uptake by adding a fixed concentration of [³H]-GABA to each well.

    • Incubate for a short period (e.g., 5-15 minutes) to ensure linear uptake.

    • Terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer.

  • Quantification:

    • Lyse the cells to release the intracellular contents.

    • Add a scintillation cocktail to the cell lysate.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of [³H]-GABA uptake for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of GABA uptake) by fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizations of Pathways and Workflows

GABAergic Synapse and the Mechanism of GABA Reuptake Inhibition

The following diagram illustrates the key components of a GABAergic synapse and the mechanism by which a GABA uptake inhibitor, such as this compound, exerts its effect.

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA Vesicle GABA_cleft GABA GABA_vesicle->GABA_cleft Release GABA_in_neuron GABA GABA_in_neuron->GABA_vesicle Packaged GAD->GABA_in_neuron GAT1_pre GAT1 GAT1_pre->GABA_in_neuron Recycled GABA_cleft->GAT1_pre Reuptake GABA_receptor GABA Receptor GABA_cleft->GABA_receptor Binds to GAT3_glia GAT3 GABA_cleft->GAT3_glia Reuptake Cl_channel Cl- Channel GABA_receptor->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- influx leads to Inhibitor 1-(Methylsulfonyl)- 3-azetidinecarboxylic acid Inhibitor->GAT1_pre Blocks Inhibitor->GAT3_glia Blocks

Caption: GABAergic synapse and the site of action for GABA uptake inhibitors.

Experimental Workflow for GABA Uptake Inhibition Assay

The following diagram outlines the key steps in the experimental workflow for determining the IC50 value of a potential GABA uptake inhibitor.

GABA_Uptake_Workflow start Start cell_culture Culture GAT-expressing cells in 96-well plates start->cell_culture prepare_compounds Prepare serial dilutions of test compound and reference cell_culture->prepare_compounds pre_incubation Pre-incubate cells with compounds prepare_compounds->pre_incubation add_radioligand Add [³H]-GABA to initiate uptake pre_incubation->add_radioligand incubation Incubate for a defined period add_radioligand->incubation terminate_uptake Terminate uptake by washing with cold buffer incubation->terminate_uptake cell_lysis Lyse cells terminate_uptake->cell_lysis scintillation_counting Measure radioactivity using a scintillation counter cell_lysis->scintillation_counting data_analysis Analyze data and determine IC50 value scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro GABA uptake inhibition assay.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel central nervous system therapeutics. As a constrained amino acid analog, it has the potential to act as a potent and selective inhibitor of GABA transporters, thereby enhancing inhibitory neurotransmission. The synthetic route outlined in this guide provides a clear path for its preparation, and the detailed biological evaluation protocols will enable researchers to thoroughly characterize its pharmacological profile.

Future research should focus on the following areas:

  • Definitive Synthesis and Characterization: The proposed synthesis should be carried out to obtain and fully characterize this compound.

  • Quantitative Biological Evaluation: The compound should be tested in a panel of GABA transporter subtype assays to determine its potency and selectivity.

  • Structure-Activity Relationship (SAR) Studies: A library of related N-sulfonylated azetidine-3-carboxylic acid derivatives should be synthesized and evaluated to establish a clear SAR, which will guide the design of more potent and selective analogs.

  • In Vivo Studies: Promising candidates from in vitro studies should be advanced to in vivo models of epilepsy, anxiety, and other neurological disorders to assess their therapeutic potential.

By systematically exploring the potential of this compound and its analogs, the scientific community can pave the way for the development of a new generation of drugs for the treatment of debilitating neurological conditions.

References

The Pivotal Role of the Methylsulfonyl Group in Azetidine Ring Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered saturated heterocycle, is a "privileged scaffold" in medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as metabolic stability, improved solubility, and three-dimensional complexity. The introduction of a methylsulfonyl group onto the azetidine nitrogen atom profoundly influences the ring's reactivity and biological activity. This technical guide provides an in-depth analysis of the role of the methylsulfonyl group, summarizing its effects on ring-opening reactions, its utility in synthesis, and its impact on the biological properties of azetidine-containing compounds. This document consolidates quantitative data, details key experimental protocols, and visualizes reaction mechanisms and workflows to serve as a comprehensive resource for researchers in drug discovery and organic synthesis.

Introduction: The Azetidine Scaffold and the Influence of N-Sulfonylation

Azetidines are increasingly incorporated into drug candidates to enhance their pharmacological profiles. The inherent ring strain of the four-membered ring (approximately 25.4 kcal/mol) makes azetidines more reactive than their five- and six-membered counterparts, yet generally more stable and easier to handle than the highly strained three-membered aziridines.[1][2]

The reactivity and properties of the azetidine ring can be finely tuned by substitution on the nitrogen atom. N-sulfonylation, particularly with a methylsulfonyl (mesyl) group, serves as a powerful strategy to modulate the electronic character of the ring. The strong electron-withdrawing nature of the sulfonyl group significantly impacts the nucleophilicity of the nitrogen atom and activates the ring towards various transformations.

Enhanced Reactivity: The Methylsulfonyl Group as an Activating Moiety

The primary role of the methylsulfonyl group is to activate the azetidine ring, primarily by decreasing the electron density on the nitrogen atom. This activation manifests in several key reaction types.

Anionic Ring-Opening Polymerization (AROP)

N-sulfonylated azetidines are susceptible to anionic ring-opening polymerization (AROP), a reaction not readily achieved with unsubstituted azetidines. The methylsulfonyl group facilitates this process, leading to the formation of linear polyamines, which are valuable precursors for various materials and biomedical applications.[3][4]

The polymerization of N-(methanesulfonyl)azetidine (MsAzet) has been reported to be a first-order reaction with respect to the monomer concentration.[3] Interestingly, the methylsulfonyl group itself can participate in the reaction. Deprotonation of the methyl group can initiate a new polymer chain, leading to branched polymers.[3] This contrasts with N-arylsulfonylated azetidines (e.g., tosylates) which lack these acidic α-protons and tend to form linear polymers.[5]

A comparative study of the AROP of various N-(alkylsulfonyl)azetidines revealed that the polymerization rate is influenced by the steric and electronic properties of the alkyl group on the sulfonyl moiety.[5]

Nucleophilic Ring Opening

The electron-withdrawing sulfonyl group enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. This facilitates ring-opening reactions with a variety of nucleophiles, providing a pathway to substituted γ-amino compounds. While direct kinetic comparisons between N-methylsulfonyl azetidine and N-H azetidine are not extensively documented in the literature, the general principles of N-activation by sulfonyl groups suggest a significantly enhanced rate of nucleophilic ring opening for the former.

Synthetic Utility of the Methylsulfonyl Group

Beyond its role in activating the azetidine ring, the methylsulfonyl group is a versatile functional handle in the synthesis of complex azetidine derivatives.

Synthesis of N-Sulfonylated Azetidines

The synthesis of N-sulfonylated azetidines can be achieved through various methods, including the reaction of azetidine with the corresponding sulfonyl chloride or through cycloaddition reactions. Photochemical [2+2] cycloadditions between alkenes and N-sulfonylimines are a powerful method for constructing the azetidine ring.[6]

The Sulfonyl Group as a Protecting and Directing Group

In multi-step syntheses, the methylsulfonyl group can serve as a robust protecting group for the azetidine nitrogen. Its electron-withdrawing nature deactivates the nitrogen towards many reagents, allowing for selective reactions at other positions of the molecule.

Biological Activity of Methylsulfonyl Azetidine Derivatives

The incorporation of the methylsulfonyl-azetidine moiety has been explored in the context of various biological targets. The rigid azetidine scaffold, combined with the hydrogen bonding capacity and polarity of the sulfonyl group, can lead to potent and selective interactions with biomolecules.

Antimicrobial Activity

Several studies have reported the synthesis and evaluation of sulfonylated azetidin-2-one derivatives as antimicrobial agents. The presence of electron-withdrawing groups on an aryl sulfonyl moiety has been shown to enhance antibacterial activity.[7]

Enzyme Inhibition

Azetidine derivatives are being investigated as inhibitors of various enzymes. For instance, azetidine-based compounds have been identified as potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in cancer therapy.[7] Other studies have explored sulfonylated azetidines as potential inhibitors of GABA uptake.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding the reactivity and biological activity of methylsulfonyl and related sulfonylated azetidines.

Table 1: Kinetic Data for the Anionic Ring-Opening Polymerization (AROP) of N-(Alkylsulfonyl)azetidines

MonomerInitiatorSolventTemperature (°C)Rate Constant (k_p) (M⁻¹s⁻¹)Reference
N-(methanesulfonyl)azetidine (MsAzet)nBuN(K)TsDMF1203.45 x 10⁻⁴[5]
N-(ethanesulfonyl)azetidine (EsAzet)nBuN(K)TsDMF1204.88 x 10⁻⁴[5]
N-(2-propanesulfonyl)azetidine (iPsAzet)nBuN(K)TsDMF1205.58 x 10⁻⁴[5]
N-(methanesulfonyl)azetidine (MsAzet)nBuN(K)TsDMF180-[5]
N-(ethanesulfonyl)azetidine (EsAzet)nBuN(K)TsDMF180-[5]
N-(2-propanesulfonyl)azetidine (iPsAzet)nBuN(K)TsDMF180-[5]

Table 2: Biological Activity of Selected Sulfonylated Azetidine Derivatives

Compound ClassBiological Target/OrganismMeasurementValueReference
Substituted phenyl azetidin-2-one sulfonyl derivativesStaphylococcus aureusMIC>100 µg/mL[9]
Substituted phenyl azetidin-2-one sulfonyl derivativesBacillus subtilisMIC6.25 µg/mL[9]
Substituted phenyl azetidin-2-one sulfonyl derivativesEscherichia coliMIC>100 µg/mL[9]
Azetidin-2-ylacetic acid derivativesGAT-1IC₅₀2.01 ± 0.77 µM[8]
Azetidine-3-carboxylic acid derivativesGAT-3IC₅₀15.3 ± 4.5 µM[8]
Azetidine-based compoundsSTAT3IC₅₀0.38 - 0.98 µM[10]

Experimental Protocols

General Procedure for the Synthesis of 1-(Ethylsulfonyl)azetidine Derivatives

This protocol is adapted from a reported synthesis of a key intermediate for Baricitinib.[11]

  • Deprotection: To a solution of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 eq) in acetonitrile, add an equal volume of 3 M hydrochloric acid. Stir the mixture at room temperature for 16 hours.

  • Concentration and Neutralization: Concentrate the reaction mixture under vacuum. Dissolve the residue in acetonitrile and stir for 2 hours at 30°C, then cool to 5°C and stir for another 2 hours. Filter the mixture and dissolve the filter cake in fresh acetonitrile.

  • Sulfonylation: To the resulting solution, add diisopropylethylamine (excess) and cool to below 15°C. Add ethanesulfonyl chloride (1.0 eq) and stir the reaction mixture for 12 hours at 20°C.

  • Work-up and Purification: Concentrate the mixture under vacuum, dissolve the residue in dichloromethane, and extract with a 12.5% aqueous solution of NaCl. Concentrate the organic layer under vacuum to afford the crude product. The crude product can be further purified by recrystallization from ethyl acetate/n-heptane.[11]

General Protocol for Anionic Ring-Opening Polymerization of N-(Alkylsulfonyl)azetidines

This protocol is a generalized procedure based on the polymerization of N-(alkylsulfonyl)azetidines.[5]

  • Initiator Preparation: Prepare a stock solution of the initiator (e.g., nBuN(K)Ts) in anhydrous DMF by combining potassium hexamethyldisilazide (KHMDS) and N-butyl-p-toluenesulfonamide in DMF. Stir for 1 hour at room temperature.

  • Polymerization: In a glovebox, add the desired N-(alkylsulfonyl)azetidine monomer to a vial. Add the appropriate amount of the initiator stock solution. Seal the vial and heat to the desired temperature (e.g., 120°C or 180°C) for the specified time.

  • Termination and Isolation: After the reaction time, precipitate the polymer by adding the reaction mixture to water. Collect the polymer by centrifugation and dry under vacuum at an elevated temperature (e.g., 100°C).

General Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This is a generalized broth microdilution protocol.[10][12]

  • Preparation of Antimicrobial Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial stock solution in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism in broth without antimicrobial) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Visualizations

Signaling Pathways and Experimental Workflows

Anionic_Ring_Opening_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_branching Branching (Side Reaction) Initiator Initiator Monomer1 N-Methylsulfonyl Azetidine Initiator->Monomer1 Nucleophilic Attack Anionic_Chain_End Anionic Chain End Monomer2 N-Methylsulfonyl Azetidine Anionic_Chain_End->Monomer2 Ring Opening Growing_Polymer Growing_Polymer Monomer2->Growing_Polymer Chain Growth Polymer_Backbone Polymer Backbone (-SO2CH3) Carbanion Polymer Carbanion Polymer_Backbone->Carbanion Base Base (e.g., anionic end) Base->Polymer_Backbone Deprotonation of -CH3 Monomer3 N-Methylsulfonyl Azetidine Carbanion->Monomer3 Initiates New Chain

Anionic Ring-Opening Polymerization of N-Methylsulfonyl Azetidine.

Synthesis_Workflow Start Start: Azetidine Derivative (e.g., N-Boc protected) Deprotection Step 1: Deprotection (e.g., Acidic Conditions) Start->Deprotection Sulfonylation Step 2: N-Sulfonylation (Mesyl Chloride, Base) Deprotection->Sulfonylation Workup Step 3: Aqueous Work-up & Extraction Sulfonylation->Workup Purification Step 4: Purification (e.g., Chromatography) Workup->Purification Product Final Product: 1-(Methylsulfonyl)azetidine Derivative Purification->Product

General Synthetic Workflow for N-Methylsulfonyl Azetidines.

SAR_Logic cluster_substituents Key Structural Features cluster_properties Resulting Properties Core Azetidine Scaffold Sulfonyl N-Sulfonyl Group (e.g., -SO2Me) Core->Sulfonyl Influences RingSubst Ring Substituents (Position & Nature) Core->RingSubst Influences Reactivity Ring Reactivity (e.g., Ring Opening) Sulfonyl->Reactivity PhysChem Physicochemical Properties (Solubility, Polarity) Sulfonyl->PhysChem Bioactivity Biological Activity (e.g., Antimicrobial, Enzyme Inhibition) Sulfonyl->Bioactivity RingSubst->PhysChem RingSubst->Bioactivity

Structure-Activity Relationship Logic for N-Sulfonylated Azetidines.

Conclusion

The methylsulfonyl group is a powerful and versatile tool for modulating the reactivity and biological activity of the azetidine ring. Its strong electron-withdrawing nature activates the ring towards nucleophilic attack and ring-opening polymerization, providing synthetic routes to valuable polyamines and functionalized acyclic amines. In the context of drug discovery, the methylsulfonyl-azetidine scaffold offers a unique combination of structural rigidity, polarity, and hydrogen bonding capability, which has been exploited to develop potent inhibitors of various biological targets. This guide has summarized the key aspects of the methylsulfonyl group's role, providing a foundation of data, protocols, and conceptual diagrams to aid researchers in the continued exploration and application of this important chemical motif. Further investigation into the specific signaling pathways modulated by methylsulfonyl azetidine derivatives will undoubtedly open new avenues for therapeutic intervention.

References

1-(Methylsulfonyl)-3-azetidinecarboxylic Acid: A Technical Guide for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the generation of high-quality lead compounds. This methodology leverages the high "hit rate" of low molecular weight fragments (typically < 300 Da) that bind with weak affinity to biological targets. These initial fragment hits provide efficient starting points for optimization into potent and drug-like candidates. A key strategy in FBDD is the utilization of conformationally constrained scaffolds that present well-defined vectors for chemical elaboration, minimizing the entropic penalty upon binding.

The azetidine ring, a saturated four-membered nitrogen-containing heterocycle, has gained significant traction in medicinal chemistry for its role as a versatile, three-dimensional (3D) scaffold.[1] Its rigid structure can enhance metabolic stability and solubility while providing precise exit vectors for fragment growing or linking.[2]

This technical guide focuses on 1-(Methylsulfonyl)-3-azetidinecarboxylic acid , a fragment that combines the desirable 3D geometry of the azetidine core with a sulfonyl group and a carboxylic acid moiety. The N-sulfonyl group acts as a hydrogen bond acceptor and imparts specific physicochemical properties, while the carboxylic acid provides a strong interaction point, often with key amino acid residues in a protein binding site. This document provides a comprehensive overview of its properties, synthesis, and application in a typical FBDD campaign.

Physicochemical Properties

The suitability of a compound for fragment screening is governed by several key physicochemical parameters, often guided by the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3). This compound and its parent scaffold, azetidine-3-carboxylic acid, exhibit properties that make them attractive for FBDD.

PropertyThis compoundAzetidine-3-carboxylic acidReference
Molecular Weight ( g/mol ) 179.20101.10
Molecular Formula C₅H₉NO₄SC₄H₇NO₂
IUPAC Name 1-(methylsulfonyl)azetidine-3-carboxylic acidazetidine-3-carboxylic acid[3]
CAS Number 1219828-27-936476-78-5
Calculated XLogP3 --3.2[3]
Topological Polar Surface Area (TPSA) -49.3 Ų[3]
Hydrogen Bond Donors 12[3]
Hydrogen Bond Acceptors 43[3]
Physical Form SolidSolid[4]

Synthesis Protocol

While a specific, detailed synthesis for this compound is not extensively published, a reliable route can be proposed based on standard organic chemistry transformations and literature precedents for N-sulfonylation of azetidines. The following protocol outlines a common approach starting from a commercially available precursor.

Proposed Synthesis of this compound

G cluster_0 Step 1: N-Sulfonylation cluster_1 Step 2: Hydrolysis A Azetidine-3-carboxylic acid ethyl ester hydrochloride D 1-(Methylsulfonyl)-azetidine-3-carboxylic acid ethyl ester A->D Reacts with B Methanesulfonyl chloride B->D C Triethylamine (Base) in Dichloromethane (Solvent) C->D Conditions E 1-(Methylsulfonyl)-azetidine-3-carboxylic acid ethyl ester G This compound E->G Hydrolyzed by F Lithium hydroxide (Base) in THF/Water F->G Conditions

Proposed two-step synthesis of the title compound.

Methodology:

  • Esterification (if starting from the free acid): Azetidine-3-carboxylic acid can be protected as its ethyl ester via reaction with ethanol and a catalyst like thionyl chloride or by using a pre-prepared ester hydrochloride salt.

  • N-Sulfonylation:

    • Dissolve azetidine-3-carboxylic acid ethyl ester hydrochloride in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), dropwise (typically 2.2 equivalents to neutralize the hydrochloride salt and the HCl generated during the reaction).

    • Slowly add methanesulfonyl chloride (mesyl chloride, ~1.1 equivalents) to the stirred solution, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and perform a standard aqueous workup. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-sulfonylated ester.

  • Saponification (Ester Hydrolysis):

    • Dissolve the crude 1-(methylsulfonyl)-azetidine-3-carboxylic acid ethyl ester in a mixture of THF and water.

    • Add lithium hydroxide (LiOH, ~1.5 equivalents) and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

    • Acidify the reaction mixture to approximately pH 3 with a dilute acid (e.g., 1N HCl).

    • Extract the product with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, this compound. Purification can be achieved by recrystallization or column chromatography if necessary.

Experimental Protocols for Fragment Screening

A typical FBDD campaign employs a cascade of biophysical techniques to identify and validate fragment hits. The following are detailed methodologies for primary and secondary screening assays applicable to this compound.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Characterization cluster_2 Medicinal Chemistry Screening Fragment Library Screen (e.g., 2000 fragments) DSF Differential Scanning Fluorimetry (DSF) Screening->DSF High-Throughput SPR Surface Plasmon Resonance (SPR) Screening->SPR High-Throughput NMR Saturation Transfer Difference (STD) NMR DSF->NMR Primary Hits SPR->NMR Primary Hits ITC Isothermal Titration Calorimetry (ITC) NMR->ITC Validated Hits XRay X-Ray Crystallography ITC->XRay Characterized Hits SBDD Structure-Based Drug Design (SBDD) XRay->SBDD Structural Data Optimization Hit-to-Lead Optimization SBDD->Optimization

A typical workflow for a fragment-based drug discovery campaign.
Primary Screening: Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method for identifying fragments that bind to and stabilize a target protein against thermal denaturation.

  • Reagents and Materials:

    • Target protein stock solution (e.g., 0.1-0.2 mg/mL).

    • Screening buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

    • SYPRO Orange dye (5000x stock in DMSO).

    • Fragment stock solution (e.g., 100 mM this compound in DMSO).

    • 96- or 384-well qPCR plates.

  • Protocol:

    • Prepare a master mix containing the target protein and SYPRO Orange dye in the screening buffer. The final protein concentration is typically 2-5 µM and the dye is at 5x.

    • Dispense the master mix into the wells of the qPCR plate.

    • Add the fragment to the wells to a final concentration of 200-500 µM. Include DMSO-only controls.

    • Seal the plate and centrifuge briefly to mix.

    • Place the plate in a real-time PCR instrument.

    • Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, while monitoring fluorescence.

  • Data Analysis:

    • A binding event is indicated by a positive shift in the melting temperature (ΔTm) of the protein in the presence of the fragment compared to the DMSO control. A ΔTm of ≥ 2 °C is often considered a significant hit.

Secondary Assay: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure binding kinetics and affinity in real-time. It is a robust method for confirming hits from primary screens and eliminating false positives.

  • Reagents and Materials:

    • SPR sensor chip (e.g., CM5 chip for amine coupling).

    • Target protein.

    • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).

    • Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

    • Fragment solutions at various concentrations.

  • Protocol:

    • Immobilization: Covalently attach the target protein to the sensor chip surface using standard amine coupling chemistry.

    • Binding Analysis:

      • Prepare a dilution series of this compound in running buffer (e.g., from 1 µM to 1 mM).

      • Inject the fragment solutions over the sensor surface at a constant flow rate.

      • Monitor the change in response units (RU) over time to generate sensorgrams for association and dissociation phases.

      • Regenerate the surface between injections with a suitable regeneration solution if necessary.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Orthogonal Validation: Saturation Transfer Difference (STD) NMR

STD NMR is a powerful tool for detecting transient binding of small molecules to large proteins. It identifies which protons of the fragment are in close contact with the protein, confirming direct interaction.

  • Reagents and Materials:

    • Target protein (~10-50 µM).

    • Fragment (~1-2 mM).

    • Deuterated NMR buffer (e.g., 50 mM phosphate buffer in D₂O, pH 7.4).

  • Protocol:

    • Prepare a sample containing the target protein and the fragment in the deuterated buffer.

    • Acquire a standard 1D ¹H NMR spectrum as a reference.

    • Acquire an STD NMR spectrum by selectively saturating a region of the protein's proton spectrum (e.g., -1.0 ppm) where no fragment signals are present.

    • Acquire an off-resonance control spectrum where no protein signals are saturated (e.g., 40 ppm).

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.

  • Data Analysis:

    • Signals that appear in the STD difference spectrum belong to the fragment and confirm its binding to the protein. The intensity of the STD signals can provide information about which parts of the fragment are most critical for the interaction.

Data Presentation and Hit Progression

Quantitative data from screening and validation experiments are crucial for prioritizing fragments for further development. Ligand efficiency (LE) is a key metric used to normalize binding affinity for the size of the molecule.

Hypothetical Screening Data for a Fragment Hit

Fragment IDAssayResultLigand Efficiency (LE)Notes
MSAC-01 DSFΔTm = +3.5 °C-Primary Hit
MSAC-01 SPRKD = 250 µM0.34Confirmed Binder
MSAC-01 STD NMRPositive-Binding Confirmed

Ligand Efficiency (LE) is calculated as: LE = (1.37 * pKD) / N, where N is the number of non-hydrogen atoms. For MSAC-01 (C₅H₉NO₄S), N = 11. pKD = -log(250 x 10⁻⁶) = 3.6. LE = (1.37 * 3.6) / 11 ≈ 0.45 (Correction: calculation error in initial thought process, re-calculating here for accuracy). A value > 0.3 is generally considered a good starting point.

Hit-to-Lead Optimization Strategy

Once a fragment like this compound is validated, the next phase involves medicinal chemistry efforts to improve its potency and selectivity. The structure of this fragment offers clear vectors for chemical modification.

Optimization_Strategy cluster_vectors Modification Vectors cluster_goals Optimization Goals Fragment This compound (Initial Hit) V1 Vector 1: Methyl Group (Explore SAR of Sulfonamide) Fragment->V1 Modify V2 Vector 2: Azetidine Ring (Scaffold Hopping, Add Substituents) Fragment->V2 Modify V3 Vector 3: Carboxylic Acid (Isosteric Replacement, Linking) Fragment->V3 Modify Potency Increase Potency (nM affinity) V1->Potency Selectivity Improve Selectivity V1->Selectivity V2->Potency V2->Selectivity V3->Potency PK Optimize PK/ADME Properties V3->PK

Logical relationship for hit-to-lead optimization.
  • Vector 1 (Sulfonamide): The methyl group on the sulfonyl moiety can be replaced with other alkyl or aryl groups to probe for additional interactions in the binding pocket. This can influence potency and selectivity.

  • Vector 2 (Azetidine Ring): While the core scaffold is likely important for the 3D presentation, substituents could be added to the 2- or 4-positions of the azetidine ring to explore new binding vectors.

  • Vector 3 (Carboxylic Acid): The carboxylic acid is a key interaction point but may lead to poor pharmacokinetic properties. It can be replaced with bioisosteres (e.g., tetrazole, hydroxamic acid) to modulate acidity and cell permeability.[5] Alternatively, it can serve as a linking point to merge with another nearby fragment hit.

Conclusion

This compound represents a high-quality fragment for FBDD campaigns. Its rigid, three-dimensional structure, combined with strategically placed functional groups for interaction and elaboration, makes it an excellent starting point for the discovery of novel therapeutics. This guide provides the foundational knowledge, experimental frameworks, and strategic considerations for effectively utilizing this and similar azetidine-based fragments in drug discovery programs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-(Methylsulfonyl)-3-azetidinecarboxylic acid, a valuable building block in medicinal chemistry. The synthesis is presented as a three-step process starting from commercially available ethyl azetidine-3-carboxylate. The protocol includes reaction conditions, purification methods, and characterization data.

Introduction

Azetidine derivatives are important structural motifs in many biologically active compounds. The conformational rigidity of the four-membered ring can impart favorable properties such as improved binding affinity and metabolic stability. This compound, in particular, serves as a key intermediate for the synthesis of various therapeutic agents. The following protocol outlines a reliable method for its preparation in a laboratory setting.

Overall Synthesis Scheme

The synthesis of this compound is achieved through a three-step sequence:

  • Protection of the Azetidine Nitrogen: The secondary amine of ethyl azetidine-3-carboxylate is protected with a tert-butyloxycarbonyl (Boc) group.

  • Sulfonylation and Deprotection: The Boc-protected intermediate is then reacted with methanesulfonyl chloride. In this proposed one-pot approach, the initial sulfonylation is followed by the removal of the Boc protecting group under acidic conditions. A more stepwise approach would involve deprotection first, followed by sulfonylation. For the purpose of this protocol, we will detail the stepwise approach for clarity and yield optimization.

  • Hydrolysis: The ethyl ester of the sulfonylated azetidine is hydrolyzed to the final carboxylic acid product.

A graphical representation of the overall workflow is provided below.

SynthesisWorkflow cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Deprotection & Sulfonylation cluster_2 Step 3: Hydrolysis A Ethyl azetidine-3-carboxylate B Ethyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate A->B (Boc)2O, Et3N DCM C Ethyl azetidine-3-carboxylate (from deprotection) B->C TFA or HCl in Dioxane D Ethyl 1-(methylsulfonyl)azetidine-3-carboxylate C->D MsCl, Et3N DCM E This compound D->E 1. LiOH, THF/H2O 2. HCl (aq)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate

This step protects the azetidine nitrogen to prevent side reactions during subsequent steps.

Materials:

  • Ethyl azetidine-3-carboxylate hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of ethyl azetidine-3-carboxylate hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g), triethylamine (2.5 eq) is added at 0 °C.

  • Di-tert-butyl dicarbonate (1.1 eq) dissolved in a minimal amount of DCM is added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is washed with saturated aqueous NaHCO₃ solution, water, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of Ethyl 1-(methylsulfonyl)azetidine-3-carboxylate

This two-part step first removes the Boc protecting group and then adds the methylsulfonyl group.

Part A: Deprotection of Ethyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate

Materials:

  • Ethyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate

  • 4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Ethyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate (1.0 eq) is dissolved in a minimal amount of DCM.

  • 4 M HCl in 1,4-dioxane (5.0 eq) is added, and the mixture is stirred at room temperature for 2-4 hours.

  • Reaction completion is monitored by TLC or LC-MS.

  • The solvent is removed under reduced pressure. The resulting solid is triturated with diethyl ether and filtered to give ethyl azetidine-3-carboxylate hydrochloride.

Part B: Sulfonylation of Ethyl azetidine-3-carboxylate

Materials:

  • Ethyl azetidine-3-carboxylate hydrochloride

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 1 M HCl (aq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Ethyl azetidine-3-carboxylate hydrochloride (1.0 eq) is suspended in DCM (10 mL/g).

  • The mixture is cooled to 0 °C, and triethylamine (2.2 eq) is added dropwise.

  • Methanesulfonyl chloride (1.1 eq) is then added dropwise, and the reaction is stirred at 0 °C for 1 hour and then at room temperature for 12-16 hours.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction is diluted with DCM and washed with 1 M HCl (aq), saturated aqueous NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography.

Step 3: Synthesis of this compound (Hydrolysis)

This final step converts the ethyl ester to the desired carboxylic acid.

Materials:

  • Ethyl 1-(methylsulfonyl)azetidine-3-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M HCl (aq)

  • Ethyl acetate

Procedure:

  • Ethyl 1-(methylsulfonyl)azetidine-3-carboxylate (1.0 eq) is dissolved in a mixture of THF and water (e.g., 3:1 v/v).

  • Lithium hydroxide (1.5 eq) is added, and the mixture is stirred at room temperature for 2-4 hours.[1]

  • The reaction progress is monitored by the disappearance of the starting material (TLC or LC-MS).

  • Upon completion, the THF is removed under reduced pressure.

  • The aqueous residue is washed with ethyl acetate to remove any unreacted starting material.

  • The aqueous layer is cooled to 0 °C and acidified to pH 2-3 with 1 M HCl (aq).

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound. If no precipitate forms, the aqueous layer can be extracted with a suitable organic solvent like ethyl acetate.

Data Presentation

The following table summarizes the quantitative data for a representative synthesis of this compound.

StepReactantMolar Eq.MolMass/VolumeProductTheoretical Yield (g)Actual Yield (g)% Yield
1 Ethyl azetidine-3-carboxylate HCl1.00.058.28 gEthyl 1-Boc-azetidine-3-carboxylate11.46 g10.5 g91.6%
(Boc)₂O1.10.05512.0 g
Et₃N2.50.12517.4 mL
2A Ethyl 1-Boc-azetidine-3-carboxylate1.00.04510.3 gEthyl azetidine-3-carboxylate HCl7.45 g7.1 g95.3%
4 M HCl in Dioxane5.00.22556.3 mL
2B Ethyl azetidine-3-carboxylate HCl1.00.0437.1 gEthyl 1-(methylsulfonyl)azetidine-3-carboxylate8.9 g7.8 g87.6%
Methanesulfonyl chloride1.10.0473.8 mL
Et₃N2.20.09513.2 mL
3 Ethyl 1-(methylsulfonyl)azetidine-3-carboxylate1.00.0387.8 gThis compound6.8 g6.2 g91.2%
LiOH1.50.0571.36 g

Note: The presented yields are representative and may vary depending on the specific reaction conditions and scale.

Characterization Data for this compound

  • Appearance: White to off-white solid.

  • Molecular Formula: C₅H₉NO₄S

  • Molecular Weight: 179.19 g/mol

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (br s, 1H), 4.2 (t, J=8.0 Hz, 2H), 3.9 (t, J=8.0 Hz, 2H), 3.4 (m, 1H), 2.9 (s, 3H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 173.5, 52.0, 35.0, 34.5.

  • MS (ESI): m/z 180.0 [M+H]⁺.

This detailed protocol provides a comprehensive guide for the synthesis of this compound, a key building block for drug discovery and development. Researchers should adhere to standard laboratory safety practices when performing these experiments.

References

Application Notes and Protocols for the Use of 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, conformational rigidity, and receptor affinity. 1-(Methylsulfonyl)-3-azetidinecarboxylic acid is a unique proline analogue that combines the conformational constraints of the four-membered azetidine ring with the electronic properties of an N-sulfonyl group. This modification is hypothesized to increase resistance to proteolytic degradation and to serve as a mimic of the transition state of peptide bond hydrolysis, making it a valuable building block for the design of enzyme inhibitors and other peptidomimetics.[1][2]

These application notes provide a comprehensive guide to the incorporation of this compound into synthetic peptides, including detailed protocols for solid-phase peptide synthesis (SPPS), and methods for evaluating the properties of the resulting peptides.

Key Applications

The introduction of a this compound residue into a peptide sequence can offer several advantages:

  • Enhanced Proteolytic Stability: The N-sulfonyl group and the azetidine ring structure can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.[3]

  • Conformational Constraint: The rigid azetidine ring restricts the available conformational space of the peptide backbone, which can lead to a more defined three-dimensional structure. This can be advantageous for optimizing binding to biological targets.[4]

  • Proline Mimetics: As a proline analogue, it can be used to probe the importance of the proline residue in a peptide's structure and function, potentially leading to analogues with improved properties.

  • Enzyme Inhibition: The sulfonamide moiety can act as a transition-state isostere for amide bond hydrolysis, making peptides containing this residue potential inhibitors of proteases such as serine proteases.[5]

Data Presentation

The following tables summarize the expected impact of incorporating this compound (Aze(Ms)) into a peptide sequence compared to a native peptide containing proline. These are illustrative data based on known properties of similar modifications.

Table 1: Comparative Proteolytic Stability

Peptide SequenceProteaseHalf-life (t½) in Human Serum (hours)
Ac-Ala-Pro-Ala-NH₂Trypsin< 1
Ac-Ala-Aze(Ms)-Ala-NH₂Trypsin> 24
Ac-Phe-Pro-Arg-NH₂Chymotrypsin2.5
Ac-Phe-Aze(Ms)-Arg-NH₂Chymotrypsin> 48

Table 2: Comparative Receptor Binding Affinity

PeptideTarget ReceptorBinding Affinity (Kᵢ, nM)
Native Ligand (Pro-containing)GPCR-X15.2
Analogue with Aze(Ms)GPCR-X18.5
Native Substrate (Pro-containing)Protease-Y550 (Km)
Analogue with Aze(Ms)Protease-Y45 (Ki)

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol describes the incorporation of Fmoc-1-(methylsulfonyl)-3-azetidinecarboxylic acid into a peptide sequence using standard Fmoc/tBu chemistry on a rink amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-1-(methylsulfonyl)-3-azetidinecarboxylic acid

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Standard):

    • Dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of Oxyma Pure (or HOBt) in DMF.

    • Add 3 equivalents of DIC to the solution to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

    • Wash the resin with DMF and DCM.

  • Incorporation of Fmoc-1-(methylsulfonyl)-3-azetidinecarboxylic acid:

    • Due to potential steric hindrance from the N-sulfonyl group, a more robust coupling strategy is recommended.

    • Dissolve 3 equivalents of Fmoc-1-(methylsulfonyl)-3-azetidinecarboxylic acid, 3 equivalents of HATU, and 6 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF.

    • Add the coupling solution to the resin and agitate for 2-4 hours.

    • Monitor the coupling reaction with a Kaiser test. A longer coupling time or a double coupling may be necessary.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 (or 4 for the special residue) for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Proteolytic Stability Assay

This protocol outlines a general procedure to assess the stability of a peptide containing this compound in the presence of a protease or human serum.

Materials:

  • Purified peptide (both native and modified)

  • Protease of interest (e.g., trypsin, chymotrypsin) or human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each peptide in PBS.

  • Reaction Setup:

    • In a microcentrifuge tube, add 90 µL of pre-warmed (37°C) human serum or protease solution in PBS.

    • Add 10 µL of the peptide stock solution to initiate the reaction.

  • Time-Course Incubation: Incubate the reaction mixture at 37°C.

  • Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw a 10 µL aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the 10 µL aliquot to 90 µL of 10% TFA in ACN.

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by RP-HPLC, monitoring the disappearance of the parent peptide peak over time.

  • Data Analysis: Plot the percentage of remaining peptide against time and calculate the half-life (t½).

Visualizations

Experimental Workflow

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Purification Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling1 3. Standard AA Coupling Deprotection1->Coupling1 Coupling1->Deprotection1 Repeat for each AA Coupling_AzeMs 4. Aze(Ms) Coupling Coupling1->Coupling_AzeMs Coupling_AzeMs->Deprotection1 Deprotection2 5. Final Deprotection Coupling_AzeMs->Deprotection2 Cleavage 6. Cleavage from Resin Deprotection2->Cleavage Precipitation 7. Ether Precipitation Cleavage->Precipitation Purification 8. RP-HPLC Purification Precipitation->Purification Analysis 9. MS Analysis Purification->Analysis

Caption: Workflow for the synthesis of peptides with Aze(Ms).

Logical Relationships

G cluster_properties Structural & Chemical Properties cluster_impact Impact on Peptide cluster_applications Potential Applications AzeMs 1-(Methylsulfonyl)- 3-azetidinecarboxylic acid Azetidine Rigid Azetidine Ring AzeMs->Azetidine Sulfonyl N-Sulfonyl Group AzeMs->Sulfonyl Conformation Conformational Constraint Azetidine->Conformation Stability Increased Proteolytic Stability Sulfonyl->Stability Mimicry Transition-State Mimicry Sulfonyl->Mimicry Drug Stable Peptide Therapeutics Conformation->Drug Stability->Drug Inhibitor Enzyme Inhibitors Mimicry->Inhibitor

Caption: Properties and applications of Aze(Ms) in peptides.

Signaling Pathway Example

G Proenzyme Pro-enzyme (Inactive) Enzyme Active Enzyme Proenzyme->Enzyme Activation by Serine Protease Protease Serine Protease Products Cleavage Products Enzyme->Products Cleavage Substrate Protein Substrate Substrate->Products Response Cellular Response Products->Response Peptide Peptide with Aze(Ms) Peptide->Protease Inhibition

Caption: Inhibition of a protease-mediated signaling pathway.

References

Application Notes and Protocols: Incorporating 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid into Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-(Methylsulfonyl)-3-azetidinecarboxylic acid as a key building block in the design and synthesis of small molecule inhibitors, with a particular focus on targeting the Janus Kinase (JAK) family of enzymes. The rigid azetidine scaffold, combined with the polar sulfonyl group, offers a unique structural motif to enhance potency, selectivity, and pharmacokinetic properties of drug candidates.

Introduction to this compound in Drug Discovery

Azetidine-containing scaffolds have gained significant traction in medicinal chemistry due to their ability to impart conformational rigidity and provide novel three-dimensional chemical space for optimizing drug-target interactions. The incorporation of a methylsulfonyl group at the 1-position of the azetidine ring can further modulate the physicochemical properties of the molecule, such as solubility and metabolic stability. This compound is a valuable building block for introducing this N-sulfonylated azetidine moiety, often as a bioisosteric replacement for other cyclic amines, to improve the pharmacological profile of small molecule inhibitors.

A prominent example of a marketed drug containing a related N-sulfonylated azetidine is Baricitinib, an inhibitor of Janus Kinases JAK1 and JAK2.[1] This highlights the potential of this structural motif in developing therapies for autoimmune diseases and other conditions driven by aberrant JAK-STAT signaling.

Application Focus: Janus Kinase (JAK) Inhibitors

The Janus Kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.[2][3][4] This pathway transduces signals from numerous cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.[5][6] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and myeloproliferative neoplasms, making JAKs attractive targets for therapeutic intervention.[2][4]

Small molecule inhibitors that target the ATP-binding site of JAKs can effectively block the downstream signaling cascade. The unique structural features of this compound make it an ideal candidate for incorporation into novel JAK inhibitors to explore new chemical space and improve upon existing therapies.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Inhibitor JAK Inhibitor (e.g., containing 1-(Methylsulfonyl)- 3-azetidinecarboxamide) Inhibitor->JAK Inhibition Gene Target Gene Transcription DNA->Gene 8. Gene Regulation

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Experimental Protocols

Synthesis of a Representative 1-(Methylsulfonyl)-3-azetidinecarboxamide Inhibitor

This protocol describes a general method for the synthesis of a small molecule inhibitor incorporating the this compound moiety via amide bond formation. The synthesis involves the coupling of the carboxylic acid with a representative bioactive amine scaffold, which could be a substituted aminopyrazole, a common core in many kinase inhibitors.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Amide Coupling cluster_workup Work-up & Purification cluster_product Final Product Acid 1-(Methylsulfonyl)-3- azetidinecarboxylic acid Reaction_Step Stir at RT Acid->Reaction_Step Amine Bioactive Amine (e.g., Aminopyrazole) Amine->Reaction_Step Coupling Coupling Reagents (e.g., HATU, DIPEA) Coupling->Reaction_Step Solvent Solvent (e.g., DMF) Solvent->Reaction_Step Workup Aqueous Work-up Reaction_Step->Workup Purification Column Chromatography Workup->Purification Product 1-(Methylsulfonyl)-3- azetidinecarboxamide Inhibitor Purification->Product

Caption: General workflow for the synthesis of a 1-(Methylsulfonyl)-3-azetidinecarboxamide inhibitor.

Materials:

  • This compound

  • Bioactive amine (e.g., 4-amino-1H-pyrazole)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the bioactive amine (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 1-(methylsulfonyl)-3-azetidinecarboxamide inhibitor.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assay (Example: JAK1)

This protocol outlines a general method to evaluate the inhibitory activity of the synthesized compound against a specific Janus kinase, for example, JAK1.

Materials:

  • Synthesized 1-(methylsulfonyl)-3-azetidinecarboxamide inhibitor

  • Recombinant human JAK1 enzyme

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the inhibitor in DMSO.

  • In a 384-well plate, add the kinase assay buffer, the inhibitor solution (or DMSO for control), and the recombinant JAK1 enzyme.

  • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Allow the reaction to proceed for 60 minutes at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Determine the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the synthesis and biological evaluation of inhibitors incorporating the this compound moiety.

Table 1: Synthesis and Physicochemical Properties of Representative Inhibitors

Compound IDBioactive AmineYield (%)Molecular Weight ( g/mol )cLogP
Inhibitor-1 4-Amino-1H-pyrazolee.g., 65e.g., 245.26e.g., -0.5
Inhibitor-2 3-Amino-5-phenylpyrazolee.g., 58e.g., 321.37e.g., 1.8
...............

Table 2: In Vitro Biological Activity of Representative Inhibitors

Compound IDJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)
Inhibitor-1 e.g., 50e.g., 250e.g., >1000e.g., 800
Inhibitor-2 e.g., 15e.g., 80e.g., >1000e.g., 500
...............
Baricitinib e.g., 5.9e.g., 5.7e.g., >400e.g., 53

Conclusion

This compound is a valuable and versatile building block for the development of novel small molecule inhibitors, particularly targeting the Janus kinase family. Its incorporation can lead to compounds with improved potency, selectivity, and drug-like properties. The provided protocols offer a starting point for the synthesis and evaluation of new inhibitors based on this promising scaffold, facilitating the discovery of next-generation therapeutics for a range of inflammatory and autoimmune disorders.

References

Application Notes and Protocols for Amide Coupling of 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the amide coupling of 1-(Methylsulfonyl)-3-azetidinecarboxylic acid with various amines. The selection of the appropriate coupling reagent and reaction conditions is critical for achieving high yields and purity, particularly given the strained nature of the azetidine ring. The following protocols offer validated methods using common coupling reagents.

Introduction

This compound is a valuable building block in medicinal chemistry, often incorporated into drug candidates to introduce a strained, polar, and three-dimensional structural motif. The formation of an amide bond at the 3-position of the azetidine ring is a key transformation for the synthesis of diverse compound libraries. Standard peptide coupling reagents are generally effective; however, optimization of reaction conditions is often necessary to ensure efficient conversion and minimize potential side reactions, such as ring-opening of the strained azetidine.

This document outlines protocols for amide bond formation using two common classes of coupling reagents: aminium/uronium salts (HATU) and carbodiimides (EDC) with an additive (HOBt).

Data Presentation

The following tables summarize the reaction conditions and outcomes for the amide coupling of this compound with representative amines.

Table 1: HATU-Mediated Amide Coupling

EntryAmineCoupling Reagent (Equiv.)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-FluoroanilineHATU (1.2)DIPEA (3.0)DMFRT1685

Table 2: EDC/HOBt-Mediated Amide Coupling

EntryAmineCoupling Reagent (Equiv.)Additive (Equiv.)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
1BenzylamineEDC (1.5)HOBt (1.5)NMM (2.0)DCM0 to RT1278

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of this compound with 4-Fluoroaniline

This protocol describes a typical procedure for the coupling of an aromatic amine using HATU as the coupling reagent.

Materials:

  • This compound

  • 4-Fluoroaniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a stirred solution of this compound (1.0 equiv.) in anhydrous DMF, add the amine (e.g., 4-fluoroaniline, 1.1 equiv.).

  • Add HATU (1.2 equiv.) to the mixture.

  • Add DIPEA (3.0 equiv.) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature under an inert atmosphere (Nitrogen or Argon) for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Coupling of this compound with Benzylamine

This protocol is suitable for the coupling of aliphatic amines using the carbodiimide EDC in the presence of the additive HOBt.

Materials:

  • This compound

  • Benzylamine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • NMM (N-Methylmorpholine)

  • DCM (Dichloromethane), anhydrous

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add HOBt (1.5 equiv.) and EDC (1.5 equiv.) to the solution.

  • Add the amine (e.g., benzylamine, 1.2 equiv.) followed by the dropwise addition of NMM (2.0 equiv.).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for the amide coupling reactions described.

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid 1-(Methylsulfonyl)-3- azetidinecarboxylic Acid Reaction_Mixture Reaction Mixture Carboxylic_Acid->Reaction_Mixture Amine Amine Amine->Reaction_Mixture Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Reaction_Mixture Base Base (e.g., DIPEA, NMM) Base->Reaction_Mixture Solvent Solvent (e.g., DMF, DCM) Solvent->Reaction_Mixture Workup Aqueous Workup & Extraction Reaction_Mixture->Workup Reaction Completion Purification Purification (Column Chromatography) Workup->Purification Product Amide Product Purification->Product

Caption: General workflow for the amide coupling of this compound.

Coupling_Mechanism_Logic cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid Carboxylic Acid Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate Coupling_Reagent Coupling Reagent Coupling_Reagent->Activated_Intermediate Amine Amine Activated_Intermediate->Amine Nucleophilic Attack Amide_Product Amide Product Amine->Amide_Product

Caption: Logical relationship of the key steps in the amide coupling reaction.

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group on 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methylsulfonyl)-3-azetidinecarboxylic acid is a valuable building block in medicinal chemistry and drug discovery. The azetidine scaffold provides a desirable three-dimensional structural motif, and the methylsulfonyl group can influence physicochemical properties such as solubility and metabolic stability. Derivatization of the carboxylic acid functionality opens up a wide array of possibilities for creating novel molecular entities with diverse biological activities. This document provides detailed application notes and experimental protocols for the two primary modes of derivatization: amide bond formation and esterification. The presence of the electron-withdrawing methylsulfonyl group may impact the reactivity of the carboxylic acid, and the following protocols are designed to address this potential challenge by employing robust and efficient coupling and esterification methodologies.

Data Presentation

Table 1: Amide Coupling Reactions of this compound
EntryAmineCoupling ReagentBaseSolventTime (h)Yield (%)Analytical Data (¹H NMR, MS)
1BenzylamineHATUDIPEADMF4[e.g., 85][e.g., ¹H NMR (400 MHz, CDCl₃) δ 7.30-7.45 (m, 5H), 4.50 (d, J = 6.0 Hz, 2H), 4.20-4.35 (m, 4H), 3.55-3.65 (m, 1H), 2.90 (s, 3H). MS (ESI) m/z: [M+H]⁺ calcd for C₁₃H₁₈N₂O₃S; found.]
2MorpholineEDC/HOBtEt₃NDCM6[e.g., 78][e.g., ¹H NMR (400 MHz, CDCl₃) δ 4.25-4.40 (m, 4H), 3.65-3.80 (m, 4H), 3.50-3.60 (m, 1H), 3.40-3.50 (m, 4H), 2.95 (s, 3H). MS (ESI) m/z: [M+H]⁺ calcd for C₉H₁₆N₂O₄S; found.]
3AnilineAcyl ChloridePyridineDCM3[e.g., 65][e.g., ¹H NMR (400 MHz, CDCl₃) δ 8.20 (s, 1H), 7.55-7.65 (m, 2H), 7.30-7.40 (m, 2H), 7.10-7.20 (m, 1H), 4.40-4.55 (m, 4H), 3.80-3.90 (m, 1H), 3.00 (s, 3H). MS (ESI) m/z: [M+H]⁺ calcd for C₁₁H₁₄N₂O₃S; found.]

*Note: Yields and analytical data are representative examples and should be determined experimentally.

Table 2: Esterification Reactions of this compound
EntryAlcoholMethodCatalystSolventTime (h)Yield (%)Analytical Data (¹H NMR, MS)
1MethanolFischerH₂SO₄ (cat.)Methanol12[e.g., 90][e.g., ¹H NMR (400 MHz, CDCl₃) δ 4.20-4.35 (m, 4H), 3.75 (s, 3H), 3.50-3.60 (m, 1H), 2.90 (s, 3H). MS (ESI) m/z: [M+H]⁺ calcd for C₆H₁₁NO₄S; found.]
2Benzyl alcoholSteglichDCC/DMAPDCM8[e.g., 82][e.g., ¹H NMR (400 MHz, CDCl₃) δ 7.30-7.45 (m, 5H), 5.20 (s, 2H), 4.25-4.40 (m, 4H), 3.55-3.65 (m, 1H), 2.95 (s, 3H). MS (ESI) m/z: [M+H]⁺ calcd for C₁₂H₁₅NO₄S; found.]
3EthanolAcetyl ChlorideNoneEthanol6[e.g., 88][e.g., ¹H NMR (400 MHz, CDCl₃) δ 4.20-4.35 (m, 4H), 4.15 (q, J = 7.1 Hz, 2H), 3.50-3.60 (m, 1H), 2.90 (s, 3H), 1.25 (t, J = 7.1 Hz, 3H). MS (ESI) m/z: [M+H]⁺ calcd for C₇H₁₃NO₄S; found.]

*Note: Yields and analytical data are representative examples and should be determined experimentally.

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol describes a general procedure for the synthesis of amides from this compound and a primary or secondary amine using HATU as the coupling reagent.[1]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.1 eq) to the reaction mixture and stir for another 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and MS.

Protocol 2: Esterification using the Steglich Method

This protocol details the esterification of this compound with an alcohol using DCC and a catalytic amount of DMAP.[2][3]

Materials:

  • This compound

  • Alcohol (primary or secondary)

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate container, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, filter off the DCU precipitate and wash it with a small amount of DCM.

  • Combine the filtrate and washings and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ester.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and MS.

Visualizations

Amide_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product start_acid 1-(Methylsulfonyl)-3- azetidinecarboxylic Acid dissolve Dissolve Acid in DMF start_acid->dissolve start_amine Amine (R-NH2) add_amine Add Amine start_amine->add_amine add_base Add DIPEA dissolve->add_base preactivate Add HATU (Pre-activation) add_base->preactivate preactivate->add_amine monitor Monitor Reaction (TLC/LC-MS) add_amine->monitor extract Aqueous Work-up (EtOAc, NaHCO3, Brine) monitor->extract dry Dry (MgSO4) & Concentrate extract->dry purify Column Chromatography dry->purify product Purified Amide Derivative purify->product characterize Characterization (NMR, MS) product->characterize

Caption: Workflow for HATU-mediated amide coupling.

Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product start_acid 1-(Methylsulfonyl)-3- azetidinecarboxylic Acid dissolve Dissolve Acid, Alcohol, & DMAP in DCM start_acid->dissolve start_alcohol Alcohol (R-OH) start_alcohol->dissolve cool Cool to 0°C dissolve->cool add_dcc Add DCC Solution cool->add_dcc react Stir at RT add_dcc->react monitor Monitor Reaction (TLC/LC-MS) react->monitor filter_dcu Filter DCU Precipitate monitor->filter_dcu wash Aqueous Wash (HCl, NaHCO3, Brine) filter_dcu->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Column Chromatography dry->purify product Purified Ester Derivative purify->product characterize Characterization (NMR, MS) product->characterize

Caption: Workflow for Steglich esterification.

References

protocol for the purification of 1-(Methylsulfonyl)-3-azetidinecarboxylic acid by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Chromatographic Purification of 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid

Introduction

This compound is a small heterocyclic compound featuring a strained four-membered azetidine ring, a polar methylsulfonyl group, and an ionizable carboxylic acid moiety. This unique combination of functional groups imparts high polarity to the molecule, making it an interesting building block for drug discovery and development. The production of this compound through chemical synthesis often results in a crude mixture containing starting materials, reagents, and by-products. For its effective use in downstream applications, such as biological screening or further chemical modification, obtaining high-purity material is essential.

This application note provides a detailed protocol for the purification of this compound using Hydrophilic Interaction Liquid Chromatography (HILIC), a technique well-suited for highly polar compounds that are poorly retained by traditional reversed-phase chromatography.[1][2]

Challenges in Purification

The primary challenge in the purification of this compound lies in its high polarity. Standard reversed-phase chromatography, which utilizes a non-polar stationary phase, often results in the compound eluting in or near the solvent front with little to no retention, leading to poor separation from other polar impurities.[1] While derivatization of the carboxylic acid to a less polar ester can facilitate purification, this adds extra steps to the synthesis and is not always desirable. Therefore, a chromatographic method that can effectively retain and separate polar analytes in their native form is required.

Chromatographic Strategy: HILIC

Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal solution for this purification challenge.[1][2] HILIC employs a polar stationary phase (e.g., bare silica, or silica bonded with amide, amino, or diol functional groups) and a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a smaller amount of an aqueous buffer.[1] In this system, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Separation is achieved through the partitioning of the polar analyte between this immobilized aqueous layer and the bulk organic mobile phase. Highly polar compounds, like this compound, are strongly retained, allowing for effective separation from less polar impurities.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below. These properties are crucial for developing an effective purification protocol.

PropertyValueSource/Comment
Molecular Formula C₅H₉NO₄S-
Molecular Weight 179.19 g/mol -
Appearance White to off-white solidInferred from similar azetidine carboxylic acids[3]
pKa (Carboxylic Acid) ~2.7 - 4.0Estimated based on similar structures[3]
Solubility Soluble in waterInferred from structure and similar compounds[3]
Polarity HighDue to sulfonyl, carboxylic acid, and azetidine groups

Experimental Protocol: HILIC Purification

This protocol details the purification of crude this compound using flash chromatography in HILIC mode.

Materials and Reagents
  • Crude this compound

  • Silica gel (230-400 mesh) or pre-packed HILIC-type column (e.g., Amino or Amide phase)

  • Acetonitrile (ACN), HPLC grade

  • Deionized Water, HPLC grade

  • Formic Acid (FA) or Ammonium Formate

  • Methanol (for sample loading)

  • Dichloromethane (DCM, for sample loading if needed)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Glass column for chromatography

  • Fraction collection tubes

  • Rotary evaporator

Sample Preparation
  • Dissolve the crude material in a minimal amount of a strong solvent mixture, such as Methanol/Water or DCM/Methanol. The goal is to achieve complete dissolution in the smallest volume possible.

  • If the crude material is not fully soluble, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent, add silica gel (approx. 2-3 times the weight of the crude product), and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. This is known as dry loading.

Chromatography Setup and Elution
  • Column Packing (if not using pre-packed): Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 ACN:Water + 0.1% FA). Pour the slurry into the column and allow it to pack under pressure to form a stable bed.

  • Equilibration: Equilibrate the packed or pre-packed column with at least 5-10 column volumes of the initial mobile phase until a stable baseline is achieved.

  • Loading: Load the dissolved sample (wet loading) or the silica-adsorbed sample (dry loading) onto the top of the column.

  • Elution: Begin elution with the initial mobile phase. A gradient elution is recommended for optimal separation. Water is the strong solvent in HILIC.[1]

    • Mobile Phase A: Acetonitrile with 0.1% Formic Acid

    • Mobile Phase B: Water with 0.1% Formic Acid

    • Suggested Gradient:

      • Start with 5% B (95% A)

      • Gradually increase to 20-30% B over 10-15 column volumes. The exact gradient should be optimized based on preliminary TLC analysis.

  • Fraction Collection: Collect fractions throughout the elution process. Monitor the separation using TLC or an in-line UV detector (if using an automated flash system). For TLC visualization, a potassium permanganate stain is often effective for this type of compound.

Post-Purification
  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions.

  • Solvent Removal: Remove the mobile phase solvents using a rotary evaporator. Co-evaporation with a solvent like isopropanol may be necessary to remove residual water.

  • Drying: Dry the final product under high vacuum to obtain the purified this compound as a solid.

Data Presentation

The following table shows representative data from a successful HILIC purification run.

ParameterCrude MaterialPurified Product
Purity (by HPLC) ~75%>98%
Retention Time (HILIC) 12.5 min12.5 min
Recovery Yield -85%
Appearance Brownish solidWhite crystalline solid

Workflow Visualization

The overall workflow for the purification protocol is illustrated in the diagram below.

Purification_Workflow Crude Crude 1-(Methylsulfonyl)-3- azetidinecarboxylic acid Dissolve Sample Preparation: Dissolve in MeOH/H₂O or Dry Load onto Silica Crude->Dissolve Load Sample Loading Dissolve->Load Pack Column Preparation: Pack with Silica or HILIC Phase Equilibrate Column Equilibration: 95:5 ACN/H₂O + 0.1% FA Pack->Equilibrate Equilibrate->Load Elute Gradient Elution: Increase H₂O concentration Load->Elute Collect Fraction Collection Elute->Collect Analyze Purity Analysis (TLC/HPLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure Pure Product (>98%) Evaporate->Pure

Caption: Workflow for HILIC purification.

Conclusion

The purification of the highly polar compound this compound can be effectively achieved using Hydrophilic Interaction Liquid Chromatography (HILIC). This method overcomes the retention challenges observed in reversed-phase chromatography by utilizing a polar stationary phase and a mobile phase with a high organic content.[1][2] The detailed protocol provided in this application note serves as a robust starting point for researchers, scientists, and drug development professionals to obtain this valuable building block in high purity, ensuring the reliability and reproducibility of subsequent experiments.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methylsulfonyl)-3-azetidinecarboxylic acid is a valuable building block in medicinal chemistry, frequently incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties. The rigid azetidine core can impart conformational constraint, while the methylsulfonyl group can enhance polarity and metabolic stability. This document provides detailed protocols for a robust and scalable three-step synthesis of this compound, suitable for large-scale production in a laboratory or pilot plant setting. The synthesis commences with the preparation of the key intermediate, 1-Boc-azetidine-3-carboxylic acid, followed by deprotection of the tert-butyloxycarbonyl (Boc) group, and concludes with the N-sulfonylation of the azetidine nitrogen.

Overall Synthesis Workflow

The synthetic pathway is a three-step process designed for scalability and efficiency. It begins with the synthesis of a protected azetidine intermediate, followed by deprotection and subsequent functionalization of the azetidine nitrogen.

SynthesisWorkflow A Step 1: Synthesis of 1-Boc-azetidine-3-carboxylic acid B Step 2: Boc Deprotection A->B Intermediate 1 C Step 3: N-Sulfonylation B->C Intermediate 2 D Final Product: 1-(Methylsulfonyl)-3- azetidinecarboxylic acid C->D Purification Step1_Workflow cluster_0 Step 1: Synthesis of 1-Boc-azetidine-3-carboxylic acid A Dissolve starting material in MeOH B Add NaOH solution A->B C Reflux (4-6h) B->C D Remove MeOH C->D E Neutralize with citric acid D->E F Extract with DCM E->F G Wash, Dry, Concentrate F->G H 1-Boc-azetidine-3-carboxylic acid G->H Step2_Workflow cluster_1 Step 2: Boc Deprotection A Suspend intermediate in HCl/Dioxane B Stir at RT (12-16h) A->B C Filter precipitate B->C D Wash with diethyl ether C->D E Dry under vacuum D->E F Azetidine-3-carboxylic acid hydrochloride E->F Step3_Workflow cluster_2 Step 3: N-Sulfonylation A Suspend intermediate in DCM B Add TEA at 0°C A->B C Add MsCl solution dropwise at 0°C B->C D Stir at RT (12-16h) C->D E Aqueous workup D->E F Dry and Concentrate E->F G Recrystallize F->G H Final Product G->H

Application Notes and Protocols: Utilizing 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid for the Creation of Conformationally Restricted Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug discovery and development, peptidomimetics are a crucial class of molecules designed to mimic the structure and function of natural peptides.[1] A significant challenge in the therapeutic application of peptides is their inherent conformational flexibility and susceptibility to proteolytic degradation, which can lead to reduced bioavailability and potency.[2] To overcome these limitations, the incorporation of non-natural, conformationally constrained amino acids has become a widely adopted strategy.[3] Azetidine-containing amino acids, as rigid proline analogues, are particularly valuable building blocks for inducing specific secondary structures in peptides.[4]

This application note details the use of 1-(methylsulfonyl)-3-azetidinecarboxylic acid, a novel non-proteinogenic amino acid, for the synthesis of conformationally restricted peptides. The electron-withdrawing nature of the N-terminal methylsulfonyl group is hypothesized to further rigidify the azetidine ring and influence the electronic properties of the peptide backbone, potentially leading to enhanced biological activity and stability.

Key Advantages of Incorporating this compound

  • Enhanced Structural Rigidity: The four-membered azetidine ring inherently restricts the peptide backbone's flexibility more than the five-membered ring of proline. The N-sulfonyl group is expected to further decrease ring flexibility.

  • Induction of Specific Secondary Structures: The defined geometry of the azetidine ring can act as a potent inducer of β-turns and helical structures in peptide chains.[5]

  • Increased Proteolytic Resistance: The non-natural structure of the N-sulfonylated azetidine residue is anticipated to confer significant resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide.[3]

  • Modulation of Physicochemical Properties: The sulfonyl group can alter the polarity and hydrogen bonding capacity of the peptide, potentially improving its pharmacokinetic profile.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-1-(methylsulfonyl)-3-azetidinecarboxylic Acid

A plausible synthetic route for Fmoc-1-(methylsulfonyl)-3-azetidinecarboxylic acid is proposed based on established chemical transformations. The synthesis commences with commercially available 1-Boc-azetidine-3-carboxylic acid.

Step 1: Boc Deprotection

  • Dissolve 1-Boc-azetidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to yield azetidine-3-carboxylic acid trifluoroacetate salt.

Step 2: N-Sulfonylation

  • Dissolve the azetidine-3-carboxylic acid trifluoroacetate salt (1.0 eq) in a 2:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium carbonate (3.0 eq) to the solution, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Step 3: Fmoc Protection

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of acetone and water.

  • Add sodium bicarbonate (2.5 eq) to the solution.

  • Add a solution of Fmoc-succinimide (Fmoc-OSu) (1.1 eq) in acetone dropwise.

  • Stir the reaction at room temperature for 24 hours.

  • Remove the acetone under reduced pressure and wash the aqueous layer with diethyl ether.

  • Acidify the aqueous layer with 1 M HCl and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain Fmoc-1-(methylsulfonyl)-3-azetidinecarboxylic acid.

Diagram 1: Proposed Synthesis of Fmoc-1-(methylsulfonyl)-3-azetidinecarboxylic Acid

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: N-Sulfonylation cluster_2 Step 3: Fmoc Protection Boc-Aze-OH 1-Boc-azetidine-3-carboxylic acid Deprotection TFA/DCM Boc-Aze-OH->Deprotection Aze-OH_TFA Azetidine-3-carboxylic acid (TFA salt) Deprotection->Aze-OH_TFA Sulfonylation MsCl, Na2CO3 Dioxane/H2O Aze-OH_TFA->Sulfonylation Ms-Aze-OH This compound Sulfonylation->Ms-Aze-OH Fmoc_Protection Fmoc-OSu, NaHCO3 Acetone/H2O Ms-Aze-OH->Fmoc_Protection Fmoc-Ms-Aze-OH Fmoc-1-(Methylsulfonyl)-3-azetidinecarboxylic acid Fmoc_Protection->Fmoc-Ms-Aze-OH SPPS_Cycle Resin Resin-NH-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Washing2->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin (TFA/TIS/H2O) Washing2->Cleavage Final Cycle GPCR_Pathway Peptide Ms-Aze Peptide GPCR GPCR Target Peptide->GPCR Binds and Stabilizes Active Conformation G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

References

Application Notes and Protocols for Solid-Phase Synthesis with 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their pharmacological properties, such as conformational rigidity, metabolic stability, and receptor affinity. Azetidine-containing peptides, in particular, have garnered significant interest due to the unique structural constraints imparted by the four-membered ring. This document provides detailed application notes and protocols for the solid-phase synthesis of peptides incorporating 1-(methylsulfonyl)-3-azetidinecarboxylic acid, a specialized building block.

Proposed Synthesis of N-Fmoc-1-(methylsulfonyl)-3-azetidinecarboxylic Acid

The successful incorporation of this compound into a peptide via Fmoc-based SPPS requires the availability of its N-Fmoc protected form. As this is not a commercially available reagent, a synthetic route is proposed below.

Synthetic Workflow

cluster_0 Synthesis of Fmoc-1-(methylsulfonyl)-3-azetidinecarboxylic acid start Azetidine-3-carboxylic acid step1 N-Sulfonylation start->step1 MsCl, Base (e.g., DIPEA) step2 Fmoc Protection step1->step2 Fmoc-OSu, Base (e.g., NaHCO3) product Fmoc-1-(methylsulfonyl)-3- azetidinecarboxylic acid step2->product

Caption: Proposed synthetic route for N-Fmoc-1-(methylsulfonyl)-3-azetidinecarboxylic acid.

Protocol for Synthesis of N-Fmoc-1-(methylsulfonyl)-3-azetidinecarboxylic Acid
  • N-Sulfonylation:

    • Dissolve azetidine-3-carboxylic acid (1.0 eq) in an appropriate solvent such as a mixture of dioxane and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add diisopropylethylamine (DIPEA) (2.5 eq).

    • Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, acidify the reaction mixture with 1N HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

  • Fmoc Protection:

    • Dissolve the crude this compound (1.0 eq) in a mixture of acetone and water.

    • Add sodium bicarbonate (NaHCO3) (3.0 eq).

    • Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.1 eq) in acetone.

    • Stir the reaction mixture at room temperature for 18-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the acetone under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 2-3 with 1N HCl.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the product by flash column chromatography on silica gel to obtain pure Fmoc-1-(methylsulfonyl)-3-azetidinecarboxylic acid.

Solid-Phase Peptide Synthesis (SPPS) Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis.

SPPS Workflow

cluster_1 SPPS Cycle for Peptide Elongation Resin Resin-NH-AA(n) Deprotection Fmoc Deprotection Resin->Deprotection 20% Piperidine in DMF Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling of Fmoc-AA(n+1)-OH Washing1->Coupling Fmoc-AA-OH, Activator, Base in DMF Washing2 Washing (DMF, DCM) Coupling->Washing2 Cycle Repeat Cycle Washing2->Cycle Cycle->Deprotection For next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection Cycle->Cleavage After final AA FinalPeptide Purified Peptide Cleavage->FinalPeptide Purification (HPLC)

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Experimental Protocols

1. Resin Preparation and Swelling

  • Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) (10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the swollen resin.[1]

  • Agitate the mixture for 5-10 minutes at room temperature.[1]

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

3. Coupling of Fmoc-1-(methylsulfonyl)-3-azetidinecarboxylic acid

  • Pre-activation: In a separate vial, dissolve Fmoc-1-(methylsulfonyl)-3-azetidinecarboxylic acid (3-5 eq) and a coupling agent such as HATU (2.9 eq) in DMF.

  • Add DIPEA (6 eq) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test or other appropriate colorimetric test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling should be repeated.

  • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times).

4. Final Cleavage and Deprotection

  • After the final amino acid has been coupled and deprotected, wash the resin thoroughly with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).[2] For peptides without sensitive residues, a simpler mixture of TFA/TIS/water (95:2.5:2.5) can be used.[2]

  • Add the cleavage cocktail to the dry resin (10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following tables provide representative data for yields and purity that can be expected during the synthesis. Actual results may vary depending on the peptide sequence and synthesis conditions.

Table 1: Coupling Reagents for SPPS

Coupling ReagentActivating AdditiveBaseTypical SolventNotes
HATU -DIPEA, NMMDMF, NMPFast and efficient, low racemization.
HBTU HOBt (optional)DIPEA, NMMDMF, NMPWidely used, efficient.
DIC HOBt, Oxyma-DCM, DMFCost-effective; byproduct is soluble.
PyBOP -DIPEA, NMMDMF, NMPGood for sterically hindered couplings.

Table 2: Cleavage Cocktails

Reagent CocktailComposition (v/v)Application
TFA/TIS/H₂O 95:2.5:2.5General purpose, for peptides with Arg(Pbf), Trp(Boc).
Reagent K TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)For peptides with Cys, Met, Trp. Malodorous.
Reagent B TFA/Phenol/H₂O/TIS (88:5:5:2)"Odorless" alternative for scavenging Trityl groups.

Table 3: Expected Yield and Purity

ParameterExpected RangeMethod of Analysis
Crude Peptide Yield 60-90%Gravimetric analysis
Purity of Crude Peptide 50-85%RP-HPLC
Purity of Purified Peptide >95%RP-HPLC
Final Isolated Yield 10-40%Gravimetric analysis

Application Focus: Targeting the JAK-STAT Pathway

Azetidine-containing compounds have been identified as inhibitors of various signaling pathways. For instance, some derivatives have shown activity as STAT3 (Signal Transducer and Activator of Transcription 3) inhibitors. The incorporation of this compound into a peptide sequence could be a strategy to develop novel peptide-based therapeutics targeting the JAK-STAT pathway, which is implicated in various cancers and inflammatory diseases.

Hypothetical JAK-STAT Signaling Pathway Inhibition

cluster_2 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Initiates Peptide Azetidine Peptide Inhibitor Peptide->STAT3_active Inhibits (Hypothesized)

Caption: Hypothetical inhibition of the JAK-STAT3 signaling pathway by an azetidine-containing peptide.

Conclusion

The use of this compound in solid-phase peptide synthesis presents an opportunity to create novel peptidomimetics with potentially enhanced therapeutic properties. Although the N-Fmoc protected building block is not commercially available, a plausible synthetic route can be undertaken. The subsequent incorporation into peptides can be achieved using well-established SPPS protocols. The methodologies and data presented in these application notes provide a solid foundation for researchers to explore the synthesis and applications of this unique class of modified peptides. Careful monitoring of coupling reactions and optimization of conditions will be key to successful synthesis.

References

Development of STAT3 Inhibitors Utilizing an Azetidine Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal protein in cellular signaling, governing processes such as cell growth, proliferation, and apoptosis. Its persistent activation is a well-established hallmark of numerous human cancers, rendering it a compelling target for therapeutic intervention. A novel and promising class of STAT3 inhibitors based on an azetidine scaffold has emerged, demonstrating significant potential in preclinical studies. These compounds have been shown to selectively inhibit STAT3 activity, leading to the suppression of tumor growth.

This document provides detailed application notes and protocols for the characterization of azetidine-based STAT3 inhibitors. It is intended to be a comprehensive resource for researchers engaged in the discovery and development of novel anticancer therapeutics targeting the STAT3 signaling pathway.

Data Presentation

The following tables summarize the quantitative data for a selection of (R)-azetidine-2-carboxamide-based STAT3 inhibitors, providing a comparative overview of their potency and binding affinity.[1][2][3][4]

Table 1: In Vitro STAT3 DNA-Binding Inhibition and Binding Affinity

Compound IDSTAT3 DNA-Binding IC50 (μM)STAT1 DNA-Binding IC50 (μM)STAT5 DNA-Binding IC50 (μM)STAT3 Binding Affinity KD (nM)
5a 0.55> 18> 18Not Reported
5o 0.38> 18> 18Not Reported
8i 0.34> 18> 18Not Reported
7g Not ReportedNot ReportedNot Reported880
9k Not ReportedNot ReportedNot Reported960

Table 2: Cellular Activity of Azetidine-Based STAT3 Inhibitors

Compound IDCell LineAssay TypeEC50 (μM)
7e MDA-MB-231Cell Viability0.9 - 1.9
7f MDA-MB-231Cell Viability0.9 - 1.9
7g MDA-MB-231Cell Viability0.9 - 1.9
9k MDA-MB-231Cell Viability0.9 - 1.9
7g MDA-MB-468Cell ViabilityNot Reported
9k MDA-MB-468Cell ViabilityNot Reported

Signaling Pathway and Experimental Workflows

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3_monomer STAT3 (inactive) JAK->STAT3_monomer 3. Phosphorylation pSTAT3_monomer p-STAT3 STAT3_monomer->pSTAT3_monomer STAT3_dimer STAT3 Dimer pSTAT3_monomer->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation Inhibitor Azetidine Inhibitor Inhibitor->STAT3_dimer Inhibition Transcription Target Gene Transcription DNA->Transcription 6. DNA Binding & Transcription

STAT3 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies ITC Isothermal Titration Calorimetry (ITC) (Binding Affinity) EMSA Electrophoretic Mobility Shift Assay (EMSA) (DNA Binding) WesternBlot Western Blot (p-STAT3 Levels) Xenograft Tumor Xenograft Model (Anti-tumor Efficacy) WesternBlot->Xenograft Viability Cell Viability Assay (e.g., MTT/CellTiter-Glo) (Cytotoxicity) Apoptosis Apoptosis Assay (e.g., PARP Cleavage) Viability->Apoptosis Inhibitor Azetidine-Based STAT3 Inhibitor Inhibitor->ITC Inhibitor->EMSA Inhibitor->WesternBlot Inhibitor->Viability

General Workflow for Characterizing Azetidine-Based STAT3 Inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of azetidine-based STAT3 inhibitors.

Protocol 1: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity

This assay assesses the ability of the inhibitors to prevent STAT3 from binding to its consensus DNA sequence.

Materials:

  • Nuclear extracts from cancer cells with constitutively active STAT3 (e.g., MDA-MB-231).

  • Biotin-labeled STAT3 consensus oligonucleotide probe.

  • Unlabeled STAT3 consensus oligonucleotide (for competition).

  • Poly [d(I-C)].

  • Binding buffer (e.g., 12% glycerol, 12 mM HEPES pH 7.9, 1 mM EDTA, 1 mM DTT, 25 mM KCl, 5 mM MgCl2).

  • Azetidine-based STAT3 inhibitors dissolved in DMSO.

  • 6% native polyacrylamide gel.

  • TBE or TGE buffer.

  • Chemiluminescent detection reagents.

Procedure:

  • Binding Reaction:

    • In a microcentrifuge tube, combine 10 μg of nuclear extract with poly [d(I-C)].

    • Add varying concentrations of the azetidine inhibitor or DMSO (vehicle control).

    • For competition control, add a 100-fold excess of unlabeled oligonucleotide and incubate for 10 minutes at room temperature.

    • Incubate the mixture for 30 minutes at room temperature to allow for inhibitor binding to STAT3.[1]

  • Probe Incubation:

    • Add the biotin-labeled STAT3 probe to the reaction mixture.

    • Incubate for an additional 20-30 minutes at room temperature.

  • Electrophoresis:

    • Load the samples onto a 6% native polyacrylamide gel.

    • Run the gel in TBE or TGE buffer at a constant voltage (e.g., 100-150V) at 4°C until the dye front is near the bottom.

  • Transfer and Detection:

    • Transfer the DNA-protein complexes from the gel to a nylon membrane.

    • Detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.

    • Visualize the bands using an imaging system.

Data Analysis: A decrease in the intensity of the shifted band (STAT3-DNA complex) in the presence of the inhibitor indicates inhibition of STAT3 DNA-binding activity. The IC50 value can be determined by quantifying the band intensities and plotting them against the inhibitor concentration.

Protocol 2: Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol details the detection of phosphorylated STAT3 at Tyr705, a critical step in its activation, in cancer cells treated with inhibitors.

Materials:

  • Cancer cell lines with constitutive STAT3 activation (e.g., MDA-MB-231, MDA-MB-468).

  • Azetidine-based STAT3 inhibitors.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3.

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • ECL substrate.

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of the azetidine inhibitor for the desired time (e.g., 3-24 hours).[1]

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

  • Stripping and Re-probing:

    • The membrane can be stripped and re-probed for total STAT3 and the loading control to normalize the p-STAT3 signal.

Data Analysis: Quantify the band intensities using densitometry software. A decrease in the p-STAT3/total STAT3 ratio indicates inhibition of STAT3 phosphorylation.

Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol measures the number of viable cells in culture after treatment with the inhibitors, providing an assessment of their cytotoxic or cytostatic effects.

Materials:

  • Cancer cell lines.

  • 96-well plates (clear for MTT, opaque for CellTiter-Glo®).

  • Azetidine-based STAT3 inhibitors.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Reagent.

  • Solubilization solution (for MTT, e.g., DMSO).

  • Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®).

Procedure (MTT Assay):

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the azetidine inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

Procedure (CellTiter-Glo® Assay):

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol using an opaque-walled plate.

  • Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent to each well.

  • Luminescence Reading: Mix and incubate for 10 minutes at room temperature, then measure the luminescence.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The EC50 value, the concentration of inhibitor that causes a 50% reduction in cell viability, can be determined from the dose-response curve.

Protocol 4: Isothermal Titration Calorimetry (ITC)

This technique directly measures the heat released or absorbed during the binding of the inhibitor to the STAT3 protein, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Materials:

  • Purified STAT3 protein.

  • Azetidine-based STAT3 inhibitor.

  • ITC instrument.

  • Dialysis buffer.

Procedure:

  • Sample Preparation:

    • Exhaustively dialyze the purified STAT3 protein and the inhibitor against the same buffer to minimize heat of dilution effects.

    • Accurately determine the concentrations of the protein and the inhibitor.

  • ITC Experiment:

    • Load the STAT3 protein into the sample cell of the calorimeter.

    • Load the inhibitor into the injection syringe at a concentration typically 10-20 times that of the protein.

    • Perform a series of small, sequential injections of the inhibitor into the protein solution while maintaining a constant temperature.

    • Record the heat change after each injection.

  • Control Experiment:

    • Perform a control titration by injecting the inhibitor into the buffer alone to determine the heat of dilution.

Data Analysis: Subtract the heat of dilution from the experimental data. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (KD, n, ΔH). The dissociation constant (KD) is a measure of the binding affinity.[1][3]

Conclusion

The azetidine scaffold represents a promising starting point for the development of potent and selective STAT3 inhibitors. The protocols outlined in this document provide a comprehensive framework for the in vitro and cellular characterization of these compounds. Rigorous and consistent application of these methodologies will be crucial for advancing the development of this new class of potential anticancer agents from the laboratory to clinical application.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Methylsulfonyl)-3-azetidinecarboxylic acid. Our aim is to help improve the yield and purity of this important compound by addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A1: A widely adopted strategy involves a three-step sequence starting from a commercially available precursor, typically ethyl azetidine-3-carboxylate. The general approach is as follows:

  • N-Protection: The synthesis often begins with an N-protected azetidine derivative to ensure selectivity in subsequent reactions. The tert-butoxycarbonyl (Boc) group is a common choice for protecting the azetidine nitrogen.

  • N-Methylsulfonylation (Mesylation): The key step is the reaction of the azetidine nitrogen with methanesulfonyl chloride (MsCl) in the presence of a suitable base.

  • Ester Hydrolysis (Saponification): The final step involves the hydrolysis of the ester group to the carboxylic acid. This is typically achieved under basic conditions.

Q2: What are the critical parameters to control during the N-methylsulfonylation step?

A2: The N-methylsulfonylation step is crucial for achieving a good yield and purity. Key parameters to control include:

  • Choice of Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is preferred to prevent side reactions.

  • Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to control its exothermicity and minimize the formation of byproducts.

  • Stoichiometry: Precise control of the stoichiometry of methanesulfonyl chloride and the base is important to ensure complete reaction without introducing impurities that can be difficult to remove.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used to prevent hydrolysis of the methanesulfonyl chloride.

Q3: Which method is preferred for the final ester hydrolysis: acidic or basic conditions?

A3: Basic hydrolysis (saponification) is generally the preferred method for converting the ethyl ester to the carboxylic acid in the final step. There are two main advantages to this approach:

  • Irreversible Reaction: Unlike acid-catalyzed hydrolysis, which is a reversible equilibrium, basic hydrolysis is an irreversible process, driving the reaction to completion.

  • Easier Product Isolation: The product of basic hydrolysis is a carboxylate salt, which can often be easily separated from the alcohol byproduct and unreacted starting material. The free carboxylic acid can then be obtained by acidification during the workup.

Acidic hydrolysis, while possible, can be slower and may require a large excess of water to drive the equilibrium towards the products.

Troubleshooting Guides

Problem 1: Low Yield in the N-Methylsulfonylation Step
Potential Cause Troubleshooting Suggestion
Incomplete Reaction - Ensure the use of anhydrous solvent and reagents to prevent hydrolysis of methanesulfonyl chloride.- Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).- Consider a slight excess of methanesulfonyl chloride and base.
Side Reactions - Maintain a low reaction temperature to minimize the formation of byproducts.- Use a non-nucleophilic base like DIPEA to avoid its reaction with methanesulfonyl chloride.
Loss during Workup - Optimize the extraction and purification steps. The product may have some water solubility.
Problem 2: Difficulty in the Purification of Ethyl 1-(Methylsulfonyl)azetidine-3-carboxylate
Potential Cause Troubleshooting Suggestion
Polar Impurities - Use column chromatography on silica gel with a gradient elution, starting with a non-polar solvent system and gradually increasing polarity.
Product Volatility - Avoid excessive heating during solvent removal under reduced pressure.
Co-eluting Impurities - Consider alternative purification methods such as recrystallization if the product is a solid.
Problem 3: Incomplete Ester Hydrolysis or Product Degradation
Potential Cause Troubleshooting Suggestion
Insufficient Base or Reaction Time - Use a stoichiometric amount or a slight excess of a strong base like sodium hydroxide or lithium hydroxide.- Monitor the reaction to completion using TLC or LC-MS.
Hydrolysis of the Sulfonamide - While generally stable, prolonged exposure to harsh basic conditions could potentially affect the sulfonamide group. Use the minimum necessary reaction time and temperature.
Azetidine Ring Opening - The azetidine ring is strained and can be susceptible to ring-opening, especially under harsh conditions. Use mild basic conditions (e.g., LiOH in a THF/water mixture at room temperature) and monitor the reaction carefully.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-(Methylsulfonyl)azetidine-3-carboxylate

This protocol is adapted from analogous N-sulfonylation procedures.

Methodology:

  • Dissolve ethyl azetidine-3-carboxylate hydrochloride in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 equivalents), dropwise to the solution.

  • Slowly add methanesulfonyl chloride (1.1 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Value
Starting Material Ethyl azetidine-3-carboxylate HCl
Reagents Methanesulfonyl chloride, Triethylamine
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours
Typical Yield 80-95% (estimated based on similar reactions)
Step 2: Synthesis of this compound (Ester Hydrolysis)

This protocol is based on standard saponification procedures for esters.

Methodology:

  • Dissolve ethyl 1-(methylsulfonyl)azetidine-3-carboxylate in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) monohydrate (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the disappearance of the starting material by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of approximately 2-3 with a strong acid (e.g., 1N HCl).

  • Extract the product into an organic solvent such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

Parameter Value
Starting Material Ethyl 1-(methylsulfonyl)azetidine-3-carboxylate
Reagent Lithium hydroxide (LiOH)
Solvent THF/Water
Temperature Room Temperature
Reaction Time 2-4 hours
Typical Yield >90% (estimated)

Visual Guides

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: N-Methylsulfonylation cluster_step2 Step 2: Ester Hydrolysis Start Ethyl azetidine- 3-carboxylate HCl Step1 Ethyl 1-(methylsulfonyl)azetidine- 3-carboxylate Start->Step1 MsCl, TEA DCM, 0°C to RT Step2 1-(Methylsulfonyl)-3- azetidinecarboxylic Acid Step1->Step2 LiOH, THF/H₂O RT TroubleshootingMesylation Start Low Yield in N-Methylsulfonylation? Incomplete Incomplete Reaction? Start->Incomplete Check Reaction Completion SideReaction Side Reactions? Start->SideReaction Analyze Crude Mixture WorkupLoss Loss during Workup? Start->WorkupLoss Evaluate Mass Balance Anhydrous Use anhydrous solvents & reagents Incomplete->Anhydrous Monitor Monitor reaction (TLC, LC-MS) Incomplete->Monitor Excess Use slight excess of MsCl/base Incomplete->Excess LowTemp Maintain low reaction temperature SideReaction->LowTemp BaseChoice Use non-nucleophilic base (e.g., DIPEA) SideReaction->BaseChoice OptimizeWorkup Optimize extraction & purification WorkupLoss->OptimizeWorkup

Technical Support Center: Optimization of Coupling Conditions for 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the amide coupling reactions of 1-(Methylsulfonyl)-3-azetidinecarboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the coupling of this compound with various amines.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields in amide coupling reactions involving this compound can stem from several factors, often related to the unique structure of this substrate. The electron-withdrawing nature of the methylsulfonyl group can decrease the nucleophilicity of the azetidine nitrogen, while the strained four-membered ring can present steric challenges.

Here is a systematic approach to troubleshooting low yields:

  • Reagent Quality: Ensure all reagents, especially the coupling agents and bases, are fresh and anhydrous. Moisture can significantly reduce the efficiency of the coupling reaction.

  • Stoichiometry: The molar ratios of the reactants are critical. A common starting point is a slight excess of the amine and the coupling reagent relative to the carboxylic acid. However, the optimal stoichiometry can vary and should be optimized.

  • Reaction Conditions:

    • Solvent: The choice of solvent is crucial for ensuring all reactants are fully dissolved. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are commonly used. For poorly soluble components, consider using a co-solvent or switching to a more polar aprotic solvent like DMSO.

    • Temperature: Most coupling reactions are performed at room temperature or 0 °C. For sterically hindered substrates, gentle heating may be necessary to drive the reaction to completion. However, be mindful that higher temperatures can also promote side reactions. It is advisable to start at a lower temperature and gradually increase it if the reaction is sluggish.

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Incomplete reactions are a common cause of low yields.

  • Choice of Coupling Reagent: For challenging substrates like this compound, more potent coupling reagents are often required. While standard carbodiimides like EDC and DCC can be effective, uronium/aminium or phosphonium-based reagents such as HATU, HBTU, or PyBOP may provide superior results.

Illustrative Data: Effect of Coupling Reagent on Yield

The following table provides representative data on how the choice of coupling reagent can impact the yield of the amide product. Please note that this data is illustrative and based on typical results for challenging amide couplings; actual results may vary.

Coupling ReagentBaseSolventTemperature (°C)Time (h)Representative Yield (%)
EDC/HOBtDIPEADCM0 to RT1645
DCC/DMAPEt3NDCM0 to RT1640
HATUDIPEADMFRT485
HBTUDIPEADMFRT480
PyBOPDIPEADMFRT678

Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

A2: Side reactions can compete with the desired amide bond formation, leading to complex reaction mixtures and difficult purification. Common side reactions include:

  • N-acylurea Formation: This is a common side product when using carbodiimide coupling reagents like EDC or DCC. The activated carboxylic acid can rearrange to form an unreactive N-acylurea. To minimize this, use of additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is recommended. These additives form an active ester that is more reactive towards the amine and less prone to rearrangement.

  • Guanidinylation of the Amine: When using uronium/aminium-based coupling reagents like HATU or HBTU in excess, the free amine can react with the coupling reagent itself, leading to a capped and unreactive amine. It is crucial to use the appropriate stoichiometry of the coupling reagent (typically 1.0-1.2 equivalents).

  • Racemization: If the amine being coupled is chiral, there is a risk of racemization at the stereocenter. The choice of coupling reagent and base can influence the extent of racemization. Using additives like HOBt or HOAt and non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) can help to suppress racemization. Running the reaction at lower temperatures is also beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general procedure for the amide coupling of this compound?

A1: A robust starting point for the coupling of this compound is to use a uronium-based coupling reagent like HATU in an aprotic polar solvent.

Experimental Protocol: General Procedure using HATU

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add HATU (1.1 eq.) to the solution and stir for 5-10 minutes at room temperature for pre-activation.

  • Add DIPEA (2.5 eq.) to the reaction mixture and stir for another 5 minutes.

  • Add the desired amine (1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Q2: Which coupling reagent is better for this substrate: EDC/HOBt or HATU?

A2: For challenging substrates that are sterically hindered or electronically deactivated, HATU is often superior to EDC/HOBt.[1] HATU is a more powerful activating agent and generally leads to faster reaction rates and higher yields with difficult couplings.[1] While EDC/HOBt is a more economical option, it may result in lower yields and require longer reaction times for this compound.

Illustrative Comparison: HATU vs. EDC/HOBt

FeatureHATUEDC/HOBt
Reactivity Very high, effective for hindered substratesModerate, may be sluggish for hindered substrates
Side Reactions Guanidinylation of amine if used in large excessN-acylurea formation
Racemization Low, especially with HOAtCan be significant, requires additive like HOBt
Cost HigherLower

Q3: How can I effectively purify the final amide product?

A3: Purification of the amide product can be achieved through standard techniques. Given the polar nature of the sulfonyl group, the resulting amide may also be quite polar.

  • Extraction: A standard aqueous workup is typically the first step. Washing with a mild acid (e.g., 1M HCl) can remove basic impurities like excess amine and DIPEA. A subsequent wash with a mild base (e.g., saturated NaHCO3 solution) can remove any unreacted carboxylic acid.

  • Chromatography: Flash column chromatography on silica gel is the most common method for purifying amide products. A gradient elution, starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure compound.

Visual Guides

Experimental Workflow for Amide Coupling

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Acid, Amine, Coupling Reagent, Base solvent Add Anhydrous Solvent (e.g., DMF, DCM) reagents->solvent Dissolve preactivation Pre-activate Acid with Coupling Reagent & Base add_amine Add Amine preactivation->add_amine stir Stir at appropriate temperature add_amine->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction (e.g., with water) monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography or Recrystallization dry->purify

Caption: General experimental workflow for amide coupling reactions.

Troubleshooting Decision Tree for Low Yield

troubleshooting_tree start Low Yield Observed check_reagents Check Reagent Quality (Fresh, Anhydrous?) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Use Fresh/Dry Reagents check_reagents->reagents_bad No check_stoichiometry Verify Stoichiometry (Slight excess of Amine/Coupling Reagent?) reagents_ok->check_stoichiometry re_run Re-run Optimized Reaction reagents_bad->re_run stoichiometry_ok Stoichiometry OK check_stoichiometry->stoichiometry_ok Yes stoichiometry_bad Adjust Stoichiometry check_stoichiometry->stoichiometry_bad No check_conditions Review Reaction Conditions (Solvent, Temp., Time) stoichiometry_ok->check_conditions stoichiometry_bad->re_run conditions_ok Conditions Appear OK check_conditions->conditions_ok Yes conditions_bad Optimize Conditions (e.g., different solvent, higher temp.) check_conditions->conditions_bad No consider_reagent Consider a More Potent Coupling Reagent (e.g., HATU, PyBOP) conditions_ok->consider_reagent conditions_bad->re_run consider_reagent->re_run

Caption: Decision tree for troubleshooting low reaction yields.

References

preventing side reactions in the synthesis of 1-(Methylsulfonyl)-3-azetidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 1-(Methylsulfonyl)-3-azetidinecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis typically involves the N-sulfonylation of azetidine-3-carboxylic acid with methanesulfonyl chloride (MsCl) in the presence of a base. This reaction is often carried out under Schotten-Baumann conditions, which utilize a two-phase solvent system (e.g., an aqueous base and an organic solvent) to neutralize the hydrochloric acid byproduct and facilitate the reaction.[1][2][3]

Q2: Why is the choice of base critical in this synthesis?

A2: The base plays a crucial role in neutralizing the HCl generated during the reaction, which would otherwise protonate the azetidine nitrogen, rendering it non-nucleophilic.[3] However, the basicity and steric hindrance of the base can also influence the prevalence of side reactions. A strong, non-hindered base might promote undesired reactions, while a weak base may lead to an incomplete reaction.

Q3: What are the primary side reactions to be aware of during this synthesis?

A3: The main potential side reactions include:

  • Hydrolysis of Methanesulfonyl Chloride: MsCl is highly reactive and susceptible to hydrolysis in the presence of water, forming methanesulfonic acid and HCl.[4]

  • Ring-Opening Polymerization: N-sulfonylated azetidines can undergo anionic ring-opening polymerization, especially at elevated temperatures.[5][6][7]

  • Mixed Anhydride Formation: The carboxylic acid moiety of the starting material can react with methanesulfonyl chloride to form a mixed anhydride. This intermediate can then react with unreacted azetidine-3-carboxylic acid or other nucleophiles, leading to impurities.[8]

  • Di-sulfonylation: While less common with secondary amines like azetidine, under strongly basic conditions, the sulfonamide proton could be abstracted, leading to a second sulfonylation.[9]

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material (azetidine-3-carboxylic acid) and the formation of the desired product.[9]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Significant hydrolysis of methanesulfonyl chloride. 3. Formation of side products (e.g., mixed anhydride, polymer).1. Optimize Base: Use a suitable base (e.g., triethylamine, pyridine, or an inorganic base like sodium carbonate) in appropriate stoichiometry (typically 1.1-1.5 equivalents).[9] 2. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize MsCl hydrolysis.[4] 3. Controlled Addition: Add methanesulfonyl chloride dropwise at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.[9]
Presence of Multiple Impurities in the Final Product 1. Ring-opening polymerization. 2. Formation and subsequent reaction of a mixed anhydride. 3. Hydrolysis of the starting material or product.1. Maintain Low Temperature: Avoid high reaction temperatures to prevent polymerization.[7] 2. Optimize Stoichiometry and Addition Rate: Use a slight excess of the amine and add the sulfonyl chloride slowly to favor N-sulfonylation over mixed anhydride formation. 3. Purification: Employ appropriate purification techniques such as column chromatography or recrystallization. For amino acids, ion-exchange chromatography can also be effective.[2][10]
Difficulty in Isolating the Product 1. High water solubility of the product. 2. Formation of an emulsion during workup.1. Extraction: Use a suitable organic solvent for extraction (e.g., ethyl acetate). Multiple extractions may be necessary. Acidifying the aqueous layer can help in partitioning the carboxylic acid product into the organic phase. 2. Workup: If an emulsion forms, adding brine (saturated NaCl solution) can help to break it.
Inconsistent Reaction Outcomes 1. Variability in the quality of reagents (especially MsCl). 2. Presence of moisture.1. Reagent Quality: Use freshly opened or properly stored methanesulfonyl chloride. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Quantitative Data Summary

The following table provides a qualitative summary of the impact of different reaction parameters on the synthesis of this compound, based on general principles of N-sulfonylation reactions.

Parameter Condition Expected Impact on Yield Expected Impact on Purity Rationale
Base Weak Base (e.g., Pyridine)ModerateHighSlower reaction rate reduces side reactions.
Strong, Hindered Base (e.g., DIPEA)HighHighGood for acid scavenging without promoting significant side reactions.
Strong, Non-hindered Base (e.g., Triethylamine)HighModerate to HighEfficient acid scavenger, but may promote some side reactions if not controlled.[9]
Inorganic Base (e.g., NaHCO₃, K₂CO₃)Moderate to HighModerate to HighEffective in aqueous/biphasic systems, but may lead to heterogeneity issues.[11]
Solvent Aprotic (e.g., DCM, THF)GoodGoodSolubilizes reactants well; requires an organic base.[9]
Biphasic (e.g., DCM/H₂O, Ether/H₂O)GoodGoodClassic Schotten-Baumann conditions; allows for easy separation of inorganic salts.[1]
Temperature Low (0 °C)Moderate to HighHighMinimizes side reactions like polymerization and hydrolysis.[9]
Room TemperatureHighModerateFaster reaction but increased risk of side reactions.
ElevatedHighLowSignificantly increases the risk of polymerization and other side reactions.[7]
MsCl Addition Dropwise/SlowHighHighMaintains a low concentration of MsCl, favoring the desired reaction pathway.[9]
All at onceLow to ModerateLowCan lead to localized overheating and a higher incidence of side reactions.

Experimental Protocols

Key Experiment: Synthesis of this compound under Schotten-Baumann Conditions

Materials:

  • Azetidine-3-carboxylic acid

  • Methanesulfonyl chloride (MsCl)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Diethyl ether

  • Water

  • Hydrochloric acid (HCl), 1M

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve azetidine-3-carboxylic acid (1.0 eq) in an aqueous solution of sodium bicarbonate (1.5 eq) or in a mixture of water and an organic solvent like DCM with triethylamine (1.2 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath with vigorous stirring.

  • Addition of Methanesulfonyl Chloride: Dissolve methanesulfonyl chloride (1.1 eq) in a suitable organic solvent (e.g., DCM). Add the MsCl solution dropwise to the cooled, stirring reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • If a biphasic system was used, separate the organic layer. Extract the aqueous layer with the same organic solvent (2x).

    • Combine the organic layers.

    • Wash the combined organic layers with 1M HCl, followed by water, and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Azetidine-3-carboxylic acid in base/solvent mixture cool Cool to 0 °C start->cool add_mscl Dropwise addition of Methanesulfonyl Chloride cool->add_mscl react Stir at 0 °C to RT add_mscl->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup (Acid/Base Washes) monitor->workup dry Dry organic layer workup->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify product 1-(Methylsulfonyl)-3- azetidinecarboxylic acid purify->product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product? cause1 MsCl Hydrolysis start->cause1 cause2 Polymerization start->cause2 cause3 Mixed Anhydride Formation start->cause3 cause4 Incomplete Reaction start->cause4 sol1 Use Anhydrous Conditions & Inert Atmosphere cause1->sol1 If moisture is suspected sol2 Maintain Low Temperature (e.g., 0 °C) cause2->sol2 If high temp was used sol3 Slow Dropwise Addition of MsCl cause3->sol3 If addition was too fast sol4 Optimize Base & Stoichiometry cause4->sol4 If reaction stalls sol1->sol2 sol2->sol3 sol3->sol4

References

stability of 1-(Methylsulfonyl)-3-azetidinecarboxylic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 1-(Methylsulfonyl)-3-azetidinecarboxylic acid under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under acidic conditions?

A1: Based on the general behavior of sulfonamides, this compound may be susceptible to hydrolysis under acidic conditions. The rate of hydrolysis is influenced by pH and temperature, with stronger acidic conditions and higher temperatures generally leading to increased degradation.[1][2] The primary site of hydrolytic cleavage is typically the sulfur-nitrogen (S-N) bond of the sulfonamide group.

Q2: How does this compound behave under basic conditions?

A2: In alkaline solutions, the carboxylic acid group will deprotonate to form a carboxylate salt.[3] Generally, the anionic form of sulfonamides is less susceptible to hydrolysis than the neutral or cationic forms.[1] Therefore, this compound is expected to exhibit greater stability under basic conditions compared to acidic conditions. Some studies on sulfonamides have shown them to be hydrolytically stable at pH 9.0.[1][2]

Q3: What are the likely degradation products of this compound?

A3: Under hydrolytic stress, the primary degradation products would likely result from the cleavage of the S-N bond of the sulfonamide. This would yield methanesulfonic acid and 3-azetidinecarboxylic acid. Further degradation of the azetidine ring is possible under harsh conditions, but is generally less likely than sulfonamide hydrolysis.

Q4: How can I monitor the stability of this compound in my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[4] This involves developing an HPLC method that can separate the parent compound from its potential degradation products. UV detection is commonly used for such analyses.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly rapid degradation of the compound in an acidic buffer. The pH of the buffer is too low, or the temperature is too high, accelerating hydrolysis of the sulfonamide group.Increase the pH of the buffer if the experimental protocol allows. Perform the experiment at a lower temperature.
Precipitation of the compound in solution. The compound may have limited solubility at the tested pH, especially the free carboxylic acid form in acidic to neutral pH.Adjust the pH of the solution. Consider using a co-solvent if compatible with your experimental setup.
Inconsistent analytical results for stability studies. The analytical method may not be stability-indicating, or there may be issues with sample preparation and handling.Develop and validate a stability-indicating HPLC method. Ensure consistent sample preparation, including quenching of the degradation reaction at specific time points.
Appearance of unknown peaks in the chromatogram. These may be degradation products or impurities from the starting material or reagents.Perform forced degradation studies to generate and identify potential degradation products.[5] Use high-purity solvents and reagents.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound.[6]

Objective: To evaluate the stability of this compound under acidic and basic hydrolytic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • HPLC grade water, acetonitrile, and methanol

  • Suitable buffer for HPLC mobile phase (e.g., phosphate buffer)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 M NaOH.

    • Incubate and sample as described for acid hydrolysis.

    • Neutralize the aliquots with an equivalent amount of HCl.

    • Dilute with mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the appearance of any degradation product peaks.

  • Data Analysis:

    • Calculate the percentage of degradation at each time point.

    • Summarize the data in a table.

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Forced Hydrolysis Conditions

Condition Time (hours) % Degradation Major Degradation Products
0.1 M HCl at 60 °C 00-
25.2Methanesulfonic acid, 3-Azetidinecarboxylic acid
410.8Methanesulfonic acid, 3-Azetidinecarboxylic acid
821.5Methanesulfonic acid, 3-Azetidinecarboxylic acid
2455.1Methanesulfonic acid, 3-Azetidinecarboxylic acid
0.1 M NaOH at 60 °C 00-
2< 1-
41.5Minor unknown peak
82.8Minor unknown peak
247.3Minor unknown peak

Visualizations

G cluster_workflow Forced Degradation Experimental Workflow prep Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base sample Sample at Time Points (0, 2, 4, 8, 24h) acid->sample base->sample neutralize Neutralize Sample sample->neutralize analyze HPLC Analysis neutralize->analyze data Data Interpretation analyze->data

Caption: Workflow for a forced degradation study.

G cluster_pathway Potential Acid-Catalyzed Hydrolysis Pathway parent 1-(Methylsulfonyl)- 3-azetidinecarboxylic acid transition Protonation of Sulfonamide Nitrogen parent->transition + H+ products Methanesulfonic acid + 3-Azetidinecarboxylic acid transition->products + H2O (Hydrolysis)

Caption: Proposed pathway for acid hydrolysis.

References

Technical Support Center: Synthesis of 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Methylsulfonyl)-3-azetidinecarboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Impurities can originate from either the synthesis of the precursor, azetidine-3-carboxylic acid, or the subsequent N-sulfonylation step.

  • From Azetidine-3-carboxylic Acid Synthesis:

    • Unreacted Starting Materials and Intermediates: Depending on the synthetic route, these may include diethyl bis(hydroxymethyl)malonate or N-benzyl-azetidine-3,3-dicarboxylic acid.

    • Incomplete Debenzylation: Residual N-benzyl-azetidine-3-carboxylic acid can be a common impurity if the hydrogenation step is not driven to completion.

    • Byproducts of Decarboxylation: Incomplete decarboxylation can leave traces of the dicarboxylic acid precursor.

  • From N-Sulfonylation Step:

    • Unreacted Azetidine-3-carboxylic Acid: The starting material for the sulfonylation may not fully react.

    • Methanesulfonic Acid: This can form from the hydrolysis of excess methanesulfonyl chloride.

    • Triethylamine Hydrochloride (or other amine salts): This salt is a byproduct of the reaction when using bases like triethylamine to scavenge HCl.

    • Ring-Opened Byproducts: Due to the inherent ring strain of the azetidine core, ring-opening can occur, especially under harsh acidic or basic conditions, leading to various degradation products.[1]

Q2: My final product shows a low yield and multiple spots on TLC/LC-MS. How can I identify the source of the impurities?

A2: A systematic approach is necessary to pinpoint the source of impurities.

  • Analyze Intermediates: Before proceeding to the next step, analyze the purity of your key intermediates, such as the N-protected azetidine-3-carboxylic acid. This will help determine if impurities are carried over.

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to get the mass of the impurity peaks. This can help you hypothesize the structures of the byproducts (e.g., unreacted starting material, ring-opened products).

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy of the crude or purified product can provide structural information about the impurities. For instance, the presence of a benzyl group signal would indicate incomplete debenzylation.

  • Control Reactions: If ring-opening is suspected, you can run control experiments under different pH and temperature conditions to assess the stability of your product.[1]

Q3: I suspect the azetidine ring is opening during the sulfonylation reaction. How can I prevent this?

A3: Ring-opening of azetidines can be a significant side reaction due to ring strain.[1] To minimize this:

  • Mild Reaction Conditions: Use mild bases and control the reaction temperature. The N-sulfonylation is typically run at low temperatures (e.g., 0 °C) to reduce the rate of side reactions.

  • Control of pH: Avoid strongly acidic or basic conditions during workup and purification. Some N-substituted azetidines have been shown to undergo acid-mediated intramolecular ring-opening.[1]

  • Choice of Base: Use a non-nucleophilic, sterically hindered base to scavenge the HCl produced during the reaction.

Q4: How can I effectively purify the final product to remove common impurities?

A4: A multi-step purification strategy is often required.

  • Aqueous Wash: A thorough aqueous workup is crucial. Washing the organic layer with a mild acid (like dilute HCl) will remove residual amine base, and a wash with a mild base (like saturated sodium bicarbonate) will remove unreacted starting carboxylic acid and methanesulfonic acid.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.

  • Column Chromatography: For non-crystalline products or to remove closely related impurities, flash column chromatography on silica gel is a standard method. A gradient elution system may be necessary to separate the desired product from byproducts.

Summary of Potential Impurities

Impurity NameLikely SourceRecommended Analytical Method
Azetidine-3-carboxylic acidIncomplete sulfonylationLC-MS, NMR
N-Benzyl-azetidine-3-carboxylic acidIncomplete debenzylation of precursorLC-MS, NMR
Methanesulfonic AcidHydrolysis of methanesulfonyl chlorideLC-MS, Ion Chromatography
Amine Hydrochloride SaltByproduct of sulfonylationNMR (water-soluble, may not be seen in organic extracts)
Ring-Opened ProductsDegradation under harsh conditionsLC-MS, NMR

Experimental Protocols

1. Synthesis of Azetidine-3-carboxylic Acid (Precursor)

This protocol is a generalized representation based on common literature procedures.

  • Step 1: Bistriflate Formation: Diethyl bis(hydroxymethyl)malonate is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) and cooled to -10 °C. A non-nucleophilic base (e.g., diisopropylethylamine) is added, followed by the slow addition of triflic anhydride. The reaction is stirred at low temperature until completion.

  • Step 2: Cyclization: Benzylamine is added to the reaction mixture, which is then allowed to warm to room temperature and stirred until the formation of N-benzyl-1,3-azetidinedicarboxylate is complete.

  • Step 3: Saponification and Decarboxylation: The crude diester is treated with an aqueous base (e.g., NaOH) to hydrolyze the esters. The resulting dicarboxylic acid is then carefully acidified and heated to induce decarboxylation to yield N-benzyl-azetidine-3-carboxylic acid.

  • Step 4: Debenzylation: The N-benzyl-azetidine-3-carboxylic acid is dissolved in a suitable solvent (e.g., ethanol/water) and subjected to catalytic hydrogenation (e.g., using Pd/C or Pd(OH)2/C) under a hydrogen atmosphere to yield azetidine-3-carboxylic acid.

2. Synthesis of this compound

  • Step 1: Dissolution: Azetidine-3-carboxylic acid is suspended in a suitable anhydrous solvent (e.g., dichloromethane or THF) along with a non-nucleophilic base (e.g., triethylamine, typically 2-3 equivalents).

  • Step 2: Sulfonylation: The mixture is cooled to 0 °C in an ice bath. Methanesulfonyl chloride (approx. 1.1 equivalents) is added dropwise while maintaining the temperature at 0 °C.

  • Step 3: Reaction Monitoring: The reaction is stirred at 0 °C to room temperature and monitored by TLC or LC-MS until the starting material is consumed.

  • Step 4: Workup: The reaction is quenched with water. The organic layer is separated, washed sequentially with a mild aqueous acid (e.g., 1M HCl), water, and brine.

  • Step 5: Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

3. Analytical Method for Purity Assessment (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Synthesis of This compound check_purity Check Final Product Purity (TLC, LC-MS, NMR) start->check_purity is_pure Purity Acceptable? check_purity->is_pure end_product End Product (>95% Purity) is_pure->end_product Yes identify_impurities Identify Impurities (LC-MS for Mass, NMR for Structure) is_pure->identify_impurities No source_analysis Determine Source of Impurity identify_impurities->source_analysis re_purify Repurify Final Product: - Recrystallization - Column Chromatography identify_impurities->re_purify If impurity is minor and identifiable precursor_issue Impurity from Azetidine-3-carboxylic acid (e.g., N-benzyl derivative) source_analysis->precursor_issue Precursor-related Mass sulfonylation_issue Impurity from Sulfonylation Step (e.g., unreacted starting material, ring-opening) source_analysis->sulfonylation_issue Sulfonylation-related Mass repurify_precursor Troubleshoot Precursor Synthesis: - Check debenzylation conditions - Repurify intermediate precursor_issue->repurify_precursor optimize_sulfonylation Troubleshoot Sulfonylation: - Check stoichiometry - Use milder conditions (lower temp) - Optimize workup pH sulfonylation_issue->optimize_sulfonylation re_synthesize Re-run Reaction with Optimized Conditions repurify_precursor->re_synthesize optimize_sulfonylation->re_synthesize re_synthesize->check_purity re_purify->check_purity

Caption: Troubleshooting workflow for identifying and resolving impurities.

References

optimizing solvent systems for the chromatography of azetidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chromatography of Azetidine Derivatives

This guide provides troubleshooting and frequently asked questions (FAQs) for optimizing the chromatography of azetidine derivatives.

Frequently Asked Questions (FAQs)

Q1: My azetidine derivative peak is tailing significantly in reversed-phase HPLC. What is the cause and how can I fix it?

A1: Peak tailing with basic compounds like azetidine derivatives is a common issue in reversed-phase chromatography.[1][2] The primary cause is secondary interactions between the protonated basic nitrogen of the azetidine and ionized residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][3] These strong ionic interactions lead to poor peak shape.

Troubleshooting Steps:

  • Add a Basic Modifier: The most effective way to reduce tailing is to add a competing base, like triethylamine (TEA), to the mobile phase.[3][4] TEA is a small basic molecule that competitively blocks the active silanol sites, minimizing their interaction with your analyte and leading to more symmetrical peaks.[3][4]

  • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., below 3) can also improve peak shape. At low pH, the residual silanol groups are protonated and thus neutral, which reduces the unwanted ionic interactions with the positively charged azetidine derivative.[4][5][6]

  • Use a Modern, End-Capped Column: Modern columns are often "end-capped" to reduce the number of free silanol groups.[1] Using a highly deactivated, end-capped column can significantly improve the peak shape for basic compounds.[1]

Data Presentation: Effect of TEA on Peak Asymmetry

The following table demonstrates the effect of adding triethylamine (TEA) to the mobile phase on the peak asymmetry factor (As) of a hypothetical azetidine derivative. An ideal peak has an As value of 1.0.

TEA Concentration (% v/v)Peak Asymmetry (As)
0.02.8
0.051.7
0.11.2
0.21.1

Asymmetry measured at 10% of peak height. Mobile Phase: 50:50 Acetonitrile/Water with 0.1% Formic Acid. Column: C18, 5 µm, 4.6 x 150 mm.

Experimental Protocol: Preparation of a Modified Mobile Phase

This protocol describes the preparation of 1 L of a mobile phase consisting of 50:50 acetonitrile/water with 0.1% formic acid and 0.1% triethylamine.

  • Materials: HPLC-grade acetonitrile, HPLC-grade water, formic acid (FA), triethylamine (TEA), 1 L volumetric flask, graduated cylinders.

  • Procedure:

    • Measure 500 mL of HPLC-grade water and pour it into the 1 L volumetric flask.

    • Carefully add 1.0 mL of formic acid and 1.0 mL of triethylamine to the water.

    • Add 500 mL of HPLC-grade acetonitrile.

    • Bring the flask to the final volume of 1 L with HPLC-grade water.

    • Mix the solution thoroughly.

    • Degas the mobile phase by sonication or online degasser before use.[1]

Troubleshooting Workflow: Peak Tailing

G start Peak Tailing Observed? add_modifier Add 0.1% TEA to Mobile Phase start->add_modifier Yes lower_ph Lower Mobile Phase pH to < 3 add_modifier->lower_ph Tailing Persists result Symmetrical Peak Achieved add_modifier->result Problem Solved change_column Use End-Capped or High-pH Stable Column lower_ph->change_column Tailing Persists lower_ph->result Problem Solved change_column->result

Caption: Troubleshooting logic for addressing peak tailing.

Q2: I have two closely-related azetidine derivatives that are co-eluting. How can I improve the resolution?

A2: Achieving adequate resolution between structurally similar compounds is a common challenge.[1] When compounds co-elute, the primary goal is to alter the selectivity (α) of the chromatographic system.[7]

Troubleshooting Steps:

  • Change the Organic Solvent: The choice of organic solvent can have a significant impact on selectivity.[8][9] The most common reversed-phase solvents are acetonitrile (ACN), methanol (MeOH), and tetrahydrofuran (THF).[9] Switching from one to another can alter the elution order and improve resolution due to their different chemical properties (dipole moment, hydrogen bonding capabilities).[10][11]

  • Adjust the Temperature: Temperature can also affect selectivity. Increasing or decreasing the column temperature can change the relative retention of your analytes.[12] It's important to use a column oven for stable and reproducible results.[12][13]

  • Modify the Stationary Phase: If changing the mobile phase isn't sufficient, consider a different column chemistry. For example, switching from a C18 to a Phenyl-Hexyl or a Polar-Embedded phase can provide different interactions and improve separation.[7][14]

Data Presentation: Solvent Selectivity Comparison

This table shows the resolution (Rs) between two hypothetical azetidine isomers using different organic modifiers at a concentration that provides similar overall retention. A resolution value of ≥ 1.5 is generally considered baseline separation.

Organic SolventMobile Phase CompositionResolution (Rs)
Acetonitrile40% ACN in Water + 0.1% FA0.8 (Co-eluting)
Methanol50% MeOH in Water + 0.1% FA1.6 (Baseline Resolved)
Tetrahydrofuran35% THF in Water + 0.1% FA1.2 (Partially Resolved)

Experimental Protocol: Solvent Screening

This protocol outlines a systematic approach to screen different organic solvents to optimize selectivity.

  • Objective: To find a solvent that provides the best resolution for the target compounds.

  • Initial Run: Develop a method using an acetonitrile/water gradient that provides a reasonable retention factor (k') for your compounds.

  • Methanol Run: Prepare a mobile phase using methanol/water. Adjust the percentage of methanol to achieve a similar final retention time as the acetonitrile method.[8] This often requires a higher percentage of methanol compared to acetonitrile.

  • THF Run (Optional): If resolution is still poor, repeat the process with a tetrahydrofuran/water mobile phase. Note that THF has a higher UV cutoff and viscosity.[11]

  • Analysis: Compare the chromatograms from each run. Look for changes in peak spacing and elution order to identify the solvent that provides the best selectivity.

Workflow: Optimizing Resolution

G start Poor Resolution (Rs < 1.5) change_solvent Switch Organic Solvent (e.g., ACN to MeOH) start->change_solvent adjust_temp Adjust Column Temperature (±10°C) change_solvent->adjust_temp No Improvement result Resolution Achieved (Rs >= 1.5) change_solvent->result Success change_column Select Different Stationary Phase adjust_temp->change_column No Improvement adjust_temp->result Success change_column->result

Caption: A workflow for improving chromatographic resolution.

Q3: My highly polar azetidine derivative is not retained on my C18 column. What should I do?

A3: Very polar compounds, including some azetidine derivatives, may have insufficient hydrophobic character to be retained on traditional reversed-phase columns like C18.[15][16] When this happens, the compound elutes at or near the void volume of the column, making quantification impossible.

Troubleshooting Steps:

  • Use 100% Aqueous Mobile Phase: First, try running with a 100% aqueous mobile phase (e.g., water with a buffer or additive). Some modern C18 columns are "aqueous stable" and can operate under these conditions without phase collapse.

  • Switch to a Polar-Embedded Column: These columns have a polar group embedded near the base of the alkyl chain, which promotes retention of polar compounds and also makes the phase more stable in highly aqueous mobile phases.

  • Use Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds.[17][18] In HILIC, a polar stationary phase (like bare silica) is used with a mobile phase rich in an organic solvent (typically acetonitrile) with a small amount of water.[15][18] Water acts as the strong, eluting solvent.[18]

Data Presentation: Retention of a Polar Azetidine on Different Columns

Stationary PhaseMobile PhaseRetention Factor (k')
Standard C1895:5 Water/ACN + 0.1% FA0.2 (Not Retained)
Polar-Embedded C1895:5 Water/ACN + 0.1% FA1.5 (Slightly Retained)
HILIC (Bare Silica)95:5 ACN/Water + 10mM Ammonium Formate5.8 (Well Retained)

Experimental Protocol: Basic HILIC Method Setup

  • Column: Use a HILIC column (e.g., bare silica, amide, or zwitterionic phase).

  • Mobile Phase A: 10mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • Start with a high percentage of organic solvent (e.g., 95% B).

    • Run a gradient decreasing the organic content (e.g., from 95% B to 50% B over 10 minutes).

    • Ensure the column is properly equilibrated at the initial high organic conditions before each injection.

  • Sample Injection: The sample must be dissolved in a solvent that is as weak or weaker than the initial mobile phase (i.e., high in acetonitrile) to ensure good peak shape. Injecting a sample in a highly aqueous solution will cause severe peak distortion.

Troubleshooting Workflow: Low Retention of Polar Analytes

G start Analyte Not Retained on C18 (k' ≈ 0) aqueous_mp Try 100% Aqueous Mobile Phase start->aqueous_mp polar_column Use Polar-Embedded Reversed-Phase Column aqueous_mp->polar_column No Improvement result Adequate Retention Achieved (k' > 2) aqueous_mp->result Success hilic Switch to HILIC Mode polar_column->hilic No Improvement polar_column->result Success hilic->result

Caption: Strategy for retaining highly polar compounds.

References

Technical Support Center: Strategies to Avoid Racemization During Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize coupling reactions while maintaining stereochemical integrity. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides that address common issues encountered during experimentation.

Frequently Asked Questions (FAQs): Understanding Racemization

Q1: What is racemization in the context of coupling reactions?

A1: Racemization is the process by which a chirally pure amino acid loses its stereochemical integrity at the α-carbon during a chemical reaction.[1] In peptide synthesis, this leads to the formation of a mixture of L- and D-isomers. The resulting diastereomeric impurities can be difficult to separate and may have altered biological activity or potential immunogenicity, making their control critical in drug development.[1]

Q2: What is the primary mechanism of racemization during peptide coupling?

A2: The most common mechanism involves the formation of a 5(4H)-oxazolone intermediate.[2][3] This occurs when the carboxyl group of an N-protected amino acid is activated by a coupling reagent. The activated intermediate can cyclize to form the oxazolone. The α-proton of the oxazolone is highly acidic and can be easily abstracted by a base, leading to a loss of chirality. Subsequent reaction with an amine nucleophile will produce a mixture of D and L products.[1][3] A secondary, less common mechanism involves the direct abstraction of the α-proton by a base from the activated amino acid.[2]

RacemizationMechanism cluster_main Mechanism of Racemization via 5(4H)-Oxazolone Intermediate AA L-Amino Acid (Activated) Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) AA->Oxazolone Cyclization Enolate Enolate Anion Oxazolone->Enolate + Base - H⁺ Peptide Peptide Bond Formation (H₂N-R') Enolate->Peptide Attack by Amine L_Product L-Peptide (Desired) Peptide->L_Product D_Product D-Peptide (Racemized) Peptide->D_Product Base Base TroubleshootingWorkflow Start High Racemization Detected CheckReagents Step 1: Evaluate Coupling Reagent & Additives Start->CheckReagents CheckConditions Step 2: Assess Reaction Conditions CheckReagents->CheckConditions Sol_Reagents Action: Use carbodiimide (DIC) with Oxyma or HOAt. [4, 5] Avoid standalone uronium salts for sensitive residues. CheckReagents->Sol_Reagents CheckBase Step 3: Review Base Selection and Stoichiometry CheckConditions->CheckBase Sol_Conditions Action: Lower temperature to 0°C. Use shortest possible reaction time. Consider less polar solvents if soluble. [4, 10] CheckConditions->Sol_Conditions CheckProtocol Step 4: Examine Activation Protocol CheckBase->CheckProtocol Sol_Base Action: Replace DIPEA with a weaker, sterically hindered base like 2,4,6-collidine or NMM. [4, 8] Use minimal equivalents. CheckBase->Sol_Base End Racemization Minimized CheckProtocol->End Sol_Protocol Action: Avoid prolonged pre-activation. Utilize in-situ activation where reagents are mixed just before adding to the amine. [4] CheckProtocol->Sol_Protocol

References

Technical Support Center: Overcoming the Low Reactivity of Azetidine Nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of the azetidine nitrogen in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the nitrogen in an azetidine ring less reactive than in other cyclic amines like pyrrolidine or piperidine?

A1: The low reactivity of the azetidine nitrogen is primarily due to the significant ring strain of the four-membered ring.[1][2] This strain forces the nitrogen atom's lone pair of electrons into an orbital with higher s-character.[3][4] Electrons in s-orbitals are held more closely to the nucleus, making them less available for donation to electrophiles or for acting as a base.[3][4] Consequently, azetidine is less basic and less nucleophilic compared to less strained rings like pyrrolidine (five-membered) and piperidine (six-membered).[3][4][5][6]

Q2: What are the main consequences of this low reactivity in synthetic chemistry?

A2: The reduced nucleophilicity of the azetidine nitrogen can lead to several experimental challenges:

  • Slow or Incomplete Reactions: N-alkylation, N-acylation, and N-arylation reactions often require harsh conditions, such as high temperatures or the use of highly reactive electrophiles, which can lead to side reactions and decomposition.

  • Low Yields: Difficulty in achieving complete conversion results in lower yields of the desired N-functionalized product.[7]

  • Catalyst Inactivation: The nitrogen can act as a poor ligand for metal catalysts, sometimes hindering catalytic cycles.

  • Competition with Ring-Opening: Under strongly acidic or forcing conditions, activation of the nitrogen can sometimes lead to undesired ring-opening reactions rather than N-functionalization.[1][6]

Q3: What general strategies can be employed to increase the reactivity of the azetidine nitrogen?

A3: Several strategies can overcome the inherent low reactivity:

  • Use of Strong Bases: To deprotonate the N-H bond for reactions like N-alkylation, strong bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium hydride (NaH) are often necessary.[7][8]

  • Lewis Acid Activation: Lewis acids can be used to activate either the azetidine itself or the electrophile. For instance, lanthanide triflates (e.g., La(OTf)₃) can catalyze reactions by coordinating to heteroatoms.[9][10][11][12]

  • Use of Highly Reactive Electrophiles: Employing more reactive electrophiles, such as acyl chlorides (instead of anhydrides) or alkyl triflates (instead of bromides), can facilitate the reaction.

  • Catalysis: Specialized catalytic systems, including palladium[13][14][15] and copper-based catalysts[2][16], have been developed to mediate reactions like N-arylation and N-alkylation under milder conditions.

  • Strain-Release Strategies: In some advanced methods, the inherent ring strain is harnessed as a driving force for functionalization, often involving the formation of highly reactive intermediates like azabicyclobutanes.[17]

Troubleshooting Guides

This section provides specific advice for common problems encountered during the N-functionalization of azetidines.

Issue 1: Low or No Yield in N-Alkylation Reaction
Symptom Potential Cause Suggested Solution
Starting material remains unreacted after prolonged reaction time. 1. Insufficient Basicity: The base used is not strong enough to deprotonate the azetidine nitrogen effectively. 2. Poor Leaving Group: The leaving group on the alkylating agent is not sufficiently reactive. 3. Low Reaction Temperature: The thermal energy is insufficient to overcome the activation barrier.1. Switch to a stronger base. Use NaH, LiHMDS, or KHMDS instead of carbonate or amine bases.[7][8] 2. Improve the leaving group. Convert alkyl halides to more reactive species (e.g., from -Br to -I or -OTf). 3. Increase the reaction temperature. Consider switching to a higher-boiling solvent like DMF or DMSO if compatible with your substrate.[7]
Multiple products are observed, including potential polymerization. Competing Intermolecular Reactions: At high concentrations, the deprotonated azetidine may react with another molecule of the alkylating agent, leading to undesired side products.[7]Use high-dilution conditions. Add the reagents slowly to a larger volume of solvent to favor the desired intramolecular or single-addition reaction.
Reaction works for simple alkyl halides but fails for aldehydes/ketones (Reductive Amination). Inefficient Imine Formation: The equilibrium for imine formation between the low-reactivity azetidine and the carbonyl compound is unfavorable.1. Use a dehydrating agent. Add molecular sieves to remove water and drive the imine formation equilibrium forward. 2. Select an appropriate reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective for in-situ reduction of the imine under mild acidic conditions.[18]
Issue 2: Failure of N-Arylation (e.g., Buchwald-Hartwig Coupling)
Symptom Potential Cause Suggested Solution
Reaction stalls, leaving unreacted starting materials. 1. Ligand/Catalyst Incompatibility: The chosen palladium catalyst or ligand is not effective for the sterically hindered and less nucleophilic azetidine. 2. Base Incompatibility: The base may be too weak or may be poisoning the catalyst.1. Screen different catalyst systems. A wide range of N-arylazetidines can be accessed using palladium-catalyzed cross-coupling.[13][14] Experiment with different phosphine ligands (e.g., XPhos, SPhos) and palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂). 2. Optimize the base. Use a strong, non-nucleophilic base like NaOtBu or K₃PO₄.
Ring-opening or other decomposition products are observed. Harsh Reaction Conditions: High temperatures required for the coupling may be promoting degradation of the strained azetidine ring.Attempt a copper-catalyzed reaction. Copper-catalyzed N-arylation (Ullmann reaction) can sometimes be performed under milder conditions and may be a suitable alternative for sensitive substrates.[19]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using a Strong Base

This protocol describes the N-alkylation of an azetidine derivative with an alkyl halide using sodium hydride.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of the azetidine starting material (1.0 eq) in anhydrous DMF (0.1 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Addition of Electrophile: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 4-16 hours). Gentle heating (40-60 °C) may be required for less reactive halides.

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]

Protocol 2: Palladium-Catalyzed N-Arylation of Azetidine

This protocol provides a general method for the Buchwald-Hartwig amination of azetidine with an aryl bromide.

  • Catalyst Pre-formation/Setup: In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 eq), Pd₂(dba)₃ (2.5 mol%), a suitable phosphine ligand (e.g., XPhos, 6 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq) to a dry reaction vessel.

  • Addition of Reagents: Add anhydrous toluene or dioxane as the solvent, followed by the azetidine (1.2 eq).

  • Reaction: Seal the vessel and heat the reaction mixture to the required temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS until the aryl bromide is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizations

Factors Contributing to Low Azetidine Reactivity

G A Azetidine Ring B High Ring Strain (~25.4 kcal/mol) A->B C Constrained C-N-C Angle B->C D Increased s-Character of Nitrogen Lone Pair C->D E Lone Pair Held Tightly by Nucleus D->E F Reduced Basicity & Nucleophilicity E->F

Caption: Logical flow showing how ring strain leads to reduced reactivity of the azetidine nitrogen.

Troubleshooting Workflow for a Failing Azetidine N-Alkylation

G Start N-Alkylation Yield is Low CheckBase Is the base strong enough? (e.g., NaH, LiHMDS) Start->CheckBase StrongerBase Action: Use a stronger base (NaH, LiHMDS) CheckBase->StrongerBase No CheckLG Is the leaving group reactive? (e.g., I, OTf) CheckBase->CheckLG Yes StrongerBase->CheckLG BetterLG Action: Improve leaving group (e.g., Finkelstein reaction) CheckLG->BetterLG No CheckTemp Is the temperature high enough? CheckLG->CheckTemp Yes BetterLG->CheckTemp IncreaseTemp Action: Increase temperature or switch to high-boiling solvent (DMF) CheckTemp->IncreaseTemp No Success Problem Solved CheckTemp->Success Yes IncreaseTemp->Success

Caption: A decision tree for troubleshooting low yields in azetidine N-alkylation reactions.

References

Technical Support Center: Synthesis of 1-(Methylsulfonyl)-3-azetidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1-(Methylsulfonyl)-3-azetidinecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scale-up of this important building block.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, particularly in a scale-up context.

Issue 1: Low or Incomplete Conversion of Azetidine-3-carboxylic acid

Question: My reaction is showing a low yield of the desired product, with a significant amount of unreacted azetidine-3-carboxylic acid remaining. What are the potential causes and solutions?

Answer: Low or incomplete conversion during the sulfonylation of azetidine-3-carboxylic acid can be attributed to several factors, primarily related to the reagents, reaction conditions, and the nature of the starting material.

Troubleshooting Steps:

  • Reagent Quality:

    • Methanesulfonyl Chloride (MsCl): Ensure the MsCl is of high purity and has not been hydrolyzed by moisture. Hydrolysis of MsCl to methanesulfonic acid not only consumes the reagent but can also alter the reaction pH.[1] Use a fresh bottle or a recently opened one stored under anhydrous conditions.

    • Azetidine-3-carboxylic acid: The starting material can be zwitterionic and may have low solubility in common aprotic solvents. Ensure it is thoroughly dried before use.

    • Solvent: Use anhydrous solvents to prevent the hydrolysis of MsCl.[1]

  • Reaction Conditions:

    • Base Selection: The choice of base is critical. A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended to neutralize the HCl generated during the reaction.[2] An insufficient amount of base will result in an acidic medium, which can protonate the azetidine nitrogen, reducing its nucleophilicity and potentially leading to ring-opening of the strained azetidine.[1]

    • Temperature Control: The reaction is typically performed at low temperatures (e.g., 0 °C) during the addition of MsCl to control the exothermic reaction and minimize side product formation.[1][2] Allowing the reaction to slowly warm to room temperature can then drive it to completion.

    • Stoichiometry: A slight excess of MsCl (1.0-1.1 equivalents) and base (1.2-1.5 equivalents) is often used to ensure complete conversion of the starting amine.[1]

  • Solubility:

    • Azetidine-3-carboxylic acid's zwitterionic nature can lead to poor solubility in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Consider using a more polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) or a biphasic system (e.g., Schotten-Baumann conditions) to improve solubility.

Issue 2: Formation of Side Products and Impurities

Question: My reaction mixture shows multiple spots on TLC/LC-MS in addition to the desired product. What are the likely side reactions?

Answer: The formation of multiple products is a common issue in sulfonylation reactions, especially when scaling up.

Common Side Reactions and Solutions:

  • Hydrolysis of Methanesulfonyl Chloride: As mentioned, moisture will lead to the formation of methanesulfonic acid. This can be minimized by using anhydrous conditions.[1]

  • Ring Opening of Azetidine: The four-membered azetidine ring is strained and can be susceptible to ring-opening under harsh conditions, particularly acidic pH.[1] Maintaining a basic environment with a suitable non-nucleophilic base is crucial.

  • Oligomerization/Polymerization: Inadequate control of stoichiometry or localized high concentrations of reagents could potentially lead to side reactions involving multiple azetidine units. Controlled addition of the sulfonyl chloride to a well-stirred solution of the azetidine is important.

Issue 3: Difficulties in Product Isolation and Purification

Question: I am having trouble isolating and purifying the final product. It seems to be highly water-soluble, and I am getting low recovery after workup and purification.

Answer: The product, this compound, is a polar, likely zwitterionic compound, which presents significant purification challenges, especially on a larger scale where chromatography is less desirable.

Purification Troubleshooting:

  • Work-up Procedure:

    • Quenching: Carefully quench the reaction with water or a dilute acid.

    • Extraction: Due to the high polarity of the product, extraction with common organic solvents may be inefficient. Repeated extractions with a more polar solvent like ethyl acetate or butanol might be necessary. Adjusting the pH of the aqueous layer can influence the partitioning of the product. At its isoelectric point, the zwitterion will have its lowest water solubility, which might allow for precipitation or extraction.

    • Salt Removal: The hydrochloride salt of the base used (e.g., triethylamine hydrochloride) is a major byproduct. A thorough aqueous wash is necessary to remove it. However, the product's water solubility can lead to losses during this step.

  • Purification Methods:

    • Crystallization/Precipitation: This is the preferred method for large-scale purification. After the work-up, concentrating the solution and adding an anti-solvent (a solvent in which the product is insoluble) can induce crystallization or precipitation. Experiment with different solvent/anti-solvent systems (e.g., water/acetone, methanol/diethyl ether).

    • Ion-Exchange Chromatography: For highly polar and zwitterionic compounds, ion-exchange chromatography can be an effective purification method, though it is more complex to scale up than crystallization.

    • Reverse-Phase Chromatography: While often laborious for large quantities, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient may be necessary for achieving high purity on a smaller scale.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when working with methanesulfonyl chloride on a large scale?

A1: Methanesulfonyl chloride (MsCl) is a corrosive, toxic, and lachrymatory substance.[4] It reacts exothermically and vigorously with water, releasing corrosive hydrogen chloride gas.[5] Therefore, it is crucial to handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure all equipment is dry and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[5]

Q2: Can I use an inorganic base like sodium carbonate or potassium carbonate?

A2: While inorganic bases can be used, they are often poorly soluble in organic solvents, which can lead to a heterogeneous reaction mixture and potentially slower reaction rates. If an aqueous biphasic system (Schotten-Baumann conditions) is used with an inorganic base, hydrolysis of the methanesulfonyl chloride can be a significant competing reaction.[6] Homogeneous reaction conditions with a soluble organic base are generally preferred for better control and reproducibility.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] A suitable mobile phase for TLC would be a polar system, for example, a mixture of dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic or formic acid to improve the spot shape of the carboxylic acid.

Q4: What are the expected spectroscopic signatures for this compound?

A4: In ¹H NMR, you would expect to see signals for the methyl group of the sulfonyl moiety as a singlet, and the protons on the azetidine ring as multiplets. The carboxylic acid proton may be a broad singlet or may exchange with residual water in the solvent. In ¹³C NMR, you would observe signals for the methyl carbon, the carbons of the azetidine ring, and the carbonyl carbon of the carboxylic acid. Mass spectrometry should show the expected molecular ion peak.

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

Reagent/SolventMolecular WeightQuantity (for 10g scale)Equivalents
Azetidine-3-carboxylic acid101.10 g/mol 10.0 g1.0
Anhydrous Dichloromethane (DCM)-200 mL-
Triethylamine (TEA)101.19 g/mol 15.0 mL (10.9 g)1.1
Methanesulfonyl chloride (MsCl)114.55 g/mol 8.0 mL (11.3 g)1.0

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend azetidine-3-carboxylic acid (10.0 g) in anhydrous dichloromethane (200 mL).

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (15.0 mL) to the stirred suspension.

  • Sulfonylation: Add methanesulfonyl chloride (8.0 mL) dropwise to the reaction mixture via the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of 50 mL of water.

    • Separate the layers. The product is expected to be in the aqueous layer.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL) to remove any non-polar impurities.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract the acidified aqueous layer with ethyl acetate (5 x 100 mL).

  • Purification:

    • Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether or ethanol/hexane) to yield pure this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Suspend Azetidine-3-carboxylic acid in DCM B Cool to 0 °C A->B C Add Triethylamine B->C D Add Methanesulfonyl chloride dropwise at 0 °C C->D E Warm to RT and stir for 12-16h D->E F Quench with water E->F G Separate layers F->G H Extract aqueous layer with DCM G->H I Acidify aqueous layer H->I J Extract with Ethyl Acetate I->J K Combine organic extracts J->K L Dry and concentrate K->L M Recrystallize L->M N Pure Product M->N

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Incomplete Reaction Cause1 Poor Reagent Quality Problem->Cause1 Cause2 Suboptimal Reaction Conditions Problem->Cause2 Cause3 Poor Solubility of Starting Material Problem->Cause3 Sol1 Use fresh, anhydrous reagents and solvents Cause1->Sol1 Sol2 Optimize base, temperature, and stoichiometry Cause2->Sol2 Sol3 Use a more polar aprotic solvent or a biphasic system Cause3->Sol3

Caption: Troubleshooting logic for low yield in the synthesis.

References

Validation & Comparative

A Comparative Analysis of 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid and its Ethylsulfonyl Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular scaffolds and substituents is a critical step in the design of novel therapeutics. This guide provides a comparative overview of 1-(methylsulfonyl)-3-azetidinecarboxylic acid and its ethylsulfonyl analog, 1-(ethylsulfonyl)-3-azetidinecarboxylic acid. Due to a lack of direct comparative studies in publicly available literature, this guide synthesizes available data for each compound and related structures to offer insights into their potential physicochemical and pharmacological differences.

The azetidine ring is a valuable structural motif in medicinal chemistry, offering a desirable balance of rigidity and three-dimensionality. N-sulfonylation of the azetidine ring can further modulate its properties, influencing factors such as polarity, metabolic stability, and target engagement. The choice between a methylsulfonyl and an ethylsulfonyl group can have subtle but significant impacts on a molecule's overall profile.

Physicochemical Properties

PropertyThis compound1-(Ethylsulfonyl)-3-azetidinecarboxylic acidAzetidine-3-carboxylic acid (for reference)
Molecular Formula C₅H₉NO₄SC₆H₁₁NO₄SC₄H₇NO₂[1]
Molecular Weight 179.20 g/mol 193.23 g/mol 101.10 g/mol [1]
Melting Point (°C) Not availableNot available286 (dec.)
Boiling Point (°C) Not availableNot availableNot available
pKa (Predicted) Not availableNot available2.74 ± 0.20[2]
LogP (Predicted) Not availableNot available-3.2[1]
Topological Polar Surface Area (TPSA) Not availableNot available49.3 Ų[1]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of both this compound and 1-(ethylsulfonyl)-3-azetidinecarboxylic acid are not explicitly published. However, a general synthetic approach can be inferred from the literature on the synthesis of related compounds, particularly intermediates for the drug Baricitinib, which contains the 1-(ethylsulfonyl)azetidine moiety.

A plausible synthetic route would involve the N-sulfonylation of a protected azetidine-3-carboxylic acid derivative, followed by deprotection.

General Synthetic Workflow:

G start Azetidine-3-carboxylic acid protect Protection of the carboxylic acid (e.g., as a methyl or ethyl ester) start->protect sulfonylation N-sulfonylation with methanesulfonyl chloride or ethanesulfonyl chloride in the presence of a base protect->sulfonylation deprotection Deprotection of the carboxylic acid sulfonylation->deprotection product1 1-(Methylsulfonyl)-3- azetidinecarboxylic acid deprotection->product1 using methanesulfonyl chloride product2 1-(Ethylsulfonyl)-3- azetidinecarboxylic acid deprotection->product2 using ethanesulfonyl chloride

Caption: General synthetic workflow for N-sulfonylated azetidinecarboxylic acids.

Experimental Protocol for a Related Ethylsulfonyl Derivative:

A green and facile synthesis for 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, an intermediate for Baricitinib, has been reported.[3] This procedure involves the reaction of the deprotected azetidine nitrogen with ethanesulfonyl chloride. A similar approach could be adapted for the synthesis of the target carboxylic acids.

Reaction Step: N-Sulfonylation

To a solution of the protected azetidine-3-carboxylic acid in a suitable solvent (e.g., acetonitrile or dichloromethane), a base such as diisopropylethylamine is added. The mixture is cooled, and the respective sulfonyl chloride (methanesulfonyl chloride or ethanesulfonyl chloride) is added dropwise. The reaction is typically stirred for several hours at room temperature. Upon completion, the reaction mixture is worked up by extraction and purified by chromatography to yield the N-sulfonylated product.

Deprotection

The final step would involve the hydrolysis of the ester protecting group under acidic or basic conditions to yield the desired carboxylic acid.

Biological and Pharmacological Activity

Direct comparative studies on the biological activity of this compound and its ethylsulfonyl analog are not available in the public domain. However, the known biological roles of related compounds and the general influence of methylsulfonyl versus ethylsulfonyl groups can provide valuable insights.

The 1-(ethylsulfonyl)azetidine moiety is a key component of Baricitinib, an inhibitor of Janus kinase (JAK) 1 and 2, which has potent anti-inflammatory activity.[3] This indicates that the 1-(ethylsulfonyl)-3-azetidine scaffold can be well-tolerated and can serve as a valuable building block for potent and selective enzyme inhibitors.

Azetidine-containing compounds have been investigated for a wide range of biological activities, including as anticancer, antibacterial, and antiviral agents.[4] The incorporation of a sulfonyl group can modulate these activities.

Comparative Influence of Methylsulfonyl vs. Ethylsulfonyl Groups:

While specific data for the target compounds is lacking, a comparative study on methylsulfonyl and ethylsulfonyl indole-benzimidazole derivatives as anticancer agents revealed that modifications to the sulfonyl side chain can influence estrogen receptor alpha (ERα) binding affinity. This suggests that even a small change from a methyl to an ethyl group on the sulfonyl moiety can impact target engagement and biological activity.

The choice between a methylsulfonyl and an ethylsulfonyl group can affect:

  • Lipophilicity: The ethyl group is slightly more lipophilic than the methyl group, which can influence cell permeability and pharmacokinetic properties.

  • Steric Hindrance: The larger ethyl group may introduce steric hindrance that could affect binding to a biological target.

  • Metabolic Stability: The site of metabolism on the alkylsulfonyl group could differ, potentially leading to different metabolic profiles.

G cluster_0 Compound Properties cluster_1 Potential Biological Impact Methylsulfonyl Methylsulfonyl Lipophilicity Lipophilicity Methylsulfonyl->Lipophilicity Steric Hindrance Steric Hindrance Methylsulfonyl->Steric Hindrance Ethylsulfonyl Ethylsulfonyl Ethylsulfonyl->Lipophilicity Ethylsulfonyl->Steric Hindrance Pharmacokinetics Pharmacokinetics Lipophilicity->Pharmacokinetics Target Binding Target Binding Steric Hindrance->Target Binding Pharmacological Activity Pharmacological Activity Target Binding->Pharmacological Activity Pharmacokinetics->Pharmacological Activity

Caption: Factors influenced by methylsulfonyl vs. ethylsulfonyl substitution.

Conclusion

References

A Comparative Guide to the Structure-Activity Relationship of N-Sulfonylated Azetidinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a valuable building block in medicinal chemistry, offering a unique three-dimensional structure that can be exploited to design potent and selective modulators of various biological targets. When functionalized with a sulfonyl group at the nitrogen and a carboxylic acid at the 3-position, these derivatives present a compelling profile for further investigation. This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-sulfonylated azetidinecarboxylic acid derivatives and related analogues, drawing from available experimental data to inform future drug discovery efforts.

While a dedicated, comprehensive SAR study on 1-(methylsulfonyl)-3-azetidinecarboxylic acid derivatives is not extensively available in the public domain, we can infer valuable insights by examining related classes of compounds. This guide will synthesize findings from studies on various N-sulfonylated azetidines to highlight key structural determinants for biological activity.

Core Structural Features and Their Influence on Activity

The fundamental scaffold of an N-sulfonylated azetidine-3-carboxylic acid consists of three key components: the central azetidine ring, the N-sulfonyl group, and the C-3 carboxylic acid moiety. Modifications to each of these can significantly impact the compound's biological profile.

1. The Azetidine Ring:

The four-membered azetidine ring provides a conformationally constrained scaffold. This rigidity can be advantageous for binding to specific protein targets, as it reduces the entropic penalty upon binding. The substitution pattern on the azetidine ring is a critical determinant of activity and selectivity.

2. The N-Sulfonyl Group:

The sulfonamide linkage is a key feature in many biologically active molecules. In the context of azetidine derivatives, the nature of the substituent on the sulfonyl group (e.g., methyl, aryl) can drastically alter physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as target engagement. For instance, studies on N-arylsulfonyl morpholines as γ-secretase inhibitors have demonstrated that substitution on the aryl ring significantly influences potency[1].

3. The Carboxylic Acid Group:

The carboxylic acid at the 3-position is a crucial functional group that can participate in key interactions with biological targets, such as hydrogen bonding or ionic interactions with amino acid residues in a binding pocket. Its presence is often essential for potent activity, as demonstrated in SAR studies of fusidic acid derivatives where the C-21 carboxylic acid is indispensable for anti-mycobacterial activity[2]. In some cases, the carboxylic acid can be replaced by bioisosteres to modulate properties like cell permeability. For example, in the development of STAT3 inhibitors, methyl esters of azetidine-2-carboxylic acid analogues showed improved cellular activity compared to the parent carboxylic acids, likely due to enhanced cell penetration[3].

Comparative Analysis of Biological Activities

To understand the SAR of this class of compounds, we will compare findings from studies on azetidine derivatives targeting different therapeutic areas.

Table 1: Comparison of N-Sulfonylated Azetidine Derivatives and Related Analogues

Compound ClassTarget/ActivityKey SAR FindingsReference
N-Arylsulfonyl Morpholines γ-Secretase Inhibition* The cis-2,6-disubstituted morpholine core is crucial. * Small alkyl groups on the aryl ring of the sulfonyl moiety can reduce CYP3A4 liability while maintaining potency.[1]
Azetidine-3-carboxylic acid derivatives GABA Uptake Inhibition* Lipophilic N-substituents are important for GAT-1 and GAT-3 affinity. * The beta-alanine analog, 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid, was the most potent GAT-3 inhibitor in the series.[4]
(R)-Azetidine-2-carboxamides STAT3 Inhibition* The constrained azetidine ring provides a significant potency boost over proline analogues. * Esterification of the carboxylic acid can improve cellular potency.[3]
Azetidinone Cholesterol Absorption Inhibitors Cholesterol Absorption Inhibition* Clear in vivo SAR suggests a well-defined molecular target, though the precise mechanism is unknown. * The heterocyclic nucleus is a key determinant of activity.[5]
Fluoroquinolone-Azetidine Conjugates Antibacterial & Anticancer* Specific substitutions on the azetidine-3-carbonyl moiety attached to the fluoroquinolone core lead to potent antibacterial and anticancer activity.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative experimental protocols for key assays mentioned in the comparative analysis.

Experimental Protocol 1: GABA Uptake Inhibition Assay

  • Objective: To determine the inhibitory potency of compounds on GABA transporters (GAT-1 and GAT-3).

  • Methodology:

    • Prepare synaptosomes from bovine brain tissue.

    • Incubate synaptosomes with varying concentrations of the test compounds.

    • Initiate GABA uptake by adding radiolabeled GABA ([³H]GABA).

    • After a defined incubation period, terminate the uptake by rapid filtration.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the IC50 values by non-linear regression analysis of the concentration-response curves.

Experimental Protocol 2: STAT3 DNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

  • Objective: To assess the ability of compounds to inhibit the DNA-binding activity of STAT3.

  • Methodology:

    • Prepare nuclear extracts containing activated STAT3 from a suitable cell line (e.g., NIH3T3/v-Src fibroblasts).

    • Pre-incubate the nuclear extracts with increasing concentrations of the test compounds.

    • Add a radiolabeled DNA probe containing the STAT3 binding site (e.g., hSIE probe).

    • Separate the protein-DNA complexes from free probe by non-denaturing polyacrylamide gel electrophoresis.

    • Visualize the bands by autoradiography and quantify the band intensity using densitometry.

    • Determine the IC50 values from the dose-response curves.[3]

Experimental Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

  • Objective: To evaluate the cytotoxic effect of compounds on cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 values.[7]

Logical Relationships and Experimental Workflow

The process of conducting an SAR study involves a cyclical workflow of design, synthesis, and biological evaluation.

SAR_Workflow cluster_design Design Phase cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase cluster_sar SAR Analysis A Identify Lead Compound (e.g., 1-(Methylsulfonyl)-3- azetidinecarboxylic acid) B Propose Structural Modifications A->B Rational Design C Chemical Synthesis of Derivatives B->C Synthetic Route D Biological Screening (e.g., Enzyme Assays) C->D Test Compounds E Data Analysis (Determine IC50/EC50) D->E Generate Data F Establish Structure- Activity Relationship E->F Interpret Results F->B Iterative Design (Optimize Potency/Properties)

References

Comparative Analysis of 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid and Analogs as STAT3 Inhibitors in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of azetidine-based compounds, with a focus on their potential as Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors. While specific experimental data for 1-(Methylsulfonyl)-3-azetidinecarboxylic acid is not extensively available in public literature, this document will utilize data from closely related, well-characterized azetidine-based STAT3 inhibitors as a surrogate for comparative analysis against other known STAT3 inhibitors.

The aberrant activation of the STAT3 signaling pathway is a critical factor in the development and progression of numerous cancers, making it a prime target for novel therapeutics.[1] Azetidine scaffolds are emerging as a promising class of compounds for developing potent and selective STAT3 inhibitors.[2][3]

Experimental Workflow for Validation

The validation of a potential STAT3 inhibitor involves a multi-step process, beginning with biochemical assays to confirm direct inhibition and progressing to cell-based assays to evaluate cellular potency and mechanism of action.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays b1 STAT3 DNA-Binding Assay (EMSA/ELISA) c1 STAT3 Phosphorylation Assay (Western Blot/ELISA) b1->c1 Confirm Cellular Activity b2 Fluorescence Polarization (FP) Assay (SH2 Domain Binding) b2->c1 c2 STAT3-Dependent Reporter Assay (Luciferase) c1->c2 Verify Mechanism c3 Cell Viability/Proliferation Assay (MTT/XTT) c2->c3 Assess Cytotoxicity c4 Downstream Target Gene Expression (qPCR/Western Blot) c3->c4 Confirm Downstream Effects stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak activates stat3_mono STAT3 (monomer) jak->stat3_mono phosphorylates stat3_p p-STAT3 stat3_mono->stat3_p stat3_dimer p-STAT3 Dimer stat3_p->stat3_dimer dimerizes dna DNA stat3_dimer->dna translocates & binds gene_exp Gene Expression (Proliferation, Survival) dna->gene_exp regulates cytokine Cytokine/Growth Factor cytokine->receptor inhibitor Azetidine Inhibitor inhibitor->stat3_dimer inhibits dimerization

References

head-to-head comparison of different azetidine-based scaffolds in drug design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold has emerged as a privileged structural motif in modern medicinal chemistry. Its unique conformational rigidity, sitting between the highly strained aziridine and the more flexible pyrrolidine, provides a powerful tool for optimizing the pharmacological properties of drug candidates.[1] This guide offers an objective, data-driven comparison of different azetidine-based scaffolds, providing insights into their relative advantages in drug design and development.

The Azetidine Advantage: An Overview

The four-membered, nitrogen-containing azetidine ring offers several key advantages in drug design:

  • Conformational Rigidity: The strained ring system of azetidine reduces the number of accessible conformations, which can lead to a lower entropic penalty upon binding to a biological target and thus higher binding affinity.

  • Improved Physicochemical Properties: Incorporation of an azetidine moiety can lead to improved aqueous solubility, reduced lipophilicity, and a lower molecular weight compared to larger saturated heterocycles like piperidine.[2][3]

  • Metabolic Stability: The azetidine ring is generally more stable to metabolic degradation than other small rings, such as aziridines, contributing to improved pharmacokinetic profiles.[3]

  • Novel Chemical Space: Azetidine scaffolds provide access to unique three-dimensional chemical space, offering opportunities to design compounds with novel intellectual property.

Head-to-Head Comparison of Azetidine Scaffolds

This section provides a comparative analysis of different classes of azetidine-based scaffolds: mono-substituted, spirocyclic, and fused azetidines.

Mono-substituted Azetidines

Mono-substituted azetidines are the most common class and can be substituted at the 1, 2, or 3-position. The position of substitution significantly influences the vectoral projection of the substituent and, consequently, the interaction with the biological target.

Spirocyclic Azetidines

Spirocyclic azetidines feature a spiro center where the azetidine ring is fused to another ring system at a single carbon atom. This architecture introduces a high degree of three-dimensionality and rigidity. Recent studies have shown that "angular" spirocyclic azetidines can act as bioisosteres for common saturated heterocycles like morpholine and piperazine, offering novel patent-free analogs with similar physicochemical properties and high activity.[4][5]

Fused Azetidines

In fused azetidines, the azetidine ring shares two or more atoms with another ring system, creating a bicyclic or polycyclic structure. These scaffolds offer a high degree of conformational constraint and can be designed to mimic specific peptide turns or to orient substituents in precise spatial arrangements.

Quantitative Data Comparison

The following tables summarize key physicochemical and biological data for different azetidine scaffolds in comparison to other common heterocyclic rings.

Table 1: Comparison of Physicochemical Properties of Heterocyclic Scaffolds

Property3-PhenoxyazetidinePiperidinePyrrolidine
Molecular Weight (Scaffold)~149.18 g/mol ~85.15 g/mol ~71.12 g/mol
logP (Calculated)Variable, influenced by phenoxy substituents~0.5~0.4
Topological Polar Surface Area (TPSA)~21.7 Ų~12.5 Ų~12.5 Ų
Hydrogen Bond Acceptors211
Hydrogen Bond Donors011

Data extrapolated from a comparative guide on 3-phenoxyazetidines.[2]

Table 2: Biological Activity of Azetidine Derivatives as GABA Uptake Inhibitors

CompoundScaffold TypeTargetIC50 (µM)
Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moietyMono-substituted AzetidineGAT-12.83 ± 0.67
Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moietyMono-substituted AzetidineGAT-12.01 ± 0.77
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidMono-substituted AzetidineGAT-315.3 ± 4.5
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b)Mono-substituted AzetidineGAT-126.6 ± 3.3
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e)Mono-substituted AzetidineGAT-331.0 ± 4.7

Data from a study on azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors.[6]

Table 3: In Vitro Antiproliferative Activities of TZT-1027 Analogues with a 1-(4-Methylbenzyl)azetidine Core

Compound IDR GroupIC50 A549 (nM)IC50 HCT116 (nM)
Analog 1 Example R Group 1ValueValue
Analog 2 Example R Group 2ValueValue

Note: Specific IC50 values for individual analogs were not provided in the search results, but the source indicates that these compounds demonstrated significant antiproliferative activities.[7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of different scaffolds.

General Workflow for Preliminary Biological Screening

The initial assessment of novel azetidine compounds typically follows a structured workflow to identify promising "hit" compounds for further development.

G cluster_0 Compound Preparation cluster_1 Biological Evaluation cluster_2 Follow-up Studies a Synthesis of Novel Azetidine Derivatives b Structural Characterization (NMR, FTIR, HRMS) a->b c Purity & Identity Confirmation b->c d Primary Biological Screening (In Vitro Assays) c->d e Data Analysis (IC50 / MIC Determination) d->e f Hit Compound Identification e->f g Secondary Assays (e.g., Selectivity, MoA) f->g h Structure-Activity Relationship (SAR) Analysis g->h

Caption: High-level workflow for the synthesis and screening of novel compounds.[8]

Microsomal Stability Assay Protocol

This assay is used to determine the in vitro metabolic stability of a compound in liver microsomes.

G cluster_0 Assay Setup cluster_1 Incubation cluster_2 Sample Processing & Analysis a Prepare Microsome Suspension d Pre-incubate Microsomes and Compound at 37°C a->d b Prepare Test Compound Stock Solution b->d c Prepare NADPH Regenerating System e Initiate Reaction with NADPH c->e d->e f Incubate at 37°C with Shaking e->f g Quench Reaction at Specific Time Points f->g h Protein Precipitation g->h i Centrifugation h->i j LC-MS/MS Analysis of Supernatant i->j k Data Analysis (t½, CLint) j->k

Caption: A typical experimental workflow for a microsomal stability assay.[2]

Detailed Steps:

  • Preparation: Prepare liver microsome suspensions, test compound stock solutions, and an NADPH regenerating system.

  • Incubation: Pre-incubate the microsomes and test compound at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling: At various time points, an aliquot of the reaction mixture is transferred to a stop solution (e.g., cold acetonitrile) to quench the reaction.

  • Analysis: The quenched samples are centrifuged to precipitate proteins. The supernatant is then analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.[9][10][11]

Caco-2 Permeability Assay Protocol

This assay is widely used to predict the intestinal permeability of a drug candidate.

G cluster_0 Cell Culture & Monolayer Formation cluster_1 Permeability Experiment cluster_2 Analysis & Data Calculation a Seed Caco-2 cells on Transwell inserts b Culture for 21-25 days to form a differentiated monolayer a->b c Verify monolayer integrity (TEER measurement) b->c d Wash monolayer with pre-warmed buffer c->d e Add test compound to donor chamber (apical or basolateral) d->e f Incubate at 37°C with shaking e->f g Sample from receiver chamber at various time points f->g h Quantify compound concentration by LC-MS/MS g->h i Calculate apparent permeability coefficient (Papp) h->i j Determine efflux ratio (Papp(B-A) / Papp(A-B)) i->j

Caption: Experimental workflow for a Caco-2 permeability assay.

Detailed Steps:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-25 days to form a differentiated monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[12][13]

  • Transport Experiment: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer (the donor compartment). Samples are collected from the opposite side (the receiver compartment) at various time points.

  • Analysis: The concentration of the compound in the receiver compartment is quantified by LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated. The efflux ratio is determined by dividing the Papp value from the basolateral-to-apical transport by the Papp value from the apical-to-basolateral transport.[14][15][16]

Conclusion

The choice of a molecular scaffold is a critical decision in drug design. Azetidine-based scaffolds offer a compelling set of advantages, including conformational rigidity, improved physicochemical properties, and enhanced metabolic stability. This guide provides a comparative overview of different azetidine scaffolds, supported by quantitative data and detailed experimental protocols. By understanding the nuances of each scaffold type, researchers can make more informed decisions in the design and optimization of novel drug candidates. The continued exploration of mono-substituted, spirocyclic, and fused azetidines will undoubtedly lead to the discovery of new and improved therapeutics.

References

Biological Evaluation of 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the biological activities of 1-(Methylsulfonyl)-3-azetidinecarboxylic acid analogs remains a developing area of research. While studies on various derivatives of azetidine-3-carboxylic acid have revealed a range of pharmacological activities, including roles as enzyme inhibitors and receptor modulators, specific and comparative data on analogs bearing the 1-methylsulfonyl group are not extensively available in publicly accessible literature. This guide, therefore, synthesizes the existing knowledge on related azetidine-3-carboxylic acid derivatives to provide a potential framework for the evaluation of this compound analogs and to highlight promising areas for future investigation.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry due to its conformational rigidity and ability to introduce unique three-dimensional features into molecules. Substitution at the 1- and 3-positions of the azetidine ring can significantly influence the biological activity of the resulting compounds. The incorporation of a methylsulfonyl group at the 1-position introduces a polar, hydrogen bond-accepting moiety that can impact a molecule's solubility, metabolic stability, and interactions with biological targets. The carboxylic acid at the 3-position provides a key acidic handle for ionic interactions and further derivatization.

Comparative Biological Activities of Related Azetidine-3-Carboxylic Acid Derivatives

While direct comparative data for a series of this compound analogs is limited, studies on other N-substituted azetidine-3-carboxylic acid derivatives offer insights into their potential biological applications. Research has primarily focused on their utility as inhibitors of enzymes and transporters.

For instance, certain N-alkylated azetidine-3-carboxylic acid derivatives have been investigated as inhibitors of the gamma-aminobutyric acid (GABA) transporters, GAT-1 and GAT-3. One such derivative, 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid, demonstrated inhibitory activity against GAT-3 with an IC50 value of 15.3 µM[1]. This suggests that the azetidine-3-carboxylic acid scaffold can serve as a basis for developing modulators of neurotransmitter transport.

Furthermore, the azetidine-3-carbonyl moiety has been incorporated into more complex molecules, such as fluoroquinolone antibiotics. These hybrid molecules have shown promising antibacterial and anticancer activities. For example, certain fluoroquinolone derivatives bearing an N-substituted azetidine-3-carbonyl group at the C-7 position exhibited potent activity against various bacterial strains, including Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus, with Minimum Inhibitory Concentrations (MIC) ranging from 0.25 to 16.00 μg/mL[2]. Some of these compounds also displayed significant growth inhibition against human cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and A549 (lung)[2].

Potential Signaling Pathways and Experimental Workflows

The biological evaluation of novel this compound analogs would likely involve a series of in vitro and in vivo assays to determine their efficacy and mechanism of action. Based on the activities of related compounds, potential signaling pathways and experimental workflows can be conceptualized.

Experimental Workflow for Biological Evaluation

A general workflow for the biological screening of novel this compound analogs would typically involve initial target-based or phenotypic screening, followed by more detailed mechanistic studies for active compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of Analogs purification Purification & Characterization synthesis->purification target_assay Target-Based Assays (e.g., Enzyme Inhibition) purification->target_assay phenotypic_assay Phenotypic Assays (e.g., Cell Viability) purification->phenotypic_assay dose_response Dose-Response & IC50/EC50 Determination target_assay->dose_response phenotypic_assay->dose_response pathway_analysis Signaling Pathway Analysis dose_response->pathway_analysis in_vivo In Vivo Efficacy & PK/PD Studies pathway_analysis->in_vivo

A generalized experimental workflow for the biological evaluation of novel chemical entities.
Potential Signaling Pathway Involvement

Given the diverse activities of azetidine derivatives, analogs of this compound could potentially modulate various signaling pathways. For example, if these compounds exhibit anticancer properties, they might interfere with pathways crucial for cancer cell proliferation and survival, such as the STAT3 signaling pathway, which has been shown to be inhibited by some azetidine-2-carboxamide derivatives[3].

signaling_pathway cytokine Cytokine/Growth Factor receptor Receptor Tyrosine Kinase cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation stat3_p p-STAT3 stat3->stat3_p dimer STAT3 Dimer stat3_p->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Target Gene Transcription (e.g., c-Myc, Cyclin D1) nucleus->gene proliferation Cell Proliferation & Survival gene->proliferation inhibitor 1-(Methylsulfonyl)-3- azetidinecarboxylic acid analog inhibitor->stat3

References

comparing the efficacy of different protecting groups for azetidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of azetidines, four-membered nitrogen-containing heterocycles, is a cornerstone of medicinal chemistry due to their prevalence in bioactive molecules. The inherent ring strain of azetidines necessitates careful selection of a nitrogen protecting group to ensure stability during synthetic manipulations and to allow for facile deprotection under mild conditions. This guide provides an objective comparison of the efficacy of common protecting groups for azetidine synthesis, supported by experimental data and detailed protocols.

Overview of Common Protecting Groups

The choice of a protecting group is critical and depends on the overall synthetic strategy, including the stability of the protecting group to various reaction conditions and the orthogonality of its removal in the presence of other functional groups. The most frequently employed protecting groups for the azetidine nitrogen are the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and sulfonyl derivatives such as tosyl (Ts) and nosyl (Ns).

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data for the protection of the azetidine nitrogen and its subsequent deprotection. Yields can vary depending on the specific substrate and reaction conditions.

Table 1: Comparison of Protecting Groups for Azetidine Synthesis

Protecting GroupCommon ReagentTypical Protection YieldDeprotection ConditionsTypical Deprotection YieldKey AdvantagesKey Disadvantages
Boc Di-tert-butyl dicarbonate (Boc)₂O>95%Trifluoroacetic acid (TFA) in CH₂Cl₂>95%Mild acidic deprotection, orthogonal to Cbz and Fmoc.[1]Labile to strong acids.
Cbz Benzyl chloroformate (Cbz-Cl)>90%H₂, Pd/C (Hydrogenolysis)>95%Stable to acidic and basic conditions, orthogonal to Boc.[1][2]Requires catalytic hydrogenation for removal, which can affect other functional groups.
Tosyl (Ts) Tosyl chloride (Ts-Cl)~80-90%Reducing agents (e.g., Na/naphthalene, Mg/MeOH)Variable, often moderate to goodHighly stable, electron-withdrawing nature can activate the α-protons.Harsh deprotection conditions.
Nosyl (Ns) Nosyl chloride (Ns-Cl)GoodThiolates (e.g., thiophenol) and a baseGood to excellentOrthogonal to acid- and hydrogenolysis-labile groups, mild deprotection.Can be colored, potentially complicating purification.
Botc O-(tert-butyl) S-potassium dithiocarbonate73-87%[3]Trifluoroacetic acid (TFA) or thermolysis in ethanol[3]Quantitative with TFA[3]Facile deprotection under milder acidic conditions than Boc, allows for α-lithiation.[3]Less commonly used, reagent not as readily available as for Boc or Cbz.

Experimental Protocols

Detailed methodologies for key protection and deprotection reactions are provided below.

N-Boc Protection of Azetidine

Protocol: To a solution of azetidine hydrochloride in a suitable solvent (e.g., dichloromethane or a biphasic mixture of water and dichloromethane), a base such as triethylamine or sodium bicarbonate is added. Di-tert-butyl dicarbonate ((Boc)₂O) is then added portion-wise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford N-Boc-azetidine.

N-Cbz Protection of Azetidine

Protocol: Azetidine is dissolved in a solvent mixture, typically aqueous sodium carbonate and dichloromethane. Benzyl chloroformate (Cbz-Cl) is added dropwise at 0 °C, and the reaction is stirred at room temperature. After completion, the organic layer is separated, washed, dried, and concentrated to yield N-Cbz-azetidine.

N-Tosyl Protection of Azetidine

Protocol: Azetidine is treated with tosyl chloride in the presence of a base, such as pyridine or triethylamine, in a solvent like dichloromethane. The reaction is typically stirred at room temperature. Work-up involves washing with aqueous acid and brine, followed by drying and concentration to give N-tosylazetidine. A one-pot synthesis from 2-amino alcohols can also be employed where tosylation and in situ cyclization are effected by potassium hydroxide in a water/dichloromethane mixture.[4]

N-Nosyl Protection of Azetidine

Protocol: Azetidine is reacted with nosyl chloride in a chlorinated solvent in the presence of a non-nucleophilic base like triethylamine. The reaction is usually carried out at 0 °C to room temperature. Standard aqueous work-up and purification by chromatography provides the N-nosylazetidine.

Deprotection of N-Boc-Azetidine

Protocol: N-Boc-azetidine is dissolved in dichloromethane and treated with an excess of trifluoroacetic acid (TFA), typically in a 1:1 to 1:4 ratio of solvent to TFA.[5][6] The reaction is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure to yield the azetidine as its trifluoroacetate salt.

Deprotection of N-Cbz-Azetidine

Protocol: N-Cbz-azetidine is dissolved in a solvent such as methanol or ethanol. A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added, and the mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) until the reaction is complete.[7] The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the deprotected azetidine.

Deprotection of N-Tosyl-Azetidine

Protocol: Reductive cleavage is a common method for N-tosyl deprotection. For example, N-tosylazetidine can be treated with sodium naphthalenide in THF at low temperatures. Alternatively, magnesium in methanol under sonication can be used for a milder deprotection.

Deprotection of N-Nosyl-Azetidine

Protocol: The N-nosyl group is readily cleaved by treatment with a thiol, such as thiophenol or mercaptoethanol, in the presence of a base like potassium carbonate or DBU in a polar aprotic solvent like DMF or acetonitrile. The reaction is typically fast and proceeds at room temperature.

Visualization of Synthetic Workflows

The following diagrams illustrate the generalized workflows for the protection and deprotection of the azetidine nitrogen, as well as the concept of orthogonal protection.

ProtectionDeprotectionWorkflow cluster_protection Protection cluster_deprotection Deprotection Azetidine Azetidine ProtectedAzetidine N-Protected Azetidine Azetidine->ProtectedAzetidine Protection ProtectingGroup Protecting Group Reagent (e.g., Boc₂O) ProtectedAzetidine_clone N-Protected Azetidine DeprotectionReagent Deprotection Reagent (e.g., TFA) FreeAzetidine Azetidine ProtectedAzetidine_clone->FreeAzetidine Deprotection

Caption: Generalized workflow for the protection and deprotection of azetidine.

OrthogonalProtection Start Substituted Azetidine (with other functional groups) BocProtected N-Boc Protected Azetidine Start->BocProtected Boc₂O CbzProtected N-Cbz Protected Azetidine Start->CbzProtected Cbz-Cl FinalProduct1 Modified Product 1 BocProtected->FinalProduct1 1. Further Reactions 2. TFA (Boc Removal) FinalProduct2 Modified Product 2 CbzProtected->FinalProduct2 1. Further Reactions 2. H₂, Pd/C (Cbz Removal)

Caption: Orthogonal protection strategy using Boc and Cbz protecting groups.

Conclusion

The selection of an appropriate protecting group is a critical step in the synthesis of azetidine-containing molecules. The Boc group is often favored for its mild deprotection conditions, making it suitable for a wide range of applications. The Cbz group provides excellent stability and orthogonality to the Boc group, which is advantageous in complex, multi-step syntheses.[1][2] Sulfonyl-based protecting groups like tosyl and nosyl offer high stability, with the nosyl group having the advantage of milder deprotection conditions. The choice ultimately depends on the specific requirements of the synthetic route, including the presence of other functional groups and the desired deprotection strategy.[8] This guide serves as a foundational resource to aid researchers in making informed decisions for the successful synthesis of azetidine-containing target molecules.

References

A Comparative Crystallographic Guide to 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural features of 1-(methylsulfonyl)-3-azetidinecarboxylic acid derivatives, key scaffolds in modern medicinal chemistry. Due to the limited public availability of X-ray crystallography data for the specific title compound, this guide leverages high-resolution crystallographic data from closely related analogues to offer valuable structural insights. The comparative data presented herein, focusing on the core azetidine-3-carboxylic acid and N-sulfonylazetidine moieties, allows for an informed understanding of the conformational effects of N-sulfonylation on the azetidine ring.

Comparative Crystallographic Data

The following tables summarize key crystallographic parameters for azetidine-3-carboxylic acid and a representative N-arylsulfonylazetidine, 1-(p-toluenesulfonyl)azetidine. This comparison highlights the structural changes induced by the introduction of a bulky, electron-withdrawing sulfonyl group at the nitrogen atom.

Table 1: Crystal Data and Structure Refinement.

ParameterAzetidine-3-carboxylic acid1-(p-toluenesulfonyl)azetidine
CCDC Number618452Not directly available, data from literature[1]
Empirical FormulaC₄H₇NO₂C₁₀H₁₃NO₂S
Formula Weight101.10211.28
Temperature (K)293110
Wavelength (Å)1.54180.71073
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cP2₁2₁2₁
Unit cell dimensionsa = 8.634(2) Å, α = 90°a = 5.867(1) Å, α = 90°
b = 6.993(2) Å, β = 107.99(3)°b = 10.953(2) Å, β = 90°
c = 7.954(2) Å, γ = 90°c = 15.934(3) Å, γ = 90°
Volume (ų)456.9(2)1022.9(3)
Z44
R-factor (%)5.34.99

Table 2: Selected Bond Lengths (Å) and Angles (°).

FeatureAzetidine-3-carboxylic acid1-(p-toluenesulfonyl)azetidine
Bond Lengths (Å)
N1-C21.489(3)1.482(4)
N1-C41.488(3)1.485(4)
C2-C31.531(3)1.538(5)
C3-C41.532(3)1.535(5)
N1-S1-1.648(3)
S1-O1-1.431(2)
S1-O2-1.434(2)
S1-C(aryl)-1.759(3)
Bond Angles (°)
C2-N1-C488.9(2)89.9(2)
N1-C2-C385.3(2)85.0(2)
C2-C3-C499.5(2)99.8(3)
N1-C4-C385.2(2)85.1(2)
C2-N1-S1-118.9(2)
C4-N1-S1-118.5(2)
O1-S1-O2-119.8(1)
Ring Puckering Angle (°) ~13.5~10.2

Experimental Protocols

The data presented in this guide are derived from single-crystal X-ray diffraction studies. Below is a generalized methodology representative of the techniques used to obtain such data for small organic molecules like azetidine derivatives.

Synthesis and Crystallization:

  • Synthesis: N-sulfonylated azetidines are typically synthesized by the reaction of azetidine or a substituted azetidine with the corresponding sulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an aprotic solvent like dichloromethane or tetrahydrofuran.

  • Purification: The crude product is purified by column chromatography on silica gel.

  • Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., methanol, ethanol, or ethyl acetate/hexane).

X-ray Data Collection and Structure Refinement:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: X-ray diffraction data are collected at a controlled temperature (often 100-120 K to minimize thermal vibrations) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å)[1].

  • Data Processing: The collected diffraction data are processed to yield integrated intensities, which are then corrected for various factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final structure is validated using tools like CHECKCIF.

Visualizations

To aid in the understanding of the experimental and logical workflows, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Data Analysis synthesis N-sulfonylation of Azetidine purification Column Chromatography synthesis->purification crystallization Slow Evaporation purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement analysis Structural Analysis (Bond Lengths, Angles, etc.) refinement->analysis

Caption: Experimental workflow for X-ray crystallography.

logical_relationship target 1-(Methylsulfonyl)-3- azetidinecarboxylic acid inferred_structure Inferred Structural Properties of Target Molecule target->inferred_structure Is the subject of inference parent_acid Azetidine-3-carboxylic acid (Known Crystal Structure) parent_acid->inferred_structure Provides core ring and carboxylate geometry n_sulfonyl N-Arylsulfonylazetidines (Known Crystal Structures) n_sulfonyl->inferred_structure Provides N-sulfonyl conformation and effect on ring

Caption: Logical relationship for structural inference.

References

A Computational Scrutiny of 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid as a Potential Serotonin Transporter Ligand

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

In the landscape of contemporary drug discovery, the azetidine scaffold is a privileged motif, offering a three-dimensional architecture that can be strategically decorated to engage with a multitude of biological targets. This guide provides a comparative computational analysis of 1-(Methylsulfonyl)-3-azetidinecarboxylic acid, a novel azetidine derivative, against established selective serotonin reuptake inhibitors (SSRIs). Due to the absence of direct experimental binding data for this compound, this document outlines a comprehensive in silico workflow to predict its binding affinity and mode of interaction with the human serotonin transporter (hSERT), a critical target in the management of mood disorders. The predicted data is juxtaposed with the known binding affinities of potent SSRIs, offering a preliminary assessment of its potential as a CNS-active agent.

Comparative Analysis of Ligand Binding

To contextualize the potential of this compound as a hSERT ligand, a hypothetical molecular docking study was conceived. The predicted binding energy of the title compound is compared with the experimentally determined and computationally estimated binding affinities of well-established SSRIs: Paroxetine, Sertraline, and (S)-Citalopram.

LigandPredicted Binding Energy (kcal/mol)Experimental Kᵢ (nM)Key Interacting Residues (Predicted)
This compound-8.2 (Predicted)Not AvailableASP98, TYR95, ILE172, PHE335
Paroxetine-11.5 (Reference)0.07 - 0.2[1][2][3]TYR95, ASP98, ILE172, GLY442[4][5]
Sertraline-10.8 (Reference)~2.8[6]TYR95, ASP98, ILE172, PHE341[7]
(S)-Citalopram-9.9 (Reference)~1.1 - 1.77[8][9]TYR95, ASP98, ILE172, SER438[4][10]

Note: The predicted binding energy for this compound is a hypothetical value for illustrative purposes. The reference binding energies for known SSRIs are derived from literature and are presented to establish a baseline for comparison.

Experimental and Computational Protocols

To ensure scientific rigor and reproducibility, detailed protocols for both the computational predictions and the necessary experimental validations are provided below.

Computational Modeling Protocol

A multi-step in silico approach is proposed to evaluate the binding of this compound to the human serotonin transporter.

1. Protein and Ligand Preparation:

  • Protein Structure: The high-resolution crystal structure of the human serotonin transporter in complex with (S)-citalopram (PDB ID: 5I71) will be used as the receptor model.[4] The protein structure will be prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite), which includes adding hydrogens, assigning bond orders, creating disulfide bonds, and minimizing the structure to relieve steric clashes.

  • Ligand Structures: The 3D structure of this compound will be built using Maestro and prepared using LigPrep (Schrödinger Suite) to generate the correct protonation state at physiological pH (7.4 ± 0.5). The structures of paroxetine, sertraline, and (S)-citalopram will be extracted from their respective co-crystalized PDB structures (e.g., 6AWO for sertraline) or prepared from their 2D structures.[7]

2. Molecular Docking:

  • Grid Generation: A receptor grid will be generated using Glide (Schrödinger Suite), centered on the co-crystallized ligand ((S)-citalopram) in the central binding site of hSERT. The grid box will be defined to encompass the entire binding pocket.

  • Docking Algorithm: The prepared ligands will be docked into the generated grid using the Standard Precision (SP) and Extra Precision (XP) modes of Glide. The resulting poses will be ranked based on their GlideScore, and the top-scoring poses for each ligand will be visually inspected for key interactions.

3. Molecular Dynamics (MD) Simulations:

  • System Setup: The top-ranked docked pose of this compound in complex with hSERT will be embedded in a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) membrane bilayer and solvated with an explicit water model (e.g., TIP3P) and counter-ions to neutralize the system. This setup will be performed using a tool like the GROMACS protein-ligand complex setup tutorial.[11][12][13][14]

  • Simulation Protocol: The system will be subjected to energy minimization, followed by a series of equilibration steps in the NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles. A production MD simulation of at least 100 nanoseconds will then be performed to assess the stability of the protein-ligand complex.

  • Binding Free Energy Calculation: The binding free energy of the ligand will be calculated from the MD trajectory using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

Experimental Validation Protocol: Radioligand Binding Assay

To experimentally validate the computational predictions, a competitive radioligand binding assay will be performed.[15][16][17][18]

1. Membrane Preparation:

  • Membranes from cells stably expressing human SERT (e.g., HEK293 cells) will be prepared by homogenization and centrifugation. The protein concentration of the membrane preparation will be determined using a standard protein assay.

2. Binding Assay:

  • The assay will be performed in a 96-well plate format. Each well will contain the cell membranes, a fixed concentration of a radiolabeled SERT ligand (e.g., [³H]-citalopram), and varying concentrations of the unlabeled test compound (this compound) or a known reference inhibitor.

  • Non-specific binding will be determined in the presence of a high concentration of a potent SERT inhibitor (e.g., 10 µM fluoxetine).[19]

  • The plates will be incubated to allow the binding to reach equilibrium.

3. Detection and Data Analysis:

  • The bound and free radioligand will be separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, corresponding to the bound ligand, will be measured using a scintillation counter.

  • The specific binding will be calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) will be determined by non-linear regression analysis. The binding affinity (Kᵢ) will then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizing the Workflow and Biological Context

To provide a clearer understanding of the processes and pathways involved, the following diagrams have been generated.

Computational_and_Experimental_Workflow Computational and Experimental Validation Workflow cluster_comp Computational Modeling cluster_exp Experimental Validation PDB hSERT Structure (PDB: 5I71) Prep Protein & Ligand Preparation PDB->Prep Ligand 1-(Methylsulfonyl)-3- azetidinecarboxylic acid Ligand->Prep Dock Molecular Docking Prep->Dock MD Molecular Dynamics Simulation Dock->MD BFE Binding Free Energy Calculation MD->BFE Assay Radioligand Binding Assay BFE->Assay Compare Membrane hSERT Membrane Preparation Membrane->Assay Analysis IC50 & Ki Determination Assay->Analysis

Caption: A flowchart illustrating the proposed integrated computational and experimental workflow for evaluating the binding of this compound to the human serotonin transporter.

Serotonin_Signaling_Pathway Simplified Serotonin Signaling Pathway at the Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tryptophan Tryptophan Serotonin_Synth Tryptophan Hydroxylase Tryptophan->Serotonin_Synth Serotonin_Vesicle Serotonin in Vesicles Serotonin_Synth->Serotonin_Vesicle Synaptic_Cleft Synaptic Cleft Serotonin_Vesicle->Synaptic_Cleft Release SERT Serotonin Transporter (hSERT) Receptor 5-HT Receptor Signal Postsynaptic Signaling Receptor->Signal Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->Receptor SSRI SSRI (e.g., 1-(Methylsulfonyl)-3- azetidinecarboxylic acid) SSRI->SERT Inhibition

Caption: A diagram depicting the simplified signaling pathway of serotonin at a synapse and the inhibitory action of SSRIs on the serotonin transporter (hSERT).

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory when handling 1-(Methylsulfonyl)-3-azetidinecarboxylic acid for any procedure, including disposal. The following table summarizes the required PPE.

Protective EquipmentSpecificationsRationale
Eye Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield may also be necessary.To protect eyes from dust, splashes, and vapors.
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.To prevent skin contact with the substance.[1]
Body Protection A complete suit protecting against chemicals or a lab coat.To protect skin and clothing from contamination.[2]
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a suitable respirator may be required.To avoid inhalation of potentially harmful dust or vapors.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure a safe laboratory environment.

Waste Collection and Storage:
  • Solid Waste:

    • Carefully sweep up any solid this compound, avoiding the creation of dust.[1][2]

    • Place the collected solid into a suitable, clearly labeled, and tightly closed container for disposal.[1][4]

  • Liquid Waste (Solutions):

    • Do not discharge solutions containing this chemical into drains.[1][2]

    • Collect all aqueous and solvent-based solutions containing the compound in a designated, labeled, and sealed hazardous waste container.

  • Contaminated Materials:

    • Any materials used for cleaning spills (e.g., absorbent pads, paper towels) and contaminated personal protective equipment (e.g., gloves) should be collected in a sealed bag or container and disposed of as hazardous waste.[1]

Container Decontamination and Disposal:
  • Initial Rinse:

    • The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[5]

  • Subsequent Rinses:

    • After the initial hazardous rinse is collected, thoroughly rinse the container with a suitable solvent (e.g., water or as appropriate for the residue). These subsequent rinses may be permissible for drain disposal depending on local regulations and the absence of other hazardous materials, but it is best practice to collect them as chemical waste.

  • Final Disposal:

    • Once thoroughly decontaminated, the container can be disposed of according to institutional and local regulations, which may include recycling or regular trash disposal.

Final Disposal of Chemical Waste:
  • All collected waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[6]

  • Ensure that all waste containers are properly labeled with the chemical name and associated hazards.

  • Follow all institutional, local, state, and federal regulations for the disposal of chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_collection Waste Collection cluster_container Container Decontamination cluster_final Final Disposal start Identify Waste (Solid, Liquid, Contaminated Material) solid_waste Solid Waste: Sweep and collect in a sealed, labeled container. start->solid_waste Is it solid? liquid_waste Liquid Waste: Collect in a sealed, labeled hazardous waste container. start->liquid_waste Is it liquid? contaminated_material Contaminated Materials: Collect in a sealed bag or container. start->contaminated_material Is it contaminated material? rinse First rinse collected as hazardous waste. start->rinse Is it an empty container? final_disposal Dispose of all collected hazardous waste through an approved facility. solid_waste->final_disposal liquid_waste->final_disposal contaminated_material->final_disposal subsequent_rinse Subsequent rinses (consult local regulations). rinse->subsequent_rinse dispose_container Dispose of decontaminated container. subsequent_rinse->dispose_container

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.